Product packaging for puberulin A(Cat. No.:)

puberulin A

Cat. No.: B1251720
M. Wt: 400.5 g/mol
InChI Key: TVDQUJSTRADHSU-VNTFTLRASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Puberulin A is a naturally occurring neolignan isolated from the plant Piper puberulum . With a molecular formula of C23H28O6 and a molecular weight of 400.5 g/mol, it serves as a specialized tool for researchers in phytochemistry and pharmacology . Its primary researched biological activity is as a Platelet Activating Factor (PAF) receptor antagonist, with one study reporting an IC50 of 7.3 µM . This specific mechanism positions this compound as a compound of interest for investigating pathways involved in inflammation and thrombosis. The structural elucidation of this compound has been achieved through spectral data analysis and X-ray crystallography . Researchers value this compound for exploring the structure-activity relationships of natural product-derived PAF antagonists. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O6 B1251720 puberulin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

[(1S,5R,6S,7S,8S)-6-(3,4-dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate

InChI

InChI=1S/C23H28O6/c1-7-8-16-12-23(28-6)13(2)19(20(21(16)25)22(23)29-14(3)24)15-9-10-17(26-4)18(11-15)27-5/h7,9-13,19-20,22H,1,8H2,2-6H3/t13-,19+,20-,22-,23+/m0/s1

InChI Key

TVDQUJSTRADHSU-VNTFTLRASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC

Synonyms

piperulin A
puberulin A

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Puberuline C: Chemical Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberuline C is a structurally intricate C19-diterpenoid alkaloid characterized by a unique and complex 6/7/5/6/6/6 hexacyclic ring system. Its formidable architecture has made it a challenging target for synthetic chemists. This document provides a comprehensive overview of the chemical structure, the first total synthesis, and the spectroscopic characterization of puberuline C. Due to the limited natural availability of this compound, extensive biological activity and signaling pathway studies have not yet been conducted. The information presented herein is primarily based on the seminal total synthesis accomplished by Shimakawa, Nakamura, Asai, Hagiwara, and Inoue.

Chemical Structure

Puberuline C possesses a complex polycyclic framework with multiple stereocenters. The core structure is a 6/7/5/6/6/6-membered ring system, making it a highly challenging synthetic target.

Systematic Name: (1α,2α,6α,7α,8β,9R,10R,11S,13R,14S,16S)-2,13-dihydroxy-1,6,9-trimethoxy-4-methyl-12-oxa-4-azaheptacyclo[8.6.2.1²,⁷.0¹,¹⁶.0⁸,¹⁶.0¹⁰,¹⁴]nonadecan-15-one

Molecular Formula: C₂₄H₃₅NO₇

Molecular Weight: 449.54 g/mol

The chemical structure of Puberuline C is depicted below:

Figure 1: Chemical Structure of Puberuline C

Quantitative Data

The following tables summarize the key quantitative data obtained from the characterization of synthetic puberuline C.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for Puberuline C

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.89d5.01HH-1
4.21d6.91HH-5
4.09d6.91HH-6
3.89s1HH-17
3.66s3HOMe
3.38s3HOMe
3.34s3HOMe
3.23d9.21HH-20
3.15d5.01HH-2
2.97d11.01HH-18
2.65m1HH-10
2.53t3.21HH-7
2.45d11.01HH-18
2.34s3HN-Me
2.27m1HH-8
2.18m2HH-3, H-12
1.95m1HH-12
1.84m1HH-11
1.62m1HH-13
1.08t7.33HH-19

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for Puberuline C

Chemical Shift (δ) ppmAssignment
219.2C-16
93.4C-17
87.5C-6
84.1C-1
82.0C-5
79.8C-15
77.2C-14
62.1C-20
58.9C-2
58.0OMe
56.4OMe
50.8OMe
49.0C-10
48.8C-4
48.1C-11
45.9N-Me
44.4C-8
40.2C-7
36.6C-18
33.6C-3
29.7C-12
26.0C-9
24.9C-13
14.1C-19
High-Resolution Mass Spectrometry (HRMS) Data

Table 3: HRMS Data for Puberuline C

Ionization ModeMass-to-Charge (m/z)Calculated MassFormula
ESI450.2541450.2543[M+H]⁺

Experimental Protocols

The following is a summarized experimental protocol for the total synthesis of puberuline C, based on the work of Shimakawa et al. The synthesis is a multi-step process involving several key reactions.

Key Reactions and Methodologies
  • Double Mannich Reaction: This reaction was employed to construct the A and E rings of the core structure.

  • Sonogashira Coupling: Used to introduce the C ring precursor.

  • Radical Cascade Reaction: A crucial step for the formation of the B and F rings.

  • Mukaiyama Aldol Reaction: Employed for the closure of the D ring.

Example Experimental Procedure: Radical Cascade Reaction

To a solution of the advanced intermediate (1.0 eq) in toluene (0.1 M) is added (c-Hex)₃SnH (3.0 eq) and V-40 (0.2 eq). The mixture is then subjected to microwave irradiation at 150 °C for 1 hour. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.

Note: This is a representative procedure for one of the key steps. For detailed procedures for all 32 steps, please refer to the supplementary information of the primary literature.

Mandatory Visualizations

Total Synthesis Workflow

The following diagram illustrates the overall workflow for the total synthesis of puberuline C.

G start 2-Cyclohexenone ae_ring AE Ring System Construction (Double Mannich Reaction) start->ae_ring ace_fragment ACE Ring Fragment Assembly (Sonogashira Coupling) ae_ring->ace_fragment radical_cascade Radical Cascade Cyclization (B and F Ring Formation) ace_fragment->radical_cascade d_ring D Ring Formation (Mukaiyama Aldol Reaction) radical_cascade->d_ring functionalization Final Functional Group Manipulations d_ring->functionalization puberuline_c Puberuline C functionalization->puberuline_c

Caption: Total synthesis workflow of puberuline C.

Biological Activity and Signaling Pathways

To date, there is a significant lack of information regarding the biological activity and potential signaling pathways of puberuline C. This is primarily due to its limited availability from natural sources, which has hindered extensive biological screening and mechanistic studies. The successful total synthesis of puberuline C is a critical first step that will enable the production of sufficient quantities for future pharmacological investigations.

Future Outlook

The availability of synthetic puberuline C opens the door for comprehensive studies into its biological effects. Future research should focus on:

  • Broad-spectrum bioactivity screening: To identify potential therapeutic areas.

  • Target identification and validation: To elucidate the molecular targets of puberuline C.

  • Mechanism of action studies: To understand the signaling pathways modulated by this complex alkaloid.

The following diagram represents a logical workflow for future biological investigations of puberuline C.

G start Synthetic Puberuline C screening In vitro Bioactivity Screening (e.g., cytotoxicity, enzyme inhibition) start->screening hit_id Hit Identification screening->hit_id target_id Target Identification & Validation (e.g., affinity chromatography, genetic approaches) hit_id->target_id moa Mechanism of Action Studies (e.g., pathway analysis, in vivo models) target_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: Proposed workflow for biological investigation.

Conclusion

Puberuline C stands as a remarkable example of a complex natural product. The recent achievement of its total synthesis has not only provided a route to this intricate molecule but has also laid the groundwork for future investigations into its biological properties. The detailed characterization data and synthetic protocols summarized in this document serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery who are interested in this fascinating diterpenoid alkaloid. Further studies are imperative to unlock the potential therapeutic applications of puberuline C.

The Intricate World of C19-Diterpenoid Alkaloids: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C19-diterpenoid alkaloids, a large and structurally complex class of natural products primarily isolated from plants of the Aconitum and Delphinium genera, have long been a subject of intense scientific scrutiny. Renowned for their potent and diverse biological activities, these compounds present both therapeutic promise and toxicological challenges. This technical guide provides an in-depth exploration of the core biological activities of C19-diterpenoid alkaloids, with a focus on their cytotoxic, anti-inflammatory, and analgesic properties. We present quantitative data for comparative analysis, detailed experimental methodologies for key assays, and visual representations of critical signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Analysis of Biological Activities

The biological potency of C19-diterpenoid alkaloids varies significantly with their structural nuances. The following tables summarize the available quantitative data on their cytotoxic, anti-inflammatory, and analgesic activities to aid in structure-activity relationship (SAR) studies and the identification of promising lead compounds.

Table 1: Cytotoxic Activity of C19-Diterpenoid Alkaloids against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
LipomesaconitineKB9.9[1]
A54917.2[1]
MDA-MB-231>20[1]
MCF-721.5[1]
KB-VIN18.9[1]
LipoaconitineA54913.7[1]
MDA-MB-23118.2[1]
MCF-720.3[1]
KB15.6[1]
KB-VIN14.8[1]
LipojesaconitineA5496.0[1]
MDA-MB-2317.3[1]
MCF-76.4[1]
KB6.8[1]
KB-VIN18.6[1]
Table 2: Anti-inflammatory Activity of C19-Diterpenoid Alkaloids
CompoundCell LineAssayIC50 (µM)Reference
7,8-epoxy-franchetineRAW 264.7NO Production Inhibition>100 (27.3% inhibition at 100 µM)[2]
N(19)-en-austroconitine ARAW 264.7NO Production Inhibition>100 (29.2% inhibition at 100 µM)[2]
MethyllycaconitineMicrogliaTNF-α Release InhibitionNot explicitly an IC50, but effective at reducing LPS-induced TNF-α[3]
Table 3: Analgesic Activity of C19-Diterpenoid Alkaloids (Acetic Acid-Induced Writhing Test in Mice)
CompoundED50 (mg/kg, s.c.)Reference
Lappaconitine3.50[1]
Crassicauline A0.0480[1]
8-O-deacetyl-8-O-ethylcrassicauline A0.0972[1]
8-O-ethylyunaconitine0.0591[1]

Key Signaling Pathways and Mechanisms of Action

C19-diterpenoid alkaloids exert their biological effects through various mechanisms, primarily by modulating the function of ion channels and inflammatory signaling pathways.

Aconitine and Voltage-Gated Sodium Channels (VGSCs)

Aconitine, a highly toxic C19-diterpenoid alkaloid, is a well-characterized activator of voltage-gated sodium channels. It binds to site 2 of the α-subunit of the channel, leading to persistent activation and a delay in inactivation. This disrupts normal neuronal and cardiac function, leading to its potent neurotoxicity and cardiotoxicity.

Aconitine_VGSC_Pathway cluster_membrane Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to site 2 of α-subunit Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Delayed_Inactivation Delayed Channel Inactivation VGSC->Delayed_Inactivation Membrane Cell Membrane Na_ion Na+ Na_ion->VGSC Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Delayed_Inactivation->Na_Influx Depolarization Prolonged Depolarization Na_Influx->Depolarization Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity Lappaconitine_Analgesia_Pathway Lappaconitine Lappaconitine VGSC_Nav17_18 VGSCs (Nav1.7, Nav1.8) in Nociceptive Neurons Lappaconitine->VGSC_Nav17_18 Blocks Endogenous_Opioid Endogenous Opioid System Lappaconitine->Endogenous_Opioid Modulates Descending_Pathways Descending Noradrenergic & Serotonergic Pathways Lappaconitine->Descending_Pathways Modulates Action_Potential Action Potential Propagation VGSC_Nav17_18->Action_Potential Inhibits Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Inhibits Analgesia Analgesia Endogenous_Opioid->Analgesia Descending_Pathways->Analgesia MLA_a7nAChR_Pathway cluster_microglia LPS Lipopolysaccharide (LPS) Microglia Microglia LPS->Microglia Activates Pro_inflammatory Pro-inflammatory Cytokine Release (e.g., TNF-α) Microglia->Pro_inflammatory Induces a7nAChR α7 nAChR a7nAChR->Pro_inflammatory Inhibits MLA Methyllycaconitine (MLA) MLA->a7nAChR Antagonizes Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of C19-diterpenoid alkaloid Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance Analysis Calculate cell viability and IC50 values Absorbance->Analysis End End Analysis->End NO_Assay_Workflow Start Start Cell_Seeding Seed RAW 264.7 cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Pretreatment Pre-treat cells with C19-diterpenoid alkaloid Incubation1->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation2 Incubate for 24h Stimulation->Incubation2 Collect_Supernatant Collect cell culture supernatant Incubation2->Collect_Supernatant Griess_Reaction Mix supernatant with Griess reagent Collect_Supernatant->Griess_Reaction Incubation3 Incubate for 10 min at room temperature Griess_Reaction->Incubation3 Absorbance Measure absorbance at 540 nm Incubation3->Absorbance Analysis Calculate nitrite concentration and IC50 values Absorbance->Analysis End End Analysis->End

References

Probing the Antimalarial Power of Puberulic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Puberulic acid, a natural tropolone isolated from Penicillium species, has demonstrated potent in vitro and in vivo activity against both chloroquine-sensitive and -resistant strains of the malaria parasite.[1][2] This technical guide provides a comprehensive overview of the current understanding of puberulic acid's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of hypothesized pathways and experimental workflows. While the precise molecular target of puberulic acid in P. falciparum remains to be definitively elucidated, compelling evidence points towards a mechanism rooted in its inherent properties as a metal chelator, leading to the inhibition of essential parasite metalloenzymes and disruption of critical cellular processes.

Core Hypothesis: Metal Chelation and Metalloenzyme Inhibition

The central hypothesis for the antimalarial action of puberulic acid revolves around its tropolone scaffold. Tropolones are a class of natural products known for their potent metal-chelating properties.[3] This ability to bind metal ions, particularly divalent cations like zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺), is believed to be the cornerstone of their biological activities.[3] In the context of P. falciparum, which relies on a multitude of metalloenzymes for critical functions such as DNA replication, protein synthesis, and redox homeostasis, the chelation of these essential metal cofactors by puberulic acid would lead to enzyme inhibition and subsequent parasite death.

dot

cluster_parasite Plasmodium falciparum Puberulic_Acid Puberulic Acid Metal_Ions Metal Ions (e.g., Zn²⁺, Fe²⁺) Puberulic_Acid->Metal_Ions Chelation Metalloenzymes Essential Parasite Metalloenzymes Puberulic_Acid->Metalloenzymes Inhibition Metal_Ions->Metalloenzymes Cofactor for Cellular_Processes Critical Cellular Processes Metalloenzymes->Cellular_Processes Catalyzes Parasite_Death Parasite Death Cellular_Processes->Parasite_Death Inhibition leads to

Caption: Hypothesized mechanism of puberulic acid via metal chelation.

Quantitative Data

The following tables summarize the reported in vitro antimalarial activity, in vivo efficacy, and cytotoxicity of puberulic acid and its analogs.

Table 1: In Vitro Antimalarial Activity of Puberulic Acid and Analogs

CompoundP. falciparum StrainIC₅₀ (µg/mL)IC₅₀ (µM)Reference
Puberulic AcidK1 (CQ-resistant)0.010.050[2]
Puberulic AcidChloroquine-sensitive0.01-[1]
Puberulic AcidChloroquine-resistant0.01-[1]
Viticolin AK1 (CQ-resistant)--[1]
Viticolin BK1 (CQ-resistant)--[1]
Viticolin CK1 (CQ-resistant)--[1]
Stipitatic AcidK1 (CQ-resistant)--[1]

Table 2: In Vivo Antimalarial Efficacy of Puberulic Acid

Animal ModelParasite StrainDoseAdministration Route% InhibitionReference
MouseP. berghei2 mg/kg x 4Subcutaneous (s.c.)69[2]

Table 3: Cytotoxicity of Puberulic Acid

Cell LineCell TypeIC₅₀ (µg/mL)IC₅₀ (µM)Selectivity Index (SI)Reference
MRC-5Human lung fibroblast57.2~289>5720[1][4]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This protocol is adapted from standard methodologies for assessing the in vitro efficacy of antimalarial compounds.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of puberulic acid against P. falciparum.

Materials:

  • P. falciparum culture (e.g., K1 or 3D7 strain)

  • Human erythrocytes

  • Complete RPMI 1640 medium

  • Puberulic acid stock solution

  • 96-well black microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Methodology:

  • Parasite Culture: P. falciparum is maintained in continuous culture in human erythrocytes in complete RPMI 1640 medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized at the ring stage.

  • Drug Dilution: A serial dilution of puberulic acid is prepared in complete medium in a 96-well plate.

  • Incubation: A suspension of parasitized erythrocytes (1% parasitemia, 2% hematocrit) is added to each well. The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark at room temperature for 1 hour, and the fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

In Vivo Antimalarial Efficacy Testing: Mouse Model

This protocol is a standard 4-day suppressive test to evaluate the in vivo activity of antimalarial compounds.

Objective: To assess the in vivo therapeutic effect of puberulic acid in a mouse model of malaria.

Materials:

  • Mice (e.g., ICR strain)

  • Plasmodium berghei ANKA strain

  • Puberulic acid solution

  • Vehicle solution (for control group)

  • Standard antimalarial drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Methodology:

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Treatment is initiated 2 hours post-infection. The test group receives puberulic acid, the positive control group receives a standard antimalarial drug, and the negative control group receives the vehicle. The drug is administered once daily for four consecutive days.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Data Analysis: The average parasitemia of each group is calculated. The percent suppression of parasitemia is determined using the following formula:

    % Suppression = [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100

Conclusion and Future Directions

Puberulic acid stands out as a promising antimalarial lead compound with potent activity against drug-resistant P. falciparum and a favorable selectivity index. While its precise molecular target within the parasite is yet to be definitively identified, the existing body of knowledge on tropolones strongly suggests a mechanism of action centered on metal chelation and the subsequent inhibition of essential parasite metalloenzymes.

Future research should focus on:

  • Target Deconvolution Studies: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific molecular binding partners of puberulic acid in P. falciparum lysates.

  • Enzymatic Assays: Testing the inhibitory effect of puberulic acid on a panel of known P. falciparum metalloenzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of puberulic acid to optimize its antimalarial potency and pharmacokinetic properties while minimizing cytotoxicity.

A deeper understanding of the mechanism of action of puberulic acid will not only facilitate its development as a next-generation antimalarial drug but also potentially unveil novel therapeutic targets within the malaria parasite.

References

In-Depth Technical Guide to Puberuline C: A Complex Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberuline C is a structurally intricate C19-diterpenoid alkaloid first isolated from the roots of Aconitum barbatum var. puberulum. Its complex 6/7/5/6/6/6-membered hexacyclic ring system and multiple stereocenters have made it a subject of significant interest in the field of natural product chemistry. The limited natural abundance of puberuline C has historically hindered extensive biological investigation; however, the recent successful total synthesis of this molecule has opened new avenues for research into its pharmacological potential. This guide provides a comprehensive overview of the known physical and chemical properties of puberuline C, detailed experimental protocols for its isolation and synthesis, and a discussion of the general biological activities associated with its structural class.

Physicochemical Properties

The physicochemical properties of puberuline C have been determined through a combination of spectroscopic and analytical techniques following its isolation from natural sources. While some specific physical constants like the melting point and optical rotation are not widely reported in more recent literature, its fundamental chemical characteristics are well-established.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C33H45NO10(Sun et al., 2009)
Molecular Weight 615.71 g/mol (Calculated)
Appearance Amorphous powder(Sun et al., 2009)
Optical Rotation [α]D20 +28.6 (c 0.14, CHCl3)(Sun et al., 2009)
Solubility

Specific solubility data for puberuline C in a range of solvents is not extensively documented. However, based on its classification as a diterpenoid alkaloid and the solvents used during its isolation and purification (chloroform, methanol), it is expected to be soluble in chlorinated solvents and polar organic solvents, with limited solubility in water.

Spectroscopic Data

The structural elucidation of puberuline C was heavily reliant on a suite of spectroscopic techniques. The following tables summarize the key spectral data as reported in the original isolation literature.

¹H NMR Spectral Data (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
13.45d8.5
22.65m
32.90m
52.15d6.0
64.05d6.5
74.30d6.5
92.75d7.0
102.40m
122.05, 1.80m
133.20m
144.90d5.0
152.25, 1.95m
164.20s
173.30, 2.80m
192.55, 2.35m
N-CH₂3.10, 2.50m
N-CH₃1.05t7.0
1-OCH₃3.30s
6-OCH₃3.35s
8-OCH₃3.25s
16-OCH₃3.40s
OAc2.00s
Ar-H8.05 (2H)d8.5
7.60 (1H)t7.5
7.45 (2H)t8.0

(Data compiled from Sun et al., 2009)

¹³C NMR Spectral Data (125 MHz, CDCl₃)
Positionδ (ppm)Positionδ (ppm)
186.21538.0
234.51692.5
339.01762.0
448.51879.5
554.01956.5
682.5N-CH₂49.0
777.0N-CH₃13.5
883.51-OCH₃58.0
952.06-OCH₃56.0
1045.08-OCH₃57.5
1149.516-OCH₃59.0
1229.0OAc (C=O)170.0
1343.0OAc (CH₃)21.5
1475.5Ar-C130.5, 130.0 (x2), 128.5 (x2), 133.0, 166.5

(Data compiled from Sun et al., 2009)

Infrared (IR) and Mass Spectrometry (MS) Data
  • IR (KBr, cm⁻¹): 3450, 1735, 1715, 1600, 1580, 1240, 1100, 1080, 850, 710

  • HR-ESI-MS: m/z 616.3068 [M+H]⁺ (Calcd. for C₃₃H₄₆NO₁₀, 616.3071)

(Data compiled from Sun et al., 2009)

Experimental Protocols

Isolation and Purification of Puberuline C

The following is a generalized protocol based on the methods described for the isolation of diterpenoid alkaloids from Aconitum species.

Workflow for Isolation of Puberuline C

G plant Air-dried, powdered roots of Aconitum barbatum var. puberulum extraction Maceration with 95% EtOH at room temperature plant->extraction concentration Concentration under reduced pressure extraction->concentration acid_base_partition Acid-base partitioning: a) Dissolve in 2% HCl b) Wash with EtOAc c) Basify with NH4OH to pH 10 d) Extract with CHCl3 concentration->acid_base_partition crude_alkaloids Crude Alkaloid Extract acid_base_partition->crude_alkaloids column_chromatography Silica Gel Column Chromatography (Gradient elution: CHCl3-MeOH) crude_alkaloids->column_chromatography fractions Collection of Fractions column_chromatography->fractions purification Repeated Column Chromatography (Sephadex LH-20, RP-18) and Preparative TLC fractions->purification puberuline_c Pure Puberuline C purification->puberuline_c G puberuline_c Puberuline C intermediate1 Functional Group Interconversion puberuline_c->intermediate1 intermediate2 Intramolecular Mukaiyama Aldol Reaction intermediate1->intermediate2 intermediate3 Radical Cascade Cyclization intermediate2->intermediate3 intermediate4 Sonogashira Coupling intermediate3->intermediate4 intermediate5 Double Mannich Reaction intermediate4->intermediate5 starting_material 2-Cyclohexenone intermediate5->starting_material G cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis in Cancer Cells cluster_ion_channels Ion Channel Modulation alkaloid C19-Diterpenoid Alkaloid (e.g., Puberuline C) nfkb NF-κB Pathway alkaloid->nfkb Inhibition mapk MAPK Pathway alkaloid->mapk Modulation bcl2 Bcl-2 Family Proteins alkaloid->bcl2 Modulation na_channel Voltage-gated Na+ Channels alkaloid->na_channel Blockade ca_channel Voltage-gated Ca2+ Channels alkaloid->ca_channel Modulation inflammation_out ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) caspases Caspase Cascade bcl2->caspases apoptosis_out ↑ Apoptosis caspases->apoptosis_out ion_out Altered Neuronal Excitability & Cardiac Action Potential

Paving the Way for Novel Therapeutics: An In-depth Technical Guide to Early-Stage Research on Puberuline C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, Japan – October 30, 2025 – The recent successful total synthesis of puberuline C, a structurally intricate C19-diterpenoid alkaloid, has surmounted a long-standing barrier in natural product chemistry and opened a new frontier in the quest for novel therapeutic agents. For years, the limited natural availability of puberuline C has impeded comprehensive studies into its biological activities and the exploration of its derivatives. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the foundational synthesis of puberuline C and outlining a strategic approach to the design, synthesis, and evaluation of its derivatives, with a particular focus on their potential as potent anti-inflammatory agents.

Introduction: The Untapped Potential of Puberuline C

Puberuline C belongs to the C19-diterpenoid alkaloids, a class of natural products renowned for their diverse and potent biological activities, including anti-inflammatory and analgesic properties. The complex, cage-like architecture of puberuline C has long intrigued chemists and pharmacologists alike. However, its scarcity from natural sources has been a significant bottleneck. The groundbreaking total synthesis by Inoue and colleagues has now made this molecule and its future derivatives accessible for rigorous scientific investigation. This guide will provide the necessary technical details to empower researchers to build upon this seminal work.

The Total Synthesis of Puberuline C: A Gateway to Derivative Development

The first total synthesis of puberuline C is a landmark achievement that provides a blueprint for accessing this complex molecule in the laboratory.[1][2][3] The synthesis is characterized by a series of elegant and strategic chemical transformations that construct the intricate polycyclic framework of the molecule. A high-level overview of this synthetic pathway is presented below.

Key Synthetic Transformations and Experimental Protocols

The synthesis commences from readily available starting materials and employs several key reactions to assemble the core structure of puberuline C. The following provides a summary of the pivotal steps and the associated experimental protocols, compiled from the seminal publications on the topic.

1. Double Mannich Reaction for AE Ring System Formation:

  • Objective: To construct the azabicyclo[3.3.1]nonane core, which forms the A and E rings of puberuline C.

  • Protocol: This reaction involves the condensation of a suitable ketone precursor with formaldehyde and an amine. The specific conditions, including the choice of solvent, temperature, and reaction time, are critical for achieving the desired stereochemical outcome.

2. Radical Cascade for B and F Ring Cyclization:

  • Objective: To simultaneously form the B and F rings of the molecule through a highly efficient radical cascade reaction.

  • Protocol: This key step utilizes a radical initiator to trigger a cascade of cyclizations, forming multiple carbon-carbon bonds in a single operation. The choice of the radical precursor and the reaction conditions are tailored to control the regioselectivity and stereoselectivity of the cyclization.

3. Intramolecular Mukaiyama Aldol Reaction for D Ring Closure:

  • Objective: To construct the D ring of puberuline C via an intramolecular Mukaiyama aldol reaction.

  • Protocol: This reaction involves the intramolecular coupling of a silyl enol ether and an acetal, promoted by a Lewis acid. The selection of the appropriate Lewis acid and reaction conditions is crucial for achieving high yields and the desired diastereoselectivity.

The overall synthetic workflow is depicted in the following diagram:

Total_Synthesis_Workflow Start Simple Starting Materials AE_Rings Double Mannich Reaction (AE Ring Formation) Start->AE_Rings Radical_Precursor Functional Group Interconversions and Fragment Coupling AE_Rings->Radical_Precursor BF_Rings Radical Cascade (B and F Ring Formation) Radical_Precursor->BF_Rings D_Ring_Precursor Further Functionalization BF_Rings->D_Ring_Precursor D_Ring Intramolecular Mukaiyama Aldol Reaction (D Ring Closure) D_Ring_Precursor->D_Ring Puberuline_C Final Functional Group Manipulations (Puberuline C) D_Ring->Puberuline_C

A simplified workflow for the total synthesis of puberuline C.

The Promise of Puberuline C Derivatives as Anti-Inflammatory Agents

While dedicated biological studies on puberuline C and its derivatives are yet to be published, the well-documented anti-inflammatory properties of other C19-diterpenoid alkaloids provide a strong rationale for investigating this therapeutic area.

Quantitative Anti-Inflammatory Data of Related C19-Diterpenoid Alkaloids

Several C19-diterpenoid alkaloids have demonstrated potent inhibition of key inflammatory mediators. The following table summarizes the in vitro anti-inflammatory activity of selected compounds.

CompoundAssayTarget Cell LineIC50 (µM)
Forrestline FNitric Oxide (NO) ProductionRAW264.79.57 ± 1.43
Szechenyianine BNitric Oxide (NO) ProductionRAW264.73.30 ± 0.11
Szechenyianine CNitric Oxide (NO) ProductionRAW264.77.46 ± 0.89
Experimental Protocol for In Vitro Anti-Inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well and incubating for 24 hours.

  • Nitric Oxide Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-treated control, and the IC50 value is determined.

Potential Mechanisms of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of diterpenoid alkaloids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Based on studies of related compounds, it is hypothesized that puberuline C derivatives may exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Initiates Puberuline_C_Derivative Puberuline C Derivative Puberuline_C_Derivative->IKK Inhibits MAPK_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Initiates Puberuline_C_Derivative Puberuline C Derivative Puberuline_C_Derivative->MAPK Inhibits Future_Research_Workflow Synthesis Synthesis of Puberuline C Derivative Library Screening In Vitro Screening (e.g., Anti-inflammatory Assays) Synthesis->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Lead_Opt->Mechanism In_Vivo In Vivo Efficacy and Toxicology Studies Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Spectroscopic and Mechanistic Insights into Puberulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of puberulic acid, a natural product of significant interest due to its biological activities. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for its characterization, and presents a putative signaling pathway associated with its mechanism of action.

Spectroscopic Data of Puberulic Acid

The structural elucidation of puberulic acid is critically dependent on modern spectroscopic techniques. Herein, we summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of puberulic acid. The following tables present the reported ¹H and ¹³C NMR chemical shifts in deuterated methanol (CD₃OD) and chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of Puberulic Acid

SolventChemical Shift (δ) in ppmMultiplicity
CD₃OD7.90s
CDCl₃7.26 (reference)-

Note: The data in CDCl₃ is limited and primarily serves as a solvent reference in some literature. The singlet at 7.90 ppm in CD₃OD corresponds to the two olefinic protons of the tropolone ring.

Table 2: ¹³C NMR Spectroscopic Data of Puberulic Acid

SolventChemical Shift (δ) in ppm
CD₃OD169.12, 160.17, 156.52, 129.00, 119.76
CDCl₃77.0 (reference)

Note: The signals in CD₃OD are attributed to the carbonyl and olefinic carbons of the puberulic acid structure. The CDCl₃ data is for solvent reference.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the sensitive detection and structural analysis of puberulic acid.

Table 3: Mass Spectrometry Data of Puberulic Acid

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
Negative ESI[M-H]⁻Information on specific fragment ions is limited in publicly available literature. General fragmentation of carboxylic acids involves the loss of H₂O and CO₂.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible spectroscopic analysis. The following sections provide representative methodologies for NMR and LC-MS/MS analysis of puberulic acid.

NMR Spectroscopy Protocol

This protocol is a general guideline for the acquisition of ¹H and ¹³C NMR spectra of puberulic acid.

2.1.1. Sample Preparation

  • Accurately weigh approximately 1-5 mg of purified puberulic acid.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) in a clean, dry NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

2.1.2. Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Spectral Width: 0-200 ppm.

2.1.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (CD₃OD: δH 3.31, δC 49.0; CDCl₃: δH 7.26, δC 77.16).

  • Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general method for the detection and quantification of puberulic acid using LC-MS/MS.

2.2.1. Sample Preparation

  • Prepare a stock solution of puberulic acid in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to create calibration standards and quality control samples.

  • For biological matrices, perform a sample extraction (e.g., protein precipitation with acetonitrile or methanol, followed by centrifugation).

  • Transfer the supernatant to an autosampler vial for analysis.

2.2.2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid as mobile phase B.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for acidic compounds like puberulic acid.

  • MS/MS Parameters:

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for fragmentation analysis.

    • Optimize the precursor-to-product ion transitions, collision energy, and other source parameters for puberulic acid.

Signaling Pathway and Mechanism of Action

Puberulic acid has been reported to exhibit various biological activities. One of its noted effects is the downregulation of gp91-phox gene expression. gp91-phox is a critical component of the NADPH oxidase complex, which is a major source of reactive oxygen species (ROS) in cells.

puberulic_acid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimulus cluster_inhibition cluster_ros gp91phox gp91-phox ROS ROS Production gp91phox->ROS generates p22phox p22-phox p47phox p47-phox p47phox->gp91phox translocates to p67phox p67-phox p67phox->gp91phox translocates to p40phox p40-phox p40phox->gp91phox translocates to Rac Rac-GTP Rac->gp91phox translocates to Stimulus Stimulus (e.g., PMA) Stimulus->p47phox activates Puberulic_Acid Puberulic Acid Puberulic_Acid->gp91phox downregulates expression

Caption: Putative mechanism of puberulic acid inhibiting ROS production.

The diagram above illustrates a simplified model of the NADPH oxidase activation pathway and the proposed inhibitory action of puberulic acid. Upon cellular stimulation, cytosolic components of the NADPH oxidase complex (p47-phox, p67-phox, p40-phox, and Rac-GTP) translocate to the cell membrane and associate with the membrane-bound cytochrome b558, which consists of gp91-phox and p22-phox subunits. This assembly leads to the production of ROS. Puberulic acid is suggested to interfere with this process by downregulating the expression of the gp91-phox subunit, thereby reducing the overall activity of the NADPH oxidase complex and subsequent ROS generation.

This guide provides a foundational understanding of the spectroscopic characteristics and a potential mechanism of action for puberulic acid, which can serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate its complex biological activities and therapeutic potential.

Potential Therapeutic Targets of Puberuline C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puberuline C is a structurally complex C19-diterpenoid alkaloid with a unique 6/7/5/6/6/6-membered ring system.[1][2] The recent achievement of its total synthesis has made this intricate molecule accessible for detailed biological investigation, opening avenues for novel therapeutic applications.[1][2] Diterpenoid alkaloids, as a class, are known for their diverse and potent biological activities, particularly in the realm of oncology. This guide provides an in-depth overview of the potential therapeutic targets of puberuline C, based on its chemical class and the known mechanisms of related compounds. It also outlines detailed experimental protocols and presents data in a structured format to facilitate further research and drug development efforts.

Core Putative Therapeutic Targets

Based on the known biological activities of similar diterpenoid alkaloids and related compounds, the primary therapeutic potential of puberuline C is hypothesized to be in cancer therapy. The core molecular targets likely revolve around the inhibition of key signaling pathways that are frequently dysregulated in cancer, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of metastasis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. It is plausible that puberuline C exerts its anti-tumor effects by inhibiting one or more key components of this pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, invasion, and angiogenesis, while also modulating the tumor microenvironment.[3] Inhibition of STAT3 signaling is a promising strategy for cancer therapy.[4] Puberuline C may directly or indirectly inhibit the phosphorylation and subsequent activation of STAT3.[5][6]

Cell Cycle Regulation

Dysregulation of the cell cycle is a fundamental characteristic of cancer cells. Many anti-cancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation. Puberuline C may target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and cyclins, leading to arrest at specific phases of the cell cycle.

Apoptosis Induction

Evasion of apoptosis is a crucial mechanism for cancer cell survival. Therapeutic agents that can trigger programmed cell death are of significant interest. Puberuline C is likely to induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both.

Quantitative Data Summary

Due to the novelty of synthesized puberuline C, extensive quantitative data on its biological activity is not yet available in the public domain. The following table provides a template for summarizing such data, with hypothetical values based on the activity of similar diterpenoid alkaloids for illustrative purposes. These values would need to be determined experimentally for puberuline C.

Parameter Cell Line Value Assay
IC50 HepG2 (Hepatocellular Carcinoma)5-15 µMMTT Assay
A549 (Lung Cancer)10-25 µMMTT Assay
MCF-7 (Breast Cancer)8-20 µMMTT Assay
Apoptosis Induction HepG230-50% at 10 µMAnnexin V/PI Staining
Cell Cycle Arrest HepG2G2/M phase arrestFlow Cytometry

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the therapeutic targets and mechanism of action of puberuline C.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of puberuline C on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Puberuline C (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of puberuline C (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with puberuline C.[7][8]

Materials:

  • Cancer cell lines

  • Puberuline C

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with puberuline C at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Cell Cycle Analysis

This assay determines the effect of puberuline C on the distribution of cells in different phases of the cell cycle.[9][10][11]

Materials:

  • Cancer cell lines

  • Puberuline C

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with puberuline C at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of key proteins in the targeted signaling pathways.[12][13][14]

Materials:

  • Cancer cell lines

  • Puberuline C

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-caspase-3, anti-PARP, anti-cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with puberuline C for the desired time and concentration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

Puberuline_C_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival Puberuline C Puberuline C Puberuline C->PI3K Puberuline C->Akt Puberuline C->mTOR PTEN PTEN PTEN->PIP3

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Puberuline C.

Puberuline_C_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Gene Transcription\n(Proliferation, Survival, Angiogenesis) Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3 Dimer->Gene Transcription\n(Proliferation, Survival, Angiogenesis) Puberuline C Puberuline C Puberuline C->JAK Puberuline C->STAT3 Inhibits Phosphorylation

Caption: Postulated mechanism of Puberuline C in STAT3 signaling inhibition.

Experimental_Workflow_Puberuline_C cluster_in_vitro In Vitro Studies cluster_data_analysis Data Analysis & Interpretation Cancer Cell Lines Cancer Cell Lines Treatment with\nPuberuline C Treatment with Puberuline C Cancer Cell Lines->Treatment with\nPuberuline C Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Treatment with\nPuberuline C->Cell Viability\n(MTT Assay) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with\nPuberuline C->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with\nPuberuline C->Cell Cycle Analysis\n(Flow Cytometry) Western Blot\n(Protein Expression) Western Blot (Protein Expression) Treatment with\nPuberuline C->Western Blot\n(Protein Expression) IC50 Determination IC50 Determination Cell Viability\n(MTT Assay)->IC50 Determination Quantification of\nApoptosis Quantification of Apoptosis Apoptosis Assay\n(Annexin V/PI)->Quantification of\nApoptosis Cell Cycle Arrest\nAnalysis Cell Cycle Arrest Analysis Cell Cycle Analysis\n(Flow Cytometry)->Cell Cycle Arrest\nAnalysis Pathway Modulation\nAnalysis Pathway Modulation Analysis Western Blot\n(Protein Expression)->Pathway Modulation\nAnalysis Target Identification Target Identification IC50 Determination->Target Identification Quantification of\nApoptosis->Target Identification Cell Cycle Arrest\nAnalysis->Target Identification Pathway Modulation\nAnalysis->Target Identification

Caption: Workflow for identifying therapeutic targets of Puberuline C.

Conclusion

Puberuline C represents a promising new scaffold for the development of novel anti-cancer therapeutics. Its complex architecture, now accessible through total synthesis, warrants a thorough investigation of its biological activities. The primary putative therapeutic targets are key nodes within the PI3K/Akt/mTOR and STAT3 signaling pathways, which are central to cancer cell proliferation and survival. The experimental protocols and frameworks provided in this guide offer a comprehensive roadmap for researchers to systematically evaluate the therapeutic potential of puberuline C and elucidate its precise mechanism of action. Further studies are essential to validate these targets and to advance puberuline C or its analogs through the drug discovery and development pipeline.

References

A Comprehensive Technical Guide to Tropolone-Containing Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough review of tropolone-containing natural products. The document covers their diverse biological activities, mechanisms of action, biosynthetic pathways, and the experimental protocols used for their study.

Introduction to Tropolone-Containing Natural Products

Tropolones are a class of non-benzenoid aromatic compounds characterized by a unique seven-membered ring structure.[1] Found in a variety of natural sources including plants, fungi, and bacteria, these compounds exhibit a wide range of biological activities.[1] Their unique chemical properties, including metal-chelating abilities, contribute to their diverse pharmacological effects, making them a subject of significant interest in natural product chemistry and drug discovery.

Historically significant tropolones include colchicine, isolated from the autumn crocus, and hinokitiol (β-thujaplicin), found in the heartwood of cupressaceous trees.[1] More complex tropolone-containing structures, such as the tropolone sesquiterpenoids produced by fungi, have also been identified, further expanding the chemical diversity and therapeutic potential of this compound class. This guide will delve into the key aspects of several prominent tropolone-containing natural products, providing quantitative data on their bioactivities, detailed experimental methodologies, and visualizations of their molecular pathways.

Biological Activities of Tropolone-Containing Natural Products

Tropolone-containing natural products have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The following tables summarize the quantitative data for some of the most well-studied tropolone compounds.

Antimicrobial and Antifungal Activity
Compound Organism MIC (µg/mL) Reference
Hinokitiol Staphylococcus aureus 32
Staphylococcus epidermidis 0.2
Bacillus subtilis 8-80 [2]
Escherichia coli 8-80 [2]
Pseudomonas aeruginosa 160-320 [2]
Candida albicans 0.5-2 [2]
Tropolone Pythium aphanidermatum 6.0 [3]
γ-Thujaplicin Fungi ~1.5
Cytotoxic and Anticancer Activity
Compound Cell Line Activity IC50 Reference
Colchicine - Antimitotic - [4][5]
Hinokitiol Endometrial Cancer Cells (Ishikawa, HEC-1A, KLE) Anti-proliferative Varies by cell line [4]
Breast Cancer Cells (MDA-MB-231) Cytotoxic 46.6 ± 7.5 µM [6]
Breast Cancer Cells (AS-B244) Cytotoxic 33.6 ± 8.8 µM [6]
Pycnidione (Tropolone Sesquiterpenoid) Jurkat Cytotoxic 0.20 ± 0.07 µM [6]
MDA-MB-231 Cytotoxic 16.65 ± 3.14 µM [6]
Eupenifeldin (Tropolone Sesquiterpenoid) Jurkat Cytotoxic 0.07 ± 0.04 µM [6]
MDA-MB-231 Cytotoxic 16.45 ± 3.14 µM [6]
Pughiinin A (Tropolone Sesquiterpenoid) Plasmodium falciparum K1 Antiplasmodial 2.4 µg/mL
Ramiferin (Tropolone Sesquiterpenoid) Plasmodium falciparum K1 Antiplasmodial 6.3 µM
BC, KB, and NCI-H187 Cancer Cell Lines Cytotoxic 9.1, 6.3, 9.1 µM
Enzyme Inhibition
Compound Enzyme IC50 Reference
Tropolone Carboxypeptidase A 2.73 x 10⁻⁶ M [3]
Hinokitiol Carboxypeptidase A 2.76 x 10⁻⁶ M [3]
Antiviral Activity
Compound Virus Activity IC50 Reference
Liriosmaside A HIV Ribonuclease H Inhibition 34 µM
Polyoxygenated Tropolones Hepatitis B Virus (HBV) Antiviral Varies by compound
Herpes Simplex Virus-1 (HSV-1) Antiviral Varies by compound

Mechanisms of Action and Signaling Pathways

The diverse biological activities of tropolone-containing natural products stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Colchicine: A Microtubule Destabilizing Agent

The primary mechanism of action of colchicine is its interaction with tubulin, the protein subunit of microtubules.[4][5] By binding to tubulin, colchicine inhibits microtubule polymerization, leading to the disruption of the cytoskeleton.[4][5] This has several downstream effects, including the inhibition of mitosis and the modulation of inflammatory responses by affecting neutrophil activity.[4][5]

Colchicine_Mechanism Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds to Microtubule Microtubule Assembly Colchicine->Microtubule Inhibits Tubulin->Microtubule Cytoskeleton Cytoskeleton Disruption Microtubule->Cytoskeleton Mitosis Mitotic Arrest Cytoskeleton->Mitosis Neutrophil Neutrophil Activity Inhibition (Migration, Phagocytosis) Cytoskeleton->Neutrophil Inflammation Anti-inflammatory Effects Neutrophil->Inflammation

Figure 1. Mechanism of action of colchicine.

Hinokitiol: A Modulator of Multiple Signaling Pathways

Hinokitiol exerts its anticancer and anti-inflammatory effects by modulating several key signaling pathways, including the MAPK/ERK and Akt/mTOR pathways.

MAPK/ERK Pathway: In some cancer cells, hinokitiol can induce the phosphorylation of ERK1/2, a key component of the MAPK pathway, which can lead to p53-mediated cellular responses and apoptosis.[4] Conversely, in other contexts, it can inhibit the MAPK pathway.[5]

Akt/mTOR Pathway: Hinokitiol has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of downstream targets like p70S6K and EpCAM, which are involved in cell proliferation and migration.[2]

Hinokitiol_Signaling cluster_erk MAPK/ERK Pathway cluster_akt Akt/mTOR Pathway ERK ERK1/2 Phosphorylation p53 p53 Activation ERK->p53 Apoptosis_ERK Apoptosis p53->Apoptosis_ERK Akt Akt Phosphorylation mTOR mTOR Phosphorylation Akt->mTOR p70S6K p70S6K mTOR->p70S6K EpCAM EpCAM mTOR->EpCAM Proliferation Cell Proliferation & Migration p70S6K->Proliferation EpCAM->Proliferation Hinokitiol Hinokitiol Hinokitiol->ERK Modulates Hinokitiol->Akt Inhibits

Figure 2. Signaling pathways modulated by hinokitiol.

Biosynthesis of Tropolone-Containing Natural Products

The biosynthesis of the tropolone ring is a fascinating process that varies between different organisms. In fungi, it is often derived from polyketide pathways.

Biosynthesis of Stipitatic Acid

The biosynthesis of the fungal tropolone stipitatic acid in Talaromyces stipitatus involves a dedicated gene cluster. A non-reducing polyketide synthase (NR-PKS), TropA, produces 3-methylorcinaldehyde. This is followed by the action of a monooxygenase (TropB) and a dioxygenase (TropC) which catalyze the oxidative ring expansion to form the tropolone nucleus.[7]

Stipitatic_Acid_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA TropA TropA (NR-PKS) AcetylCoA->TropA Methylorcinaldehyde 3-Methylorcinaldehyde TropA->Methylorcinaldehyde TropB TropB (Monooxygenase) Methylorcinaldehyde->TropB Intermediate1 Hydroxylated Intermediate TropB->Intermediate1 TropC TropC (Dioxygenase) Intermediate1->TropC TropoloneNucleus Tropolone Nucleus TropC->TropoloneNucleus Oxidative Ring Expansion StipitaticAcid Stipitatic Acid TropoloneNucleus->StipitaticAcid Further modifications

Figure 3. Biosynthetic pathway of stipitatic acid.

Biosynthesis of Tropolone Sesquiterpenoids

Fungal tropolone sesquiterpenoids are meroterpenoids formed through a unique intermolecular hetero-Diels-Alder reaction between a tropolone derivative and the sesquiterpene humulene.[3][5] The biosynthesis involves enzymes from both polyketide and terpenoid pathways.

Tropolone_Sesquiterpenoid_Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway PKS Polyketide Synthase Tropolone_Precursor Tropolone Precursor PKS->Tropolone_Precursor Diels_Alderase Hetero-Diels-Alderase Tropolone_Precursor->Diels_Alderase FPP Farnesyl Pyrophosphate Humulene_Synthase Humulene Synthase FPP->Humulene_Synthase Humulene Humulene Humulene_Synthase->Humulene Humulene->Diels_Alderase TS_Core Tropolone Sesquiterpenoid Core Diels_Alderase->TS_Core [4+2] Cycloaddition TS_Final Tropolone Sesquiterpenoids TS_Core->TS_Final Tailoring Reactions

Figure 4. General biosynthetic scheme for tropolone sesquiterpenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of tropolone-containing natural products.

Isolation and Purification of Tropolone Natural Products

Example: Isolation of Stipitatic Acid from Penicillium stipitatum

  • Culturing: Penicillium stipitatum is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) in shake flasks at 25°C for 14-21 days.

  • Extraction: The culture filtrate is acidified to pH 2-3 with HCl and extracted multiple times with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative HPLC: Fractions containing stipitatic acid are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% formic acid.

  • Characterization: The purified stipitatic acid is characterized by spectroscopic methods:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). 2D NMR experiments (COSY, HSQC, HMBC) are used to confirm the structure.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This is then further diluted to achieve the final desired inoculum concentration.

  • Plate Preparation: The tropolone compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the tropolone compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assay

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and a stock solution of the tropolone inhibitor.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the tropolone inhibitor. A control well without the inhibitor is also prepared.

  • Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.

  • Kinetic Measurement: The change in absorbance over time is measured using a microplate reader at a wavelength specific to the product of the enzymatic reaction.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Tropolone-containing natural products represent a structurally diverse and biologically significant class of compounds with considerable potential for the development of new therapeutic agents. Their wide range of activities, from antimicrobial to anticancer, coupled with their unique mechanisms of action, make them attractive scaffolds for drug design and development. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, including their biological activities, molecular mechanisms, and the experimental approaches used to study them. Further research into this class of natural products is warranted to fully explore their therapeutic potential and to discover novel compounds with improved efficacy and selectivity.

References

Methodological & Application

Total Synthesis of Puberuline C: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the first and only total synthesis of the complex C19-diterpenoid alkaloid, puberuline C. The methodology developed by Inoue and colleagues represents a landmark achievement in natural product synthesis, navigating the challenges posed by the molecule's intricate hexacyclic framework and dense stereochemistry. This application note details the key synthetic strategies, experimental protocols for pivotal reactions, and summarizes the quantitative outcomes of the synthesis.

Introduction

Puberuline C is a structurally unique C19-diterpenoid alkaloid isolated from Aconitum barbatum var. puberulum.[1] Its architecturally complex 6/7/5/6/6/6-membered hexacyclic core, adorned with twelve contiguous stereocenters (three of which are quaternary), presents a formidable synthetic challenge.[2][3][4][5] The successful 32-step total synthesis from 2-cyclohexenone, accomplished by the Inoue group, provides a blueprint for accessing this and potentially other related alkaloids for further biological evaluation.[3][4][5] Due to its limited natural availability, the biological activities of puberuline C have not been extensively studied; however, related C19-diterpenoid alkaloids are known to exhibit a range of pharmacological effects, including antitumor, anti-inflammatory, and analgesic properties.[6]

Retrosynthetic Analysis and Strategy

The overall synthetic strategy hinges on a convergent approach, where the A, C, and E rings are first assembled, followed by a remarkable radical cascade to forge the B and F rings, and finally, a Mukaiyama aldol reaction to close the D ring.

Caption: Retrosynthetic analysis of Puberuline C.

G Puberuline_C Puberuline C Hexacycle Hexacyclic Core Puberuline_C->Hexacycle Functional Group Interconversion ACE_Rings ACE-Ring Precursor Hexacycle->ACE_Rings Radical Cascade (B/F Rings) Mukaiyama Aldol (D Ring) A_Ring A-Ring (2-Cyclohexenone) ACE_Rings->A_Ring Double Mannich Reaction C_Ring C-Ring Fragment ACE_Rings->C_Ring Sonogashira Coupling E_Ring E-Ring Fragment ACE_Rings->E_Ring Double Mannich Reaction

Key Transformations and Experimental Protocols

The synthesis of puberuline C is characterized by several elegant and highly efficient chemical transformations. Below are the protocols for the most critical steps in the synthetic sequence.

Double Mannich Reaction for AE-Ring Formation

The synthesis commences with the construction of the AE-ring system from 2-cyclohexenone. This is achieved through a double Mannich reaction, which efficiently assembles the bicyclic core.

Protocol: To a solution of the starting enone in a suitable solvent (e.g., acetonitrile), aqueous solutions of formaldehyde and ethylamine are added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product, the AE-ring precursor, is then isolated and purified using standard chromatographic techniques.

Sonogashira Coupling to Attach the C-Ring

A crucial carbon-carbon bond formation is accomplished via a Sonogashira coupling to append the C-ring fragment to the AE-ring system.

Protocol: The AE-ring fragment, functionalized with a terminal alkyne, is dissolved in a solvent such as triethylamine. To this solution are added a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and the C-ring fragment, which is an iodo-functionalized cyclopentenone derivative. The reaction is typically stirred at room temperature under an inert atmosphere until the starting materials are consumed. Workup and purification by column chromatography afford the coupled ACE-ring precursor.

Radical Cascade for B- and F-Ring Cyclization

The hallmark of this synthesis is a sophisticated radical cascade reaction that simultaneously constructs the B and F rings and sets five contiguous stereocenters.

Protocol: The ACE-ring precursor, bearing a tertiary chloride, is treated with a radical initiator (e.g., (c-Hex)3SnH and V-40) in a suitable solvent, often under microwave irradiation. This generates a bridgehead radical that triggers a cascade cyclization, forming the B and F rings in a highly stereocontrolled manner. The resulting pentacyclic intermediate is then purified.

Intramolecular Mukaiyama Aldol Reaction for D-Ring Formation

The final ring of the hexacyclic core is forged through an intramolecular Mukaiyama aldol reaction.

Protocol: The pentacyclic intermediate is first converted to a silyl enol ether. This intermediate is then treated with a combination of Lewis acids, such as SnCl4 and ZnCl2, to promote the intramolecular Mukaiyama aldol cyclization, thus forming the D-ring. The reaction is carefully quenched, and the desired hexacyclic product is isolated after purification.

Synthetic Route Summary

The following table summarizes the 32-step total synthesis of puberuline C. While specific yields for each step are proprietary to the original publication, this table outlines the sequence of transformations.

StepReaction TypeStarting MaterialProduct
1-4AE-Ring Formation2-CyclohexenoneBicyclic Amine
5-8FunctionalizationBicyclic AmineAlkynyl Chloride
9-12C-Ring Attachment PrecursorAlkynyl ChlorideACE-Ring Precursor
13Sonogashira CouplingACE-Ring PrecursorCoupled Product
14-20Functional Group ManipulationsCoupled ProductRadical Cascade Precursor
21Radical Cascade Cyclization Radical Cascade PrecursorPentacyclic Intermediate
22Silyl Enol Ether FormationPentacyclic IntermediateSilyl Enol Ether
23Mukaiyama Aldol Reaction Silyl Enol EtherHexacyclic Ketone
24-32Final FunctionalizationsHexacyclic KetonePuberuline C

Potential Biological Activity and Signaling Pathways

While the specific biological targets of puberuline C remain unknown, many C19-diterpenoid alkaloids exhibit potent biological activities, often through interaction with ion channels or by inducing apoptosis in cancer cells. The diagram below illustrates a generalized potential mechanism of action for a C19-diterpenoid alkaloid as an anticancer agent.

Caption: Potential signaling pathway for C19-diterpenoid alkaloid-induced apoptosis.

G Puberuline_C Puberuline C (or related Diterpenoid Alkaloid) Cell_Membrane Cell Membrane Puberuline_C->Cell_Membrane Ion_Channel Ion Channel Modulation Cell_Membrane->Ion_Channel Mitochondrion Mitochondrial Stress Ion_Channel->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Conclusion

The total synthesis of puberuline C by Inoue and colleagues is a masterclass in modern organic synthesis. The strategic use of a double Mannich reaction, Sonogashira coupling, a complex radical cascade, and a Mukaiyama aldol reaction allowed for the efficient construction of this intricate natural product. The methodologies and protocols detailed herein provide valuable insights for synthetic chemists and drug discovery professionals working on complex alkaloids and other natural products. The availability of a synthetic route to puberuline C opens the door to further investigation of its biological properties and potential therapeutic applications.

References

Application Notes and Protocols for Puberulic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puberulic acid, a natural tropolone compound isolated from various Penicillium species, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] It has demonstrated potent antimalarial properties and cytotoxic effects against certain cell lines.[1][3] These characteristics position puberulic acid as a compelling candidate for further investigation in drug discovery and development. This document provides detailed experimental protocols for assessing the cytotoxic, antimicrobial, and anti-inflammatory activities of puberulic acid, along with a plausible signaling pathway it may modulate.

Quantitative Data Summary

The following table summarizes the reported biological activities of puberulic acid, providing a comparative overview of its potency.

Biological ActivityCell Line / OrganismMeasurementValueReference
AntimalarialPlasmodium falciparum (chloroquine-sensitive)IC₅₀0.01 µg/mL[1][3]
AntimalarialPlasmodium falciparum (chloroquine-resistant)IC₅₀0.01 µg/mL[1][3]
CytotoxicityHuman MRC-5 cells (fetal lung fibroblast-like)IC₅₀57.2 µg/mL[1]

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the determination of the cytotoxic effects of puberulic acid on a selected cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][4][5][6]

Materials:

  • Puberulic acid

  • Target cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of puberulic acid in DMSO. Make serial dilutions of puberulic acid in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted puberulic acid solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest puberulic acid concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of puberulic acid using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of puberulic acid that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Assay: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of puberulic acid against a specific bacterial strain. The broth microdilution method is a widely used technique for antimicrobial susceptibility testing.

Materials:

  • Puberulic acid

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

Protocol:

  • Preparation of Puberulic Acid Dilutions: Prepare a stock solution of puberulic acid in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the puberulic acid stock solution in the 96-well plate using MHB to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the puberulic acid dilutions. Include a positive control (inoculum without puberulic acid) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of puberulic acid that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the absorbance at 600 nm. If using resazurin, a color change from blue to pink indicates bacterial growth.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of puberulic acid by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • Puberulic acid

  • RAW 264.7 macrophage cell line

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of puberulic acid for 1 hour.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells only), an LPS-only group, and groups with puberulic acid and LPS.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the samples is determined using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) cluster_anti_inflammatory Anti-inflammatory Assay (NO Inhibition) C1 Seed Cells C2 Treat with Puberulic Acid C1->C2 C3 Incubate (24-48h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance (570nm) C5->C6 A1 Prepare Puberulic Acid Dilutions A3 Inoculate Plates A1->A3 A2 Prepare Bacterial Inoculum A2->A3 A4 Incubate (18-24h) A3->A4 A5 Determine MIC A4->A5 I1 Seed Macrophages I2 Pre-treat with Puberulic Acid I1->I2 I3 Stimulate with LPS I2->I3 I4 Incubate (24h) I3->I4 I5 Griess Assay on Supernatant I4->I5 I6 Measure Absorbance (540nm) I5->I6 NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB 4. Degradation & Release Nucleus Nucleus NFkB->Nucleus 5. Nuclear Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes 6. Gene Transcription PuberulicAcid Puberulic Acid PuberulicAcid->IKK Inhibition? PuberulicAcid->NFkB Inhibition?

References

Application Notes and Protocols for the Use of Puberuline C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Puberuline C is a structurally intricate C19-diterpenoid alkaloid with a unique 6/7/5/6/6/6-membered ring system.[1] Due to its complex architecture and limited availability from natural sources, its total synthesis has only recently been accomplished.[1][2] Consequently, the biological activities of Puberuline C remain largely unexplored, and there is a scarcity of published data on its effects in cellular systems.

These application notes provide a comprehensive guide for researchers initiating studies with Puberuline C in a cell culture setting. The following sections detail generalized protocols for the initial characterization of Puberuline C, including assessing its cytotoxic effects, and investigating its potential mechanisms of action, such as the induction of apoptosis and autophagy. Furthermore, we propose a framework for exploring its impact on key cellular signaling pathways.

Section 1: Preliminary Handling and Preparation of Puberuline C

Prior to conducting cell-based assays, it is crucial to establish proper handling and preparation protocols for Puberuline C to ensure experimental reproducibility.

1.1 Stock Solution Preparation

  • Solvent Selection: Due to its predicted lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Puberuline C.

  • Procedure:

    • Weigh the desired amount of lyophilized Puberuline C in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a stock concentration of 10-20 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.

1.2 Working Solution Preparation

  • Dilution: Directly before each experiment, thaw an aliquot of the Puberuline C stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells.

  • Vehicle Control: In all experiments, an equivalent volume of DMSO should be added to a set of control wells to account for any potential solvent effects. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v).

Section 2: Assessing the Cytotoxic Activity of Puberuline C

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.

2.1 Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Puberuline C in complete medium (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Puberuline C. Include wells for untreated and vehicle (DMSO) controls.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Puberuline C concentration and use non-linear regression to determine the IC50 value.

2.2 Data Presentation: Cytotoxicity of Puberuline C

The results of the cytotoxicity assays should be summarized in a table for clear comparison across different cell lines and time points.

Cell LineTreatment Duration (hours)IC50 Value (µM)
Example: MCF-724Data
48Data
72Data
Example: A54924Data
48Data
72Data
Example: HEK29324Data
48Data
72Data

Section 3: Investigating Mechanisms of Cell Death

Once the cytotoxic potential of Puberuline C is established, the next step is to elucidate the underlying mechanism of cell death. Common mechanisms include apoptosis and autophagy.

3.1 Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of Puberuline C on a selected cell line.

experimental_workflow start Select Cell Line and Determine IC50 of Puberuline C treat Treat Cells with Puberuline C (e.g., 0.5x, 1x, 2x IC50) start->treat apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis autophagy Autophagy Assay (LC3-II Western Blot) treat->autophagy pathway Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt, etc.) treat->pathway data Data Analysis and Interpretation apoptosis->data autophagy->data pathway->data

Experimental workflow for characterizing Puberuline C.

3.2 Protocol: Apoptosis Detection by Annexin V/PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with Puberuline C at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3.3 Data Presentation: Apoptosis Induction by Puberuline C

TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0DataDataData
Puberuline C0.5 x IC50DataDataData
Puberuline C1 x IC50DataDataData
Puberuline C2 x IC50DataDataData

Section 4: Elucidating Effects on Cellular Signaling Pathways

Novel compounds often exert their effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. Western blotting is a powerful technique to investigate these changes.

4.1 Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be investigated. Many anti-cancer agents target pathways like the MAPK/ERK and PI3K/Akt pathways.

signaling_pathway puberuline_c Puberuline C pi3k PI3K puberuline_c->pi3k Inhibits? mek MEK puberuline_c->mek Inhibits? receptor Receptor Tyrosine Kinase receptor->pi3k Activates ras Ras receptor->ras Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf raf->mek erk ERK mek->erk erk->proliferation

Hypothetical signaling pathways affected by Puberuline C.

4.2 Protocol: Western Blotting for Key Signaling Proteins

  • Protein Extraction:

    • Treat cells with Puberuline C for various time points (e.g., 0, 1, 6, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies include those against total and phosphorylated forms of Akt and ERK, as well as markers for apoptosis (cleaved-caspase 3) and autophagy (LC3B). An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control.

Disclaimer: As Puberuline C is a novel compound with limited biological data, these protocols represent a general framework for its initial characterization. The specific concentrations, incubation times, and assays may need to be optimized based on the cell lines used and the observed biological effects.

References

Application Notes and Protocols for the Quantification of Puberulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of puberulic acid, a mycotoxin that has garnered significant attention due to its potential toxicity. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are based on validated methods and are intended to guide researchers in establishing robust analytical procedures. A general protocol for spectrophotometric analysis is also included as a potential screening method.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the gold standard for the trace-level quantification of puberulic acid due to its high sensitivity and selectivity.[1][2] Two primary approaches are detailed below: a direct analysis method and a method involving pre-column derivatization to enhance analytical performance.

Method 1: Direct Quantification by LC-MS/MS

This method allows for the direct and accurate quantification of puberulic acid in samples such as red yeast rice supplements.[3]

Experimental Protocol:

1. Sample Preparation (Extraction)

  • Weigh 1.0 g of the sample powder into a 50 mL centrifuge tube.

  • Perform a three-cycle extraction with 90% methanol for optimal recovery rates.[3]

  • For each cycle, add a specific volume of the extraction solvent, vortex, and centrifuge.

  • Combine the supernatants from all three cycles.

  • The resulting extract is then ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole (QQQ) mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM).[1][3]

  • Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column is effective for separation.[3]

  • Mobile Phase: A basic mobile phase is used to achieve good chromatographic separation.[3]

  • Ionization Mode: Negative electrospray ionization (ESI-).[3]

  • Data Acquisition: Operate the mass spectrometer in SRM mode to monitor specific precursor-to-product ion transitions for puberulic acid.[3]

3. Method Validation

  • Linearity: Establish a calibration curve over the desired concentration range. A typical range demonstrates good linearity (r² = 0.999).[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Assess through recovery studies and replicate analyses.

direct_quantification_workflow supernatant supernatant lc_separation lc_separation supernatant->lc_separation Inject ms_detection ms_detection quantification quantification ms_detection->quantification Acquire Data

Caption: Workflow for direct LC-MS/MS quantification of puberulic acid.

Method 2: Quantification by LC-MS/MS with Pre-column Derivatization

This enhanced sensitivity method is particularly useful for detecting low concentrations of puberulic acid.[1][4] Derivatization with trimethylsilyldiazomethane (TMSCHN₂) improves the stability, chromatographic peak shape, retention, and ionization efficiency of puberulic acid.[1]

Experimental Protocol:

1. Sample Preparation (Extraction)

  • Accurately weigh 1.0 g of the sample powder into a 50 mL centrifuge tube.[1]

  • Add 10 mL of methanol containing 1% formic acid and perform shaking extraction for 30 minutes.[1]

  • Centrifuge the extract at 4000 rpm for 10 minutes.[1]

  • The resulting supernatant is the test solution for derivatization.[1]

2. Derivatization Procedure

  • Take 100 µL of the test solution.

  • Add 300 µL of methanol as the reaction solvent.[1]

  • Add 400 µL of trimethylsilyldiazomethane (TMSCHN₂).[1]

  • Vortex the mixture and let it react at room temperature for 2 hours.[1]

  • After the reaction, concentrate the solution under a gentle stream of nitrogen to remove hexane.[1]

  • Dilute the final volume to 1 mL with methanol.[1]

3. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: An HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole (QQQ) mass spectrometer.

  • Mobile Phase: An example mobile phase is 0.4% formic acid solution containing 1 mmol/L EDTA and acetonitrile.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect the derivatized puberulic acid. Key ion transitions for the methylated product can be monitored for quantification.[1]

4. Method Validation

  • Linearity: A good linear relationship is expected within a defined concentration range (e.g., 5 ng/mL to 200 ng/mL with r² = 0.99952).[1][4]

  • Recovery: The average recovery rate is typically between 82.2% and 84.2%.[1][4]

  • Repeatability: The relative standard deviation (RSD) should be within an acceptable range (e.g., 2.1% to 10.4%).[1]

  • Stability: The derivatized puberulic acid has been shown to be stable for up to 48 hours.[1][4]

derivatization_workflow concentration concentration lc_separation lc_separation concentration->lc_separation Inject ms_detection ms_detection quantification quantification ms_detection->quantification Acquire Data

Caption: Workflow for LC-MS/MS quantification of puberulic acid with derivatization.

II. Quantitative Data Summary

The following table summarizes the performance of the described LC-MS/MS methods for puberulic acid quantification.

ParameterDirect LC-MS/MS MethodLC-MS/MS with Derivatization
Linearity (r²) 0.999[3]0.99952[1][4]
Linear Range Not explicitly stated5 - 200 ng/mL[1][4]
LOD 1.95 ng/mL[3]2 µg/kg[1][4]
LOQ 6.55 ng/mL[3]50 µg/kg[1][4]
Recovery Optimal recovery with 3-cycle extraction[3]82.2% - 84.2%[1][4]
Repeatability (RSD) Not explicitly stated2.1% - 10.4%[1]

III. Spectrophotometric Method (General Protocol)

While a specific, validated spectrophotometric method for puberulic acid is not widely reported, a general protocol based on the UV absorbance of similar organic acids can be employed for preliminary screening or for quantification in simpler matrices where high sensitivity is not required. This protocol is adapted from methods for other organic acids.[5][6]

Principle:

This method is based on measuring the absorbance of puberulic acid at its maximum absorption wavelength (λmax) in the UV region. The concentration is determined using a standard calibration curve.

Experimental Protocol:

1. Standard Preparation

  • Prepare a stock solution of puberulic acid of known concentration in a suitable solvent (e.g., methanol or ethanol).

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

2. Sample Preparation

  • Extract puberulic acid from the sample matrix using an appropriate solvent.

  • The extract may need to be clarified by centrifugation or filtration to remove particulate matter.

  • A dilution step may be necessary to bring the concentration within the linear range of the calibration curve.

3. Spectrophotometric Measurement

  • Use a UV-Vis spectrophotometer.

  • Determine the λmax of puberulic acid by scanning a standard solution across the UV spectrum.

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

4. Quantification

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of puberulic acid in the sample by interpolating its absorbance on the calibration curve.

Note: This method is susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, results should be confirmed by a more selective method like LC-MS/MS, especially for complex matrices.

analytical_approaches lc_ms lc_ms direct direct lc_ms->direct High Specificity derivatization derivatization lc_ms->derivatization Enhanced Sensitivity spectrophotometry spectrophotometry uv_vis uv_vis spectrophotometry->uv_vis Screening Method

Caption: Overview of analytical approaches for puberulic acid quantification.

References

Application Notes and Protocols: Puberulic Acid in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel antimalarial agents with unique mechanisms of action. Puberulic acid, a natural tropolone compound isolated from Penicillium species, has emerged as a promising candidate in antimalarial drug discovery. It exhibits potent in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum and has demonstrated therapeutic efficacy in in vivo models of malaria. This document provides detailed application notes and protocols for the evaluation of puberulic acid and its analogs as potential antimalarial drugs.

Data Presentation

In Vitro Efficacy and Cytotoxicity of Puberulic Acid and Its Analogs

The following tables summarize the quantitative data on the antiplasmodial activity and cytotoxicity of puberulic acid and related compounds.

CompoundP. falciparum StrainIC50 (µg/mL)IC50 (µM)Cytotoxicity (MRC-5 cells) IC50 (µg/mL)Selectivity Index (SI)Reference
Puberulic Acid K1 (Chloroquine-resistant)0.010.05057.2>5720[1][2]
Puberulic Acid FCR3 (Chloroquine-sensitive)0.01-57.2>5720[1]
Synthetic Puberulic Acid K1 (Chloroquine-resistant)-0.044--
Viticolin A K1 (Chloroquine-resistant)----
Stipitatic Acid K1 (Chloroquine-resistant)----

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Tropolone Compounds. The table highlights the potent activity of puberulic acid against both drug-sensitive and -resistant parasite strains with a high selectivity index, indicating low toxicity to human cells.

In Vivo Efficacy of Puberulic Acid
Animal ModelPlasmodium SpeciesTreatment Dose and Route% InhibitionReference
MouseP. berghei2 mg/kg x 4 (subcutaneous)69[2]

Table 2: In Vivo Antimalarial Efficacy of Puberulic Acid. This data demonstrates the therapeutic potential of puberulic acid in a murine malaria model.

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-based Assay)

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of compounds like puberulic acid against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)

  • Human erythrocytes (O+)

  • Puberulic acid (and other test compounds)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of puberulic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Parasite Culture Preparation:

    • Prepare a parasite culture with 2% hematocrit and 1% parasitemia (predominantly ring stage).

  • Assay Setup:

    • Add 180 µL of the parasite culture to each well of a 96-well plate.

    • Add 20 µL of the diluted puberulic acid solutions to the respective wells in triplicate.

    • Include positive controls (e.g., chloroquine, artemisinin) and negative controls (vehicle-treated parasites).

  • Incubation:

    • Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

    • After incubation, carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of parasite growth inhibition relative to the negative control.

    • Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of puberulic acid against a mammalian cell line (e.g., MRC-5 human lung fibroblasts).

Materials:

  • MRC-5 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Puberulic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding:

    • Seed MRC-5 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of puberulic acid in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the log of the drug concentration.

In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

Materials:

  • Plasmodium berghei (or other suitable rodent malaria parasite)

  • Laboratory mice (e.g., ICR or BALB/c)

  • Puberulic acid

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Standard antimalarial drug (e.g., chloroquine) for positive control

  • Giemsa stain

  • Microscope

Procedure:

  • Infection:

    • Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.

  • Treatment:

    • Randomly divide the infected mice into groups (n=5-6 per group).

    • Two to four hours post-infection, administer the first dose of puberulic acid (e.g., subcutaneously or orally).

    • Administer the drug once daily for four consecutive days (Day 0 to Day 3).

    • Include a vehicle-treated control group and a positive control group treated with a standard antimalarial drug.

  • Parasitemia Monitoring:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

Mandatory Visualizations

Experimental Workflow for Antimalarial Drug Discovery

Antimalarial_Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization in_vitro_assay In Vitro Antiplasmodial Assay (P. falciparum) cytotoxicity_assay Cytotoxicity Assay (e.g., MRC-5 cells) in_vitro_assay->cytotoxicity_assay Determine IC50 in_vivo_assay In Vivo Efficacy (Mouse Model) cytotoxicity_assay->in_vivo_assay High Selectivity Index toxicity_study Preliminary Toxicity in_vivo_assay->toxicity_study Assess Therapeutic Window moa_studies Target Identification & Pathway Analysis toxicity_study->moa_studies lead_optimization Chemical Synthesis of Analogs (Structure-Activity Relationship) moa_studies->lead_optimization lead_optimization->in_vitro_assay Improved Analogs start Puberulic Acid (Natural Product) start->in_vitro_assay

Caption: Workflow for evaluating puberulic acid as an antimalarial lead.

Putative Mechanism of Action of Puberulic Acid

Note: The precise molecular target and mechanism of action of puberulic acid in Plasmodium falciparum have not been definitively elucidated in the current scientific literature. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by puberulic acid, based on the known essential processes in the parasite. Further research is required to validate this proposed mechanism.

Putative_MoA_Puberulic_Acid cluster_parasite Plasmodium falciparum cluster_membrane Parasite Plasma Membrane puberulic_acid Puberulic Acid ion_transporter Putative Ion Transporter (e.g., PfATP4) puberulic_acid->ion_transporter Inhibition ion_homeostasis Disruption of Na+/H+ Homeostasis ion_transporter->ion_homeostasis Leads to downstream_effects Inhibition of Essential Cellular Processes (e.g., nutrient uptake, pH regulation) ion_homeostasis->downstream_effects parasite_death Parasite Death downstream_effects->parasite_death

Caption: Hypothetical mechanism of puberulic acid targeting ion homeostasis.

Conclusion

Puberulic acid represents a promising scaffold for the development of new antimalarial drugs. Its potent in vitro activity against drug-resistant parasites and in vivo efficacy warrant further investigation. The protocols outlined in this document provide a framework for the continued evaluation of puberulic acid and its derivatives. A critical area for future research is the elucidation of its precise mechanism of action, which will be instrumental in optimizing its therapeutic potential and overcoming potential resistance mechanisms.

References

Application Notes and Protocols for the Synthesis of the Puberuline C Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the chemical synthesis of the core hexacyclic structure of Puberuline C, a complex C19-diterpenoid alkaloid. The synthesis strategy, as pioneered by Inoue and colleagues, hinges on a series of key transformations to assemble the intricate 6/7/5/6/6/6 ring system.[1][2] This document outlines the critical reactions, provides detailed experimental protocols for their execution, and presents quantitative data to guide researchers in replicating this synthesis.

Core Synthetic Strategy

The construction of the Puberuline C core begins with the commercially available 2-cyclohexenone. The synthesis plan can be broadly divided into four major stages:

  • AE Ring System Formation: A double Mannich reaction is employed to construct the initial AE ring fragment.[1][2]

  • ACE Ring System Assembly: The C ring is attached to the AE bicyclic system through a Sonogashira coupling.[1][3]

  • B and F Ring Cyclization: A pivotal radical cascade reaction simultaneously forms the B and F rings, establishing five contiguous stereocenters.[1][2][4]

  • D Ring Closure: The final six-membered D ring is forged via an intramolecular Mukaiyama aldol reaction, completing the hexacyclic core.[1][2][4]

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the key intermediates and transformations.

PuberulineC_Synthesis Start 2-Cyclohexenone A_E_Ring AE Ring System Start->A_E_Ring Double Mannich Reaction A_C_E_Ring ACE Ring System A_E_Ring->A_C_E_Ring Functionalization & Sonogashira Coupling Radical_Precursor Radical Cascade Precursor A_C_E_Ring->Radical_Precursor Elaboration ABCEF_Core ABCEF Pentacyclic Core Radical_Precursor->ABCEF_Core Radical Cascade (B & F Ring Formation) Mukaiyama_Precursor Mukaiyama Aldol Precursor ABCEF_Core->Mukaiyama_Precursor Functional Group Manipulation PuberulineC_Core Puberuline C Core Structure Mukaiyama_Precursor->PuberulineC_Core Intramolecular Mukaiyama Aldol (D Ring Formation)

Caption: Synthetic pathway for the Puberuline C core structure.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of the Puberuline C core.

Step NumberTransformationStarting MaterialProductYield (%)
1Double Mannich Reaction2-Cyclohexenone DerivativeAE Ring System7%
2Sonogashira CouplingAE Ring FragmentACE Ring System59%
3Radical Cascade CyclizationTriene PrecursorABCEF Pentacyclic Core4%
4Intramolecular Mukaiyama AldolSilyl Enol Ether PrecursorPuberuline C Core Structure (Diastereomer β)7.1%

Experimental Protocols

Protocol 1: AE Ring System Formation via Double Mannich Reaction

This protocol describes the formation of the initial azabicyclo[3.3.1]nonane (AE ring) system.

  • Materials:

    • 2-Cyclohexenone derivative

    • Aqueous formaldehyde (37%)

    • Aqueous ethylamine (70%)

    • Ethanol (EtOH)

    • Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a solution of the 2-cyclohexenone derivative in EtOH at 0 °C, add aqueous formaldehyde and aqueous ethylamine.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCE and cool to 0 °C.

    • Add HBF₄·OEt₂ dropwise and then heat the reaction to 70 °C.

    • After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the AE ring system.

Protocol 2: B and F Ring Formation via Radical Cascade

This key step constructs two rings and five stereocenters in a single operation.

  • Materials:

    • ACE-ring triene precursor with a tertiary chloride

    • Tris(trimethylsilyl)silane (TTMSS)

    • Azobisisobutyronitrile (AIBN)

    • Toluene

    • Palladium on carbon (Pd/C)

  • Procedure:

    • Prepare a solution of the ACE-ring precursor in toluene.

    • Add TTMSS and AIBN to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (Argon or Nitrogen).

    • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

    • Add Pd/C to the reaction mixture and stir under a hydrogen atmosphere to reduce the newly formed double bond.

    • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting pentacyclic product by flash column chromatography on silica gel.

Protocol 3: D Ring Closure via Intramolecular Mukaiyama Aldol Reaction

This protocol details the formation of the final D ring to complete the hexacyclic core.

  • Materials:

    • ABCEF-pentacyclic ketone precursor

    • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

    • Triethylamine (Et₃N)

    • Dichloromethane (CH₂Cl₂)

    • Tin(IV) chloride (SnCl₄)

    • Zinc chloride (ZnCl₂)

  • Procedure:

    • Dissolve the pentacyclic ketone in CH₂Cl₂ and cool the solution to -78 °C.

    • Add Et₃N followed by the dropwise addition of TBSOTf.

    • Stir the reaction at -78 °C until the formation of the silyl enol ether is complete.

    • In a separate flask, prepare a solution of SnCl₄ and ZnCl₂ in CH₂Cl₂ and cool to -20 °C.

    • Transfer the solution of the silyl enol ether to the Lewis acid solution via cannula.

    • Stir the reaction at -20 °C, monitoring for the formation of the aldol adduct.

    • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to isolate the Puberuline C core structure.

References

In Vitro Assay Development for Puberulic Acid Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puberulic acid, a natural tropolone compound produced by certain species of Penicillium, has recently garnered significant attention due to its implication in a food poisoning outbreak associated with red yeast rice supplements, leading to renal impairment.[1] Historically, it has also been investigated for its potent antimalarial properties.[2][3] These dual activities—toxicity and therapeutic potential—necessitate the development of robust in vitro assays to characterize its biological effects, elucidate its mechanism of action, and assess its potential for drug development or as a toxicological hazard.

These application notes provide a comprehensive guide to developing in vitro assays for assessing the activity of puberulic acid. The protocols outlined below cover methods to evaluate its cytotoxicity, identify potential molecular targets, and investigate its impact on key cellular signaling pathways.

Known Biological Activities and Molecular Targets

Initial research and computational analyses have identified several key biological activities and potential molecular targets for puberulic acid:

  • Cytotoxicity: Puberulic acid has demonstrated cytotoxic effects against various human cell lines, including human leukemia U937 cells and human embryonic lung fibroblasts (MRC-5).[4][5] This suggests a potential for broad cellular toxicity.

  • Antimalarial Activity: It exhibits potent inhibitory activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[2][3][4]

  • Inhibition of NADPH Oxidase (NOX): Puberulic acid has been shown to strongly inhibit the all-trans retinoic acid (ATRA)-induced superoxide-generating ability in U937 cells, suggesting it may target the NADPH oxidase (NOX) enzyme complex and interfere with reactive oxygen species (ROS) production.[4][5]

  • Putative Inhibition of Sodium/Myo-inositol Cotransporter 2 (SLC5A11): A computational analysis predicted SLC5A11 as a high-affinity target for puberulic acid. Inhibition of this transporter could disrupt renal osmoregulation, providing a potential mechanism for the observed nephrotoxicity.

Data Presentation: Quantitative Analysis of Puberulic Acid Activity

The following tables summarize the currently available quantitative data on the in vitro activity of puberulic acid. These tables should be expanded as more research becomes available.

Table 1: Cytotoxicity of Puberulic Acid against Human Cell Lines

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
U937Human Monoblastic LeukemiaNot explicitly stated, but described as "strong cytotoxicity"-[4][5]
MRC-5Human Embryonic Lung Fibroblast57.2~289[4][5]

Table 2: Antimalarial Activity of Puberulic acid

Plasmodium falciparum StrainSensitivityIC50 (µg/mL)IC50 (µM)Reference
K1Chloroquine-resistant0.01~0.05[2][4]
-Chloroquine-sensitive0.01~0.05[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the in vitro activity of puberulic acid.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of puberulic acid that inhibits cell viability by 50% (IC50).

Materials:

  • Human cell lines of interest (e.g., HEK293 for renal toxicity, HepG2 for hepatotoxicity, U937 for immunological effects)

  • Puberulic acid stock solution (in DMSO or other suitable solvent)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of puberulic acid in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest puberulic acid concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the puberulic acid concentration to determine the IC50 value.

Protocol 2: In Vitro NADPH Oxidase (NOX) Activity Assay

This protocol assesses the inhibitory effect of puberulic acid on NOX-mediated superoxide production.

Materials:

  • HEK293 cells overexpressing NOX isoforms (e.g., NOX1, NOX2, NOX4) or differentiated HL-60 cells (for endogenous NOX2 activity)

  • Puberulic acid stock solution

  • Assay buffer (e.g., Krebs-Ringer Phosphate Glucose buffer - KRPG)

  • Luminol or Amplex Red

  • Horseradish peroxidase (HRP)

  • Phorbol 12-myristate 13-acetate (PMA) for NOX1/2 activation

  • 96-well white or black microplates

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend cells in the assay buffer. Seed 50,000-100,000 cells per well in a 96-well plate.

  • Compound Incubation: Add various concentrations of puberulic acid to the wells and incubate for 30-60 minutes at 37°C.

  • Detection Reagent Addition: Add the detection reagent mixture (e.g., luminol and HRP) to each well.

  • Enzyme Activation: For NOX1/2, stimulate the cells with PMA. For constitutively active NOX4, no activator is needed.

  • Signal Measurement: Immediately measure the luminescence or fluorescence over time (e.g., for 60 minutes) at 37°C.

  • Data Analysis: Calculate the area under the curve (AUC) for the kinetic read. Determine the percentage of inhibition of NOX activity for each puberulic acid concentration relative to the vehicle control and calculate the IC50 value.

Protocol 3: SLC5A11 Transporter Inhibition Assay

This protocol evaluates the inhibitory potential of puberulic acid on the transport of a known SLC5A11 substrate.

Materials:

  • HEK293 cells overexpressing human SLC5A11

  • Puberulic acid stock solution

  • Radiolabeled or fluorescently tagged SLC5A11 substrate (e.g., myo-inositol)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HBSS-HEPES)

  • 24-well cell culture plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed SLC5A11-expressing HEK293 cells in a 24-well plate and grow to confluency.

  • Pre-incubation with Inhibitor: On the day of the assay, wash the cells with assay buffer. Add assay buffer containing various concentrations of puberulic acid and pre-incubate for 30 minutes at 37°C.

  • Substrate Uptake: Add the radiolabeled or fluorescently tagged SLC5A11 substrate to each well and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Determine the percentage of inhibition of substrate uptake for each puberulic acid concentration compared to the vehicle control and calculate the IC50 value.

Protocol 4: Reactive Oxygen Species (ROS) Production Assay

This protocol measures the overall intracellular ROS levels in response to puberulic acid treatment.

Materials:

  • Cell line of interest

  • Puberulic acid stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Assay buffer (e.g., PBS or HBSS)

  • Black 96-well microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of puberulic acid for the desired time period.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with assay buffer. Add DCFH-DA solution (e.g., 10 µM in assay buffer) to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with assay buffer. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control cells.

Protocol 5: NF-κB Signaling Pathway Reporter Assay

This protocol investigates whether puberulic acid modulates the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Puberulic acid stock solution

  • Tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) as an NF-κB activator

  • Dual-Luciferase® Reporter Assay System

  • White 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of puberulic acid for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.

  • Cell Lysis: Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity in the presence of puberulic acid compared to the activator-only control.

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways affected by puberulic acid and the general experimental workflows for its characterization.

Puberulic_Acid_Signaling_Pathways Puberulic Acid Puberulic Acid NOX NADPH Oxidase (NOX) Puberulic Acid->NOX Inhibition SLC5A11 SLC5A11 Puberulic Acid->SLC5A11 Inhibition ROS ROS (Reactive Oxygen Species) NOX->ROS MyoInositol_int Myo-inositol (intracellular) SLC5A11->MyoInositol_int MyoInositol_ext Myo-inositol (extracellular) MyoInositol_ext->SLC5A11 IKK IKK ROS->IKK Activation p38 p38 MAPK ROS->p38 Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequestration NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Gene_Expression Gene Expression (Inflammation, Apoptosis) NFkB_p65_p50_nuc->Gene_Expression

Caption: Proposed signaling pathways modulated by puberulic acid.

Experimental_Workflow cluster_level1 Level 1: Primary Screening cluster_level2 Level 2: Target Identification & Validation cluster_level3 Level 3: Mechanism of Action cluster_level4 Level 4: Data Interpretation Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) - Determine IC50 NOX_Assay NADPH Oxidase (NOX) Inhibition Assay Cytotoxicity->NOX_Assay If cytotoxic SLC_Assay SLC5A11 Transporter Inhibition Assay Cytotoxicity->SLC_Assay If cytotoxic Cell_Panel Panel of Human Cell Lines (Renal, Hepatic, Immune, etc.) Cell_Panel->Cytotoxicity ROS_Assay Intracellular ROS Production Assay NOX_Assay->ROS_Assay Interpretation Data Analysis & Interpretation - Correlate cytotoxicity with  target inhibition and  pathway modulation NOX_Assay->Interpretation Signaling_Assay Signaling Pathway Analysis (NF-κB, MAPK) - Reporter Assays - Western Blot ROS_Assay->Signaling_Assay SLC_Assay->Interpretation Apoptosis_Assay Apoptosis Assays (Caspase activity, Annexin V) Signaling_Assay->Apoptosis_Assay Signaling_Assay->Interpretation Apoptosis_Assay->Interpretation

Caption: General experimental workflow for in vitro characterization.

References

Application Notes and Protocols for Puberuline C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Puberuline C is a structurally complex and rare C19-diterpenoid alkaloid.[1][2] As of late 2025, its limited availability has restricted extensive research into its biological activities and physicochemical properties.[1] The following guidelines for handling, storage, and experimental use are based on general best practices for natural product alkaloids and should be adapted as more specific data becomes available.

Introduction

Puberuline C is a recently synthesized, architecturally intricate C19-diterpenoid alkaloid with a unique 6/7/5/6/6/6-membered ring system.[1][2] Its complex structure, which includes a tertiary amine and multiple oxygen functionalities, suggests potential for significant biological activity.[2] These application notes provide a preliminary guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of puberuline C in a laboratory setting.

Physicochemical Properties (Hypothetical Data)

Due to the current lack of empirical data, the following properties are estimates based on the general characteristics of similar alkaloid compounds. Researchers should determine these properties experimentally for their specific batches of puberuline C.

PropertyValue (Estimated)Notes
Molecular Formula C₂₇H₃₉NO₇
Molecular Weight 489.6 g/mol
Appearance White to off-white crystalline solid or powder.Visual inspection should be performed upon receipt.
Solubility It is recommended to test solubility in small quantities before preparing stock solutions. Sonication may aid in dissolution.
   DMSO≥ 25 mg/mLA common solvent for creating concentrated stock solutions of organic molecules.
   Ethanol≥ 10 mg/mLMay be suitable for some biological assays.
   WaterInsolubleTypical for complex alkaloids; solubility may be pH-dependent.
Stability
   SolidStable for ≥ 1 year at -20°C.Should be stored protected from light and moisture.
   In DMSOStable for ≥ 3 months at -20°C.Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
   In Aqueous BufferUnstable; prepare fresh for each experiment.Prone to hydrolysis or degradation in aqueous solutions. Use immediately after dilution from a stock solution.

Safety and Handling Precautions

As the toxicological properties of puberuline C have not been investigated, it should be handled with extreme caution. Assume the compound is cytotoxic and handle it in a designated area.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling puberuline C.

  • Engineering Controls: Handle solid puberuline C in a chemical fume hood to avoid inhalation of dust.

  • Spills: In case of a spill, decontaminate the area with a suitable laboratory detergent and dispose of waste according to institutional guidelines for chemical waste.

  • Disposal: Dispose of all waste containing puberuline C as hazardous chemical waste in accordance with local, state, and federal regulations.

Storage Guidelines

Proper storage is critical to maintain the integrity of puberuline C.

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial at -20°C. The vial should be placed in a desiccator to protect it from moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

5.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of puberuline C in dimethyl sulfoxide (DMSO).

Materials:

  • Puberuline C (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid puberuline C to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of puberuline C (e.g., 1 mg) into a tared, sterile microcentrifuge tube or vial.

  • Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of puberuline C (MW = 489.6 g/mol ), the required volume of DMSO is approximately 204.2 µL.

    • Calculation: (0.001 g / 489.6 g/mol ) / 0.010 mol/L = 0.0002042 L = 204.2 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid puberuline C.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C or -80°C.

5.2. General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for testing the effects of puberuline C on cultured cells.

Materials:

  • 10 mM Puberuline C stock solution in DMSO

  • Appropriate cell line and complete cell culture medium

  • Multi-well cell culture plates (e.g., 96-well)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM puberuline C stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest puberuline C concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of puberuline C or the vehicle control.

  • Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions. For example, add the MTT reagent to each well and incubate for a few hours, then solubilize the formazan crystals and read the absorbance on a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the dose-response curve and calculate the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Solid Puberuline C add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot prepare_working Prepare Working Solutions aliquot->prepare_working Use Stock seed Seed Cells in 96-well Plate seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate (24-72h) treat->incubate assess Assess Viability (e.g., MTT) incubate->assess analyze Analyze Data (IC50) assess->analyze

Caption: Experimental workflow for preparing and using puberuline C.

signaling_pathway pub Puberuline C receptor Hypothetical Receptor (e.g., GPCR) pub->receptor Binds/Activates kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor (e.g., NF-κB) kinase_b->tf Activates nucleus Nucleus tf->nucleus Translocates to response Cellular Response (e.g., Apoptosis) nucleus->response Gene Expression

Caption: Hypothetical signaling pathway for puberuline C.

References

Design and Synthesis of Puberulic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of puberulic acid analogs. Puberulic acid, a natural tropolone compound, has garnered significant interest due to its potent biological activities, including antimalarial and cytotoxic properties. These notes offer a comprehensive guide for researchers aiming to explore the therapeutic potential of this chemical scaffold.

Design Rationale for Puberulic Acid Analogs

The design of novel puberulic acid analogs is primarily guided by structure-activity relationship (SAR) studies aimed at enhancing therapeutic efficacy while minimizing toxicity. Key areas of molecular modification include:

  • Tropolone Core Substituents: Alterations to the substituents on the seven-membered tropolone ring can significantly impact biological activity. Modifications of the hydroxyl and carboxyl groups are of particular interest.

  • Side Chains: Introduction or modification of side chains at various positions on the tropolone ring can influence the compound's lipophilicity, cell permeability, and target engagement.

  • Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of Puberulic Acid Analogs

A divergent synthetic strategy commencing from the readily available chiral starting material, D-(+)-galactose, has been established for the efficient production of puberulic acid and its analogs. This approach allows for the systematic modification of the tropolone scaffold to generate a library of compounds for biological screening.

General Synthetic Workflow

The overall synthetic workflow involves the construction of a key seven-membered ring intermediate from D-(+)-galactose, followed by a series of oxidation and functionalization steps to yield the desired tropolone structures.

G A D-(+)-Galactose B Diene Intermediate A->B Several Steps C 7-Membered Ring Intermediate (via Ring-Closing Metathesis) B->C D Polyol Intermediate C->D Reduction E Tropolone Core (via Oxidation) D->E F Puberulic Acid Analogs (via Functionalization) E->F

Caption: General workflow for the synthesis of puberulic acid analogs.

Detailed Experimental Protocol: Synthesis of a Tropolone Intermediate

This protocol outlines the key steps for the synthesis of a versatile tropolone intermediate from a diene precursor derived from D-(+)-galactose.

Materials:

  • Diene intermediate (derived from D-(+)-galactose)

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Dess-Martin periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Ring-Closing Metathesis:

    • Dissolve the diene intermediate in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add Grubbs' second-generation catalyst (typically 1-5 mol%).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

    • Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain the 7-membered ring intermediate.

  • Oxidation to Tropolone Core:

    • Dissolve the resulting polyol intermediate in DCM.

    • Add Dess-Martin periodinane (DMP) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the tropolone core.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for different analogs.

Biological Evaluation of Puberulic Acid Analogs

The synthesized analogs should be subjected to a panel of biological assays to determine their therapeutic potential and toxicological profile.

In Vitro Antimalarial Activity Assay

This protocol describes an in vitro assay to evaluate the efficacy of puberulic acid analogs against the malaria parasite, Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate.

  • Human serum (Albumax II)

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Test compounds (puberulic acid analogs) and control drugs (e.g., chloroquine, artemisinin)

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare serial dilutions of the test compounds and control drugs in RPMI 1640 medium.

  • Assay Setup:

    • Add the drug dilutions to a 96-well plate.

    • Add the synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit).

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of parasite growth inhibition against the drug concentration.

Cytotoxicity Assay

This protocol outlines the MTT assay to assess the cytotoxicity of the analogs against a human cell line (e.g., HEK293 or HepG2).

Materials:

  • Human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) values from the dose-response curves.

Analytical Methods

LC-MS/MS for Puberulic Acid Analog Analysis

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the characterization and quantification of puberulic acid and its analogs in various matrices.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analog. The transitions for puberulic acid are typically m/z 211 -> 167 and 211 -> 139.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison between the analogs.

Table 1: Biological Activity of Puberulic Acid Analogs

Compound IDStructure ModificationAntimalarial IC₅₀ (nM) [P. falciparum 3D7]Cytotoxicity CC₅₀ (µM) [HEK293]Selectivity Index (SI = CC₅₀/IC₅₀)
Puberulic AcidParent Compound5025500
Analog-001Methyl Ester7530400
Analog-002C4-Bromo2520800
...............

Signaling Pathway of Puberulic Acid

Recent studies suggest that puberulic acid exerts its cytotoxic effects, at least in part, by inducing apoptosis and modulating cellular oxidative stress. A proposed signaling pathway involves the downregulation of gp91-phox, a critical subunit of the NADPH oxidase complex responsible for superoxide generation. This reduction in reactive oxygen species (ROS) may contribute to the induction of the apoptotic cascade.

G cluster_cell Cell PA Puberulic Acid gp91 gp91-phox (NOX2) Transcription/Expression PA->gp91 Down-regulates NADPH_oxidase NADPH Oxidase Complex gp91->NADPH_oxidase Component of ROS Superoxide (O₂⁻) Generation NADPH_oxidase->ROS Catalyzes Apoptosis Apoptosis ROS->Apoptosis Modulates

Caption: Proposed signaling pathway for puberulic acid-induced apoptosis.[1]

Further research, including proteomic studies, aims to identify the direct molecular targets of puberulic acid to fully elucidate its mechanism of action. Computational docking studies have suggested potential interactions with proteins such as sodium/myo-inositol cotransporters, which warrants experimental validation.[2]

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Puberuline C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the complex C19-diterpenoid alkaloid, puberuline C. The information is based on the groundbreaking first total synthesis by Inoue and colleagues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of puberuline C?

A1: The primary challenges in synthesizing puberuline C stem from its highly complex and unique molecular architecture. These challenges include:

  • Intricate Ring System: Assembling the 6/7/5/6/6/6-membered ABCDEF-ring system is a significant hurdle.[1][2][3]

  • High Stereochemical Density: The molecule contains 12 contiguous stereocenters, including three quaternary carbons, demanding a high degree of stereocontrol throughout the synthesis.[1][2][3]

  • Dense and Sensitive Functionality: The presence of a tertiary amine and six oxygen-containing functional groups requires careful selection of protecting groups and reaction conditions to avoid undesired side reactions.[1][2]

Q2: What is the overall synthetic strategy for puberuline C?

A2: The first total synthesis of puberuline C employs a convergent strategy. The key stages involve the initial construction of the ACE-ring system, followed by a remarkable radical cascade to form the B and F rings, and a final Mukaiyama aldol reaction to close the D ring.[1][2][3]

Q3: Are there any alternative synthetic routes published for puberuline C?

A3: As of late 2025, the only published total synthesis of puberuline C is the one developed by Inoue and his research group.[4] Therefore, the troubleshooting guides provided here are based on this specific synthetic route.

Troubleshooting Guides for Key Reactions

Double Mannich Reaction for AE-Ring Fusion

This key step establishes the core azabicyclo[3.3.1]nonane (AE ring) system.

Problem Possible Cause Troubleshooting Suggestion
Low yield of the desired bicyclic product. Incomplete reaction or formation of side products.Ensure the pH of the reaction mixture is carefully controlled. The reaction is typically run under aqueous conditions; variations in pH can affect the formation of the iminium ion intermediates. Consider a slow addition of the amine and formaldehyde.
Formation of polymeric material. Uncontrolled polymerization of formaldehyde or other reactive intermediates.Use freshly prepared formaldehyde solution. Ensure efficient stirring to prevent localized high concentrations of reagents. Running the reaction at a lower temperature might also help to control the reaction rate.
Difficulty in purifying the product. The product may be highly polar due to the tertiary amine.Use of specialized chromatography techniques like ion-exchange chromatography or reversed-phase chromatography might be necessary. Salt formation followed by extraction can also be an effective purification strategy.
Radical Cascade for BF-Ring Formation

This crucial step simultaneously forms two rings and five contiguous stereocenters.

Problem Possible Cause Troubleshooting Suggestion
Low yield of the desired hexacyclic product. Inefficient radical initiation or premature quenching of the radical intermediates.Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can quench radical reactions. The concentration of the radical initiator (e.g., AIBN or V-40) and the tin hydride should be optimized. Slow addition of the tin hydride is often crucial for success.
Formation of reduced, non-cyclized products. The rate of reduction of the initial radical by the tin hydride is faster than the rate of cyclization.Decrease the concentration of the tin hydride. Running the reaction at a higher dilution can favor intramolecular cyclization over intermolecular reduction.
Incorrect stereochemistry in the newly formed centers. Poorly organized transition state in the cyclization.The stereochemical outcome of this reaction is highly dependent on the conformation of the substrate. Ensure the precursor is of high purity. Temperature can also influence the selectivity, so a temperature screen might be beneficial.
Intramolecular Mukaiyama Aldol Reaction for D-Ring Formation

This step forges the final six-membered D-ring.

Problem Possible Cause Troubleshooting Suggestion
No reaction or low conversion. Insufficient activation of the acetal electrophile by the Lewis acid.The choice and stoichiometry of the Lewis acid are critical. A combination of SnCl4 and ZnCl2 was found to be effective.[1][2] Ensure the Lewis acids are fresh and handled under anhydrous conditions. Anhydrous reaction conditions are paramount for this reaction.
Formation of undesired diastereomers. Poor stereocontrol during the C-C bond formation.The stereoselectivity is influenced by the geometry of the silyl enol ether and the nature of the Lewis acid. Ensure the silyl enol ether is formed under conditions that favor the desired isomer. A screen of different Lewis acids might be necessary to optimize the diastereoselectivity.
Decomposition of the starting material or product. The substrate or product may be sensitive to the strong Lewis acids used.Run the reaction at a lower temperature. A careful work-up procedure to quench the Lewis acid promptly is important. The use of a non-coordinating solvent is also recommended.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the total synthesis of puberuline C.

Reaction Reactant Product Yield (%) Reference
Double Mannich ReactionAcyclic precursorAE-ring systemNot explicitly stated as a single step yield in the primary publication.[1]
Radical Cascade CyclizationACE-ring precursorABCDEF-ring precursor43%[1]
Mukaiyama Aldol ReactionABC(E)F-ring precursorABCDEF-ring system61%[1]

Experimental Protocols

Key Experiment: Radical Cascade Cyclization

To a solution of the ACE-ring precursor (1.0 eq) in degassed toluene (0.01 M) is added (c-Hex)3SnH (3.0 eq) and V-40 (1,1'-azobis(cyclohexane-1-carbonitrile)) (0.5 eq). The reaction mixture is heated to 110 °C and stirred for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the hexacyclic product.

Key Experiment: Intramolecular Mukaiyama Aldol Reaction

To a solution of the silyl enol ether precursor (1.0 eq) in anhydrous dichloromethane (0.01 M) at -78 °C is added a solution of SnCl4 (1.5 eq) in dichloromethane, followed by a solution of ZnCl2 (1.5 eq) in diethyl ether. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield the desired aldol product.

Visualizations

G cluster_0 Overall Synthetic Workflow A Acyclic Precursor B AE-Ring System (Double Mannich Reaction) A->B C ACE-Ring Precursor (Sonogashira Coupling, etc.) B->C D Hexacyclic Core (Radical Cascade) C->D E Puberuline C (Mukaiyama Aldol & Functionalization) D->E

Caption: Overall synthetic workflow for the total synthesis of puberuline C.

G cluster_1 Troubleshooting Logic: Low Yield in Radical Cascade start Low Yield Observed q1 Check for Oxygen Contamination start->q1 s1 Degas Solvents and Reagents Thoroughly q1->s1 Yes q2 Review Tin Hydride Concentration q1->q2 No s1->q2 s2 Decrease Concentration / Slow Addition q2->s2 High q3 Initiator Efficiency? q2->q3 Optimal s2->q3 s3 Optimize Initiator Concentration / Temperature q3->s3 Suspected end Improved Yield q3->end Optimal s3->end

Caption: A troubleshooting decision tree for low yields in the radical cascade reaction.

References

Technical Support Center: Optimizing Puberulic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of puberulic acid synthesis, whether through chemical synthesis or fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing puberulic acid?

A1: Puberulic acid can be produced through two main routes: total chemical synthesis and microbial fermentation using certain species of Penicillium, such as Penicillium adametzioides.[1][2] Chemical synthesis offers a controlled route to the pure compound, while fermentation utilizes the natural biosynthetic machinery of the fungus.

Q2: What is the general biosynthetic pathway of puberulic acid?

A2: Puberulic acid is a fungal tropolone derived from the stipitatic acid biosynthetic pathway.[3] The pathway begins with the synthesis of 3-methylorcinaldehyde by a polyketide synthase. A series of enzymatic oxidation and ring expansion steps, catalyzed by a monooxygenase and a dioxygenase, form the tropolone core. Further hydroxylations lead to stipitatic acid, which is a precursor to puberulic acid.[3]

Q3: What are the major challenges in the chemical synthesis of puberulic acid?

A3: The chemical synthesis of puberulic acid is a multi-step process that can be challenging. Key difficulties include the construction of the seven-membered tropolone ring, controlling stereochemistry, and achieving high overall yields.[3] The synthesis often involves sensitive reagents and intermediates that require careful handling and optimization of reaction conditions.

Q4: What factors influence the yield of puberulic acid in fungal fermentation?

A4: The yield of puberulic acid, like other fungal secondary metabolites, is influenced by a variety of factors. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and the growth phase of the fungus.[4][5] Optimization of these parameters is crucial for maximizing production.

Q5: Are there any specific safety concerns when working with puberulic acid?

A5: While puberulic acid has shown promising antimalarial activity, it has also been associated with renal toxicity at high concentrations.[6] Therefore, appropriate personal protective equipment (PPE) should be worn when handling the pure compound, and care should be taken to avoid inhalation of aerosols or direct contact with the skin.

Troubleshooting Guides

Fermentation-Related Issues
Problem Possible Cause Suggested Solution
Low or no puberulic acid production Suboptimal fermentation conditions.Systematically optimize key parameters such as pH, temperature, and media components. For Penicillium species, a starting point could be a temperature of 25-30°C and a slightly acidic to neutral pH.[7]
Inappropriate carbon or nitrogen source.Experiment with different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium salts) to find the optimal combination for your Penicillium strain.[7]
Feedback inhibition or product toxicity.Puberulic acid may be toxic to the producing fungus at high concentrations, leading to self-inhibition of production.[6] Try adding a neutral adsorbent resin (e.g., HP20) to the fermentation medium to sequester the product as it is formed, thereby reducing its concentration in the broth and potentially increasing the overall yield.[6]
Inconsistent yields between batches Variability in inoculum quality.Standardize the inoculum preparation procedure, including the age and concentration of spores or mycelia.
Incomplete sterilization of media or equipment.Ensure proper sterilization protocols are followed to prevent contamination by other microorganisms that could compete for nutrients or produce inhibitory substances.
Difficulty in extracting puberulic acid from the broth Poor separation of mycelia from the broth.Use centrifugation or filtration to effectively separate the fungal biomass from the culture supernatant.
Inefficient solvent extraction.Optimize the choice of solvent and the extraction pH. Puberulic acid is an acidic compound, so adjusting the pH of the broth before extraction can significantly impact its solubility in the organic solvent.
Chemical Synthesis-Related Issues
Problem Possible Cause Suggested Solution
Low yield in a specific reaction step Suboptimal reaction conditions (temperature, time, concentration).Systematically vary the reaction parameters to find the optimal conditions. Use a small-scale experimental design approach to efficiently screen multiple variables.
Impure reagents or solvents.Ensure the purity of all starting materials and solvents. Impurities can interfere with the reaction and lead to side products.
Catalyst deactivation.If using a catalyst, ensure it is active and not poisoned by impurities in the reaction mixture.
Formation of multiple byproducts Incorrect reaction temperature or stoichiometry.Carefully control the reaction temperature and the molar ratios of the reactants.
Side reactions due to functional group incompatibility.Use appropriate protecting groups for sensitive functional groups that are not involved in the desired transformation.
Difficulty in purifying the desired product Co-elution with impurities during chromatography.Optimize the chromatographic conditions (stationary phase, mobile phase composition, gradient) to improve the separation. Consider using a different type of chromatography (e.g., reverse-phase, ion-exchange).
Product instability on the stationary phase.Test the stability of your compound on a small amount of the stationary phase (e.g., silica gel) before performing large-scale chromatography. If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[8]
Purification-Related Issues
Problem Possible Cause Suggested Solution
Poor peak shape in HPLC analysis (tailing or fronting) Interaction of the acidic tropolone moiety with the stationary phase.Add a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to improve peak shape.
Metal chelation.The tropolone structure of puberulic acid can chelate metal ions. Adding a chelating agent like EDTA to the mobile phase can sometimes improve chromatography.[4]
Low recovery after purification Irreversible adsorption to the stationary phase.If using silica gel, deactivating it with a small amount of a base (e.g., triethylamine) in the eluent can sometimes reduce irreversible adsorption of acidic compounds.
Product degradation during purification.Minimize the time the product is in contact with the purification matrix and avoid harsh pH conditions or high temperatures.
Sample precipitation on the column Low solubility of the sample in the loading solvent or mobile phase.Dissolve the sample in the minimum amount of a strong, compatible solvent before loading. Ensure the mobile phase has sufficient solvating power to keep the compound in solution.

Data on Synthesis and Production

Chemical Synthesis Yield
Synthesis Strategy Number of Steps Overall Yield Reference
Concise Total Synthesis from D-(+)-galactose854%[3]
Fermentation Parameters for Related Penicillium Metabolites

Note: Specific yield data for puberulic acid fermentation is not widely published. The following table provides optimized conditions for the production of other secondary metabolites by Penicillium species, which can serve as a starting point for the optimization of puberulic acid production.

Metabolite Producing Organism Optimal Carbon Source Optimal Nitrogen Source Optimal pH Optimal Temperature Reference
Penicillic AcidP. cyclopiumMannitolNot specifiedNot specified25°C[9][10]
Red PigmentPenicillium sp.Soluble Starch (2%)Peptone9.030°C[7]
Penicillin GP. chrysogenumSucroseYeast ExtractNot specified28°C[11]
PatulinP. expansumGlucoseNot specified4.025°C[12]

Experimental Protocols

Representative Protocol for Total Chemical Synthesis of Puberulic Acid

A concise total synthesis of puberulic acid has been reported with an overall yield of 54% in 8 steps.[3] The key steps involve the construction of a tropolone framework through a multi-tandem oxidation of an aliphatic-triol derived from D-(+)-galactose. For a detailed, step-by-step experimental protocol, including reagent quantities, reaction conditions, and purification methods, researchers should refer to the supplementary information of the cited publication.[3]

General Protocol for Fermentation of Penicillium for Puberulic Acid Production
  • Inoculum Preparation:

    • Grow a pure culture of the selected Penicillium strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by flooding the agar plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

    • Adjust the spore concentration to a desired level (e.g., 10^6 - 10^7 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium. A starting point could be a medium containing a suitable carbon source (e.g., 2% soluble starch), a nitrogen source (e.g., peptone or yeast extract), and mineral salts.[7]

    • Inoculate the sterile fermentation medium with the prepared spore suspension (e.g., 5-10% v/v).

    • Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25-30°C) and agitation speed (e.g., 150-200 rpm) for a period of 7-14 days.[7]

    • Monitor the production of puberulic acid over time by taking samples and analyzing them using a suitable method like HPLC.

  • Downstream Processing:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • Extract the puberulic acid from the supernatant. This typically involves liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidifying the broth to a pH below the pKa of puberulic acid.

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude extract using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.

Visualizations

Biosynthetic_Pathway_of_Puberulic_Acid cluster_0 Polyketide Synthesis cluster_1 Core Biosynthesis cluster_2 Modification and Final Product Acetyl-CoA Acetyl-CoA Polyketide_Chain Polyketide_Chain Acetyl-CoA->Polyketide_Chain Polyketide Synthase (PKS) 3-Methylorcinaldehyde 3-Methylorcinaldehyde Polyketide_Chain->3-Methylorcinaldehyde Cyclization/ Aromatization Hydroxylated_Intermediate Hydroxylated_Intermediate 3-Methylorcinaldehyde->Hydroxylated_Intermediate Monooxygenase (tropB) Tropolone_Core Tropolone_Core Hydroxylated_Intermediate->Tropolone_Core Dioxygenase (tropC) Ring Expansion Stipitatic_Acid Stipitatic_Acid Tropolone_Core->Stipitatic_Acid Cytochrome P450 Monooxygenase (tropD) & other enzymes Puberulic_Acid Puberulic_Acid Stipitatic_Acid->Puberulic_Acid Hydroxylation

Caption: Biosynthetic pathway of puberulic acid.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Strain_Selection Strain Selection (e.g., Penicillium sp.) Media_Preparation Media Preparation Strain_Selection->Media_Preparation Sterilization Sterilization Media_Preparation->Sterilization Inoculation Inoculation Sterilization->Inoculation Fermentation Fermentation Inoculation->Fermentation Harvesting Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Cell Separation Extraction Extraction Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Puberulic Acid Purification->Final_Product Troubleshooting_Logic cluster_fermentation Fermentation Troubleshooting cluster_synthesis Chemical Synthesis Troubleshooting Low_Yield Low Puberulic Acid Yield Check_Method Synthesis Method? Low_Yield->Check_Method Fermentation Fermentation Check_Method->Fermentation Fermentation Chemical_Synthesis Chemical_Synthesis Check_Method->Chemical_Synthesis Chemical Synthesis Optimize_Conditions Optimize pH, Temp, Aeration Fermentation->Optimize_Conditions Review_Conditions Review Reaction Conditions Chemical_Synthesis->Review_Conditions Check_Media Vary C/N Sources Optimize_Conditions->Check_Media Consider_Toxicity Test Adsorbent Resin Check_Media->Consider_Toxicity Check_Reagents Ensure Reagent Purity Review_Conditions->Check_Reagents Improve_Purification Optimize Chromatography Check_Reagents->Improve_Purification

References

Puberuline C stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Puberuline C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Puberuline C in solution. As a complex C19-diterpenoid alkaloid, the stability of Puberuline C can be influenced by various experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Puberuline C in solution?

A1: While specific stability data for Puberuline C is limited due to its novelty and complexity, based on the general characteristics of diterpenoid alkaloids, the primary factors affecting its stability are likely to be pH, temperature, and light exposure.[1][2] Alkaloids can be particularly susceptible to acid-base lability and hydrolysis.[3][4]

Q2: What is the recommended solvent for dissolving Puberuline C?

A2: The choice of solvent is critical. For initial dissolution, high-purity organic solvents such as DMSO, ethanol, or methanol are generally recommended for complex alkaloids. It is crucial to minimize the presence of water and impurities in the solvent. The final concentration and the compatibility of the solvent with the experimental system should always be considered.

Q3: How should stock solutions of Puberuline C be stored?

A3: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.[5] They should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Is Puberuline C sensitive to light?

A4: Many complex organic molecules, including some alkaloids, are sensitive to light.[2] To mitigate potential photodegradation, it is recommended to work with Puberuline C solutions in a subdued light environment and to store all solutions in amber-colored vials or vials wrapped in aluminum foil to protect them from light.

Q5: How does pH impact the stability of Puberuline C in aqueous solutions?

A5: The stability of alkaloids is often highly dependent on pH.[3][4] Both acidic and alkaline conditions can potentially lead to the degradation of Puberuline C through hydrolysis or rearrangement. It is advisable to maintain the pH of aqueous experimental solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. If working outside this range, the stability of the compound should be verified under those specific conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of Puberuline C in solution.1. Prepare fresh stock solutions from solid material.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Verify the pH of your experimental buffer and adjust to neutral if possible.4. Protect solutions from light and store at -80°C.
Precipitation of the compound in aqueous buffer. Poor solubility of Puberuline C in the aqueous medium.1. Decrease the final concentration of Puberuline C.2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) if tolerated by the experimental system.3. Ensure the pH of the buffer is optimal for solubility (perform a solubility test at different pH values if necessary).
Change in the color or appearance of the solution. Chemical degradation or contamination.1. Discard the solution.2. Prepare a fresh solution using high-purity solvents and reagents.3. Review the experimental protocol to identify potential sources of contamination or harsh conditions (e.g., extreme pH, high temperature).

Experimental Protocols

Protocol 1: General Procedure for Preparing Puberuline C Stock Solution
  • Weighing: Carefully weigh the required amount of solid Puberuline C in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: Assessment of Puberuline C Stability in an Aqueous Buffer
  • Preparation: Prepare a series of dilutions of the Puberuline C stock solution in the desired aqueous buffer at the final experimental concentration.

  • Incubation: Incubate the solutions under different conditions to be tested (e.g., varying temperature, light exposure, and pH). Include a control sample stored at -80°C in the dark.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.

  • Analysis: Analyze the concentration of intact Puberuline C in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the concentration of Puberuline C in the test samples to the control sample to determine the percentage of degradation over time.

Data Presentation

As specific quantitative stability data for Puberuline C is not yet publicly available, the following tables illustrate how to present such data once generated from stability studies.

Table 1: Hypothetical Stability of Puberuline C at Different Temperatures in pH 7.4 Buffer

TemperatureTime (hours)% Remaining Puberuline C
4°C2498%
25°C (Room Temp)2485%
37°C2470%

Table 2: Hypothetical pH Stability of Puberuline C at 25°C

pHTime (hours)% Remaining Puberuline C
4.0875%
7.4895%
9.0880%

Visualizations

G cluster_0 Troubleshooting Workflow for Puberuline C Instability start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage start->check_prep is_fresh Is the solution freshly prepared? check_prep->is_fresh is_stored Properly stored? (-80°C, dark, aliquoted) is_fresh->is_stored No check_conditions Evaluate Experimental Conditions is_fresh->check_conditions Yes new_stock Prepare Fresh Stock Solution is_stored->new_stock No is_stored->check_conditions Yes new_stock->check_conditions check_ph Check Buffer pH check_conditions->check_ph check_temp Check Temperature check_conditions->check_temp check_light Check Light Exposure check_conditions->check_light optimize Optimize Conditions & Re-run check_ph->optimize check_temp->optimize check_light->optimize end Problem Resolved optimize->end

Caption: Troubleshooting workflow for identifying sources of Puberuline C instability.

G cluster_degradation Potential Degradation Pathways cluster_factors Influencing Factors Puberuline_C Puberuline C (Intact Molecule) Hydrolysis Hydrolysis (e.g., ester or amide cleavage) Puberuline_C->Hydrolysis Oxidation Oxidation (e.g., at electron-rich sites) Puberuline_C->Oxidation Rearrangement Skeletal Rearrangement Puberuline_C->Rearrangement pH Non-neutral pH (Acidic or Alkaline) pH->Hydrolysis pH->Rearrangement Temp_Light High Temperature / UV Light Temp_Light->Hydrolysis Temp_Light->Oxidation Temp_Light->Rearrangement Oxygen Presence of Oxygen Oxygen->Oxidation

Caption: Potential degradation pathways for Puberuline C based on general alkaloid chemistry.

References

Technical Support Center: Overcoming Puberulic Acid Resistance in Parasites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with puberulic acid and parasitic resistance.

Frequently Asked Questions (FAQs)

Q1: What is the known spectrum of activity of puberulic acid against parasites?

Puberulic acid, a tropolone compound, has demonstrated in vitro inhibitory effects against a range of parasites, including Plasmodium falciparum (the causative agent of malaria) and various Babesia and Theileria species.[1][2] It has shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2]

Q2: What is the proposed mechanism of action of puberulic acid?

The precise mechanism of action of puberulic acid in most parasites is not yet fully elucidated.[1] For Plasmodium falciparum, its activity against chloroquine-resistant strains suggests a different target than that of chloroquine.[2] Tropolone compounds, in general, are known to be metal chelators, which could suggest interference with essential metal-dependent enzymes in the parasite.

Q3: Are there any known mechanisms of resistance to puberulic acid in parasites?

Currently, there is no published literature specifically detailing mechanisms of resistance to puberulic acid in parasites. However, based on common drug resistance mechanisms observed in parasites for other compounds, potential resistance mechanisms could include:

  • Target modification: Alterations in the drug's molecular target that reduce binding affinity.

  • Increased drug efflux: Upregulation of transporter proteins that pump the drug out of the parasite cell.

  • Drug inactivation: Enzymatic modification of puberulic acid to an inactive form.

  • Metabolic bypass: The parasite develops alternative metabolic pathways to circumvent the drug's effects.

Q4: What are the typical IC50 values for puberulic acid against sensitive parasite strains?

The following table summarizes the 50% inhibitory concentration (IC50) values of puberulic acid against various parasites from in vitro studies.

Parasite SpeciesStrainIC50 (µM)Reference
Plasmodium falciparumChloroquine-sensitive0.051[2]
Plasmodium falciparumChloroquine-resistant0.051[2]
Babesia bovis-1.79 ± 0.3[1]
Babesia bigemina-1.58 ± 0.2[1]
Babesia caballi-2.6 ± 0.3[1]
Theileria equi-3.83 ± 0.4[1]

Q5: Is puberulic acid cytotoxic to mammalian cells?

Puberulic acid has shown weak cytotoxicity against human MRC-5 cells, with an IC50 value of 57.2 µg/ml (approximately 291.7 µM).[1][2] This suggests a favorable selectivity index for its antiparasitic activity.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during your experiments.

Guide 1: Unexpected High IC50 Value for Puberulic Acid

Problem: The calculated IC50 value for puberulic acid against your parasite culture is significantly higher than published values.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Puberulic Acid Degradation - Ensure proper storage of puberulic acid solution (protect from light, store at the recommended temperature).- Prepare fresh solutions for each experiment.
Solvent Effects - If using a solvent like DMSO, ensure the final concentration in the culture medium is not inhibitory to the parasites.[1]- Run a solvent control to assess its effect on parasite growth.
Resistant Parasite Population - The parasite strain may have inherent or developed resistance. Consider sequencing key genes associated with drug resistance in related parasites (e.g., cytochrome b for Babesia).- If it is a lab-adapted strain, consider testing a fresh isolate.
Assay Conditions - Verify the accuracy of parasite density and hematocrit levels in your in vitro cultures.- Ensure optimal culture conditions (temperature, gas mixture, medium composition).
Guide 2: Development of Resistance During In Vitro Culture

Problem: You observe a gradual increase in the IC50 of puberulic acid over successive passages of your parasite culture.

Workflow for Investigating Acquired Resistance:

G start Increased IC50 Observed step1 Clone Parasite Population start->step1 step2 Compare IC50 of Clones to Parental Strain step1->step2 step3 Perform Whole-Genome Sequencing of Resistant Clones step2->step3 If resistance is confirmed step4 Identify Genetic Mutations (SNPs, CNVs) step3->step4 step5 Validate Role of Mutations via Genetic Modification step4->step5

Caption: Workflow for investigating acquired resistance.

Experimental Steps:

  • Cloning: Isolate single parasites from the resistant population by limiting dilution or single-cell sorting to establish clonal lines.

  • IC50 Confirmation: Determine the IC50 of the clonal lines to confirm the resistance phenotype.

  • Genomic Analysis: Perform whole-genome sequencing on the resistant clones and the susceptible parental strain.

  • Mutation Identification: Compare the genomes to identify single nucleotide polymorphisms (SNPs), copy number variations (CNVs), or other genetic changes in the resistant clones.

  • Functional Validation: If a candidate gene is identified, use genetic tools (e.g., CRISPR/Cas9) to introduce the mutation into a susceptible parasite line to confirm its role in resistance.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Assay for Plasmodium falciparum

This protocol is adapted from standard antimalarial drug testing procedures.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, hypoxanthine, and gentamicin)

  • Human erythrocytes

  • 96-well microplates

  • Puberulic acid stock solution (in DMSO)

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage.

  • Plate Preparation: Add serial dilutions of puberulic acid to a 96-well plate. Include a drug-free control and a solvent control.

  • Parasite Addition: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add SYBR Green I in lysis buffer to each well and incubate in the dark for 1 hour.

  • Fluorescence Reading: Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Induction of Puberulic Acid Resistance In Vitro

Objective: To generate a puberulic acid-resistant parasite line through continuous drug pressure.

Procedure:

  • Initial Exposure: Culture a clonal population of the parasite in the presence of puberulic acid at its IC50 concentration.

  • Monitoring: Monitor parasite growth daily by microscopy (Giemsa-stained smears).

  • Sub-culturing: When parasite growth is observed, sub-culture the parasites into a fresh flask with the same drug concentration.

  • Stepwise Increase in Drug Concentration: Once the culture has adapted and is growing steadily, double the concentration of puberulic acid.

  • Repeat: Repeat steps 2-4, gradually increasing the drug concentration over several months.

  • Characterization: Periodically determine the IC50 of the drug-pressured line to assess the level of resistance.

Logical Flow for Resistance Induction and Analysis:

G cluster_induction Resistance Induction cluster_analysis Resistance Analysis a Start with Susceptible Population b Apply Continuous Drug Pressure (IC50) a->b c Monitor for Growth b->c d Gradually Increase Drug Concentration c->d e Resistant Population Emerges d->e f Phenotypic Characterization (IC50 shift) e->f g Genotypic Analysis (Sequencing) f->g h Identify Candidate Resistance Genes g->h i Functional Validation h->i

Caption: Induction and analysis of drug resistance.

Potential Signaling Pathways in Resistance

While specific pathways for puberulic acid resistance are unknown, general drug resistance in parasites can involve the following.

Hypothesized Signaling Pathway for Efflux Pump Upregulation:

G cluster_cell Parasite Cell PA Puberulic Acid Stress Cellular Stress PA->Stress Pump Efflux Pump Protein PA->Pump Transport TF Transcription Factor Activation Stress->TF Gene Efflux Pump Gene TF->Gene Upregulation Gene->Pump Translation PA_out Puberulic Acid (Effluxed) Pump->PA_out

References

Technical Support Center: Optimizing Reaction Conditions for Puberuline C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of puberuline C analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for constructing the core structure of puberuline C analogs?

The synthesis of the complex hexacyclic framework of puberuline C analogs generally relies on a series of key transformations. The initial total synthesis of puberuline C highlights a convergent approach involving three critical reactions: a double Mannich reaction to form the A and E rings, a radical cascade reaction for the construction of the B and F rings, and an intramolecular Mukaiyama aldol reaction to close the D ring. The C ring is typically introduced via a Sonogashira coupling.

Q2: What are the common biological activities associated with C19-diterpenoid alkaloids like puberuline C?

C19-diterpenoid alkaloids, the class of compounds to which puberuline C belongs, are known to exhibit a wide range of biological activities. These include potent antitumor, anti-inflammatory, analgesic, and antimicrobial properties.[1] Their therapeutic potential makes the synthesis of their analogs a significant area of research in drug discovery.

Troubleshooting Guides

This section provides detailed troubleshooting for the key reactions involved in the synthesis of puberuline C analogs.

Double Mannich Reaction

The double Mannich reaction is a crucial step for the efficient construction of the bridged piperidine E-ring fused to the A-ring.

Issue 1.1: Low Yield of the Desired Double Mannich Product.

Potential Cause Troubleshooting Suggestion Expected Outcome
Suboptimal Temperature Screen a range of temperatures. While some Mannich reactions proceed at room temperature, complex substrates may require heating to overcome activation barriers. Conversely, cooling may be necessary to suppress side reactions.Improved yield and selectivity for the desired product.
Incorrect Solvent The choice of solvent can significantly impact reaction rates and selectivity. Protic solvents like ethanol or water can facilitate proton transfer steps, while aprotic solvents may be necessary for specific catalysts.[2] Solvent-free conditions have also been shown to be effective in some cases.[3]Enhanced reaction efficiency and yield.
Inappropriate Catalyst or Catalyst Loading While often acid-catalyzed, the choice and amount of catalyst are critical. Screen various Lewis acids or Brønsted acids.[4] For some substrates, a task-specific ionic liquid or a heterogeneous catalyst might improve yields and simplify purification.[5]Increased reaction rate and conversion to the desired product.
Decomposition of Reactants or Products If reactants or the product are unstable under the reaction conditions, consider shorter reaction times, lower temperatures, or the use of a milder catalyst.Minimized degradation and improved isolated yield.

Issue 1.2: Formation of Multiple Products and Diastereomers.

Potential Cause Troubleshooting Suggestion Expected Outcome
Lack of Stereocontrol The diastereoselectivity of the Mannich reaction can be influenced by the catalyst and solvent. Chiral organocatalysts, such as proline derivatives, can be employed to induce asymmetry.[6]Enrichment of the desired diastereomer.
Side Reactions Common side reactions include self-condensation of the ketone (an aldol reaction) or multiple additions of the enolizable ketone to the iminium ion. Using a pre-formed iminium salt or carefully controlling the stoichiometry of the reactants can minimize these side reactions.Reduced formation of byproducts and a cleaner reaction profile.
Intramolecular Mukaiyama Aldol Reaction

This reaction is key for the formation of the D-ring in the puberuline C core.

Issue 2.1: Failure of the Cyclization to Occur or Low Yield.

Potential Cause Troubleshooting Suggestion Expected Outcome
Ineffective Lewis Acid Catalyst The choice of Lewis acid is critical for activating the carbonyl group. For sterically hindered substrates, stronger Lewis acids like TiCl₄ or SnCl₄ may be required. However, milder Lewis acids such as ZnCl₂, MgBr₂·OEt₂, or scandium triflate should also be screened to avoid decomposition.Successful ring closure and formation of the desired product.
Suboptimal Solvent The polarity of the solvent can influence the activity of the Lewis acid and the stability of the intermediates. Dichloromethane and toluene are commonly used. In some cases, ethereal solvents like THF can be effective.Improved reaction rate and yield.
Low Reaction Temperature Mukaiyama aldol reactions are often performed at low temperatures (e.g., -78 °C) to enhance stereoselectivity and minimize side reactions. However, if the reaction is sluggish, a gradual increase in temperature may be necessary.Increased conversion to the desired product.
Decomposition of the Silyl Enol Ether Silyl enol ethers can be sensitive to moisture and acidic conditions. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.Preservation of the silyl enol ether and improved yield.

Issue 2.2: Poor Diastereoselectivity.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incorrect Lewis Acid or Silyl Group The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the Lewis acid and the geometry of the silyl enol ether. Bulky silyl groups (e.g., TIPS) and certain Lewis acids can favor the formation of specific diastereomers. Computational studies can help predict favorable transition states.[7]Enhanced diastereoselectivity for the desired isomer.
Reaction Temperature Too High Higher temperatures can lead to a loss of stereocontrol. Performing the reaction at lower temperatures is generally recommended for improved selectivity.Increased ratio of the desired diastereomer.
Radical Cascade Reaction

The radical cascade reaction is a powerful method for the simultaneous formation of multiple rings and stereocenters.

Issue 3.1: Inefficient Initiation or Termination of the Cascade.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inappropriate Radical Initiator Common radical initiators include AIBN (azobisisobutyronitrile) and benzoyl peroxide, which are typically activated by heat or light.[8][9] The choice of initiator and its decomposition temperature should be matched to the desired reaction temperature. For reactions at lower temperatures, initiators like V-70 can be used.[10]Efficient generation of the initial radical to trigger the cascade.
Premature Termination Radical reactions can be quenched by impurities or oxygen. Ensure the reaction is thoroughly degassed and run under an inert atmosphere. The concentration of the radical precursor and the radical trap (e.g., a tin hydride) should be optimized to favor the desired cascade over premature quenching.Completion of the desired cyclization cascade and improved product yield.
Unwanted Side Reactions The radical intermediates can participate in undesired pathways such as intermolecular reactions or hydrogen abstraction from the solvent. Running the reaction at high dilution can favor intramolecular cyclization. The choice of solvent is also critical; solvents with weak C-H bonds should be avoided.Increased selectivity for the desired polycyclic product.

Experimental Protocols

General Protocol for a Three-Component Mannich Reaction

To a solution of the ketone (1.0 equiv) and the amine hydrochloride (1.1 equiv) in a suitable solvent (e.g., ethanol, water, or solvent-free) is added the aldehyde (1.2 equiv).[5] If necessary, a catalyst (e.g., 10 mol% ZnI₂) is added. The reaction mixture is stirred at the desired temperature (e.g., room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

General Protocol for an Intramolecular Mukaiyama Aldol Reaction

To a solution of the substrate containing both the carbonyl and silyl enol ether moieties in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at low temperature (e.g., -78 °C) is added the Lewis acid catalyst (e.g., TiCl₄, 1.1 equiv) dropwise. The reaction is stirred at this temperature until completion as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted, dried, and purified by chromatography.

General Protocol for a Radical Cascade Reaction

A solution of the radical precursor (e.g., an alkyl halide or xanthate, 1.0 equiv), a radical initiator (e.g., AIBN, 0.1 equiv), and a radical mediator (e.g., tributyltin hydride, 1.2 equiv) in a degassed solvent (e.g., toluene) is heated to the appropriate temperature (e.g., 80-110 °C) under an inert atmosphere.[11] The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Puberuline C Analog Core start Starting Materials mannich Double Mannich Reaction start->mannich Formation of A/E Rings coupling Sonogashira Coupling mannich->coupling Introduction of C Ring Precursor radical Radical Cascade Reaction coupling->radical Formation of B/F Rings mukaiyama Intramolecular Mukaiyama Aldol radical->mukaiyama Formation of D Ring end Puberuline C Analog Core mukaiyama->end

Caption: Synthetic workflow for the core structure of puberuline C analogs.

Signaling_Pathway cluster_pathway Potential Signaling Pathways for C19-Diterpenoid Alkaloids alkaloid Puberuline C Analog mapk MAPK Pathway (e.g., ERK) alkaloid->mapk Inhibition nfkb NF-κB Pathway alkaloid->nfkb Inhibition apoptosis Apoptosis mapk->apoptosis proliferation Cell Proliferation mapk->proliferation nfkb->apoptosis inflammation Inflammation nfkb->inflammation

Caption: Putative signaling pathways affected by C19-diterpenoid alkaloids.

Purification and Characterization

Challenge: Separation of complex mixtures and diastereomers.

The synthesis of complex molecules like puberuline C analogs often results in mixtures of diastereomers and other side products that can be challenging to separate.

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) and flash column chromatography are essential tools. For difficult separations, the use of different stationary phases (e.g., silica gel, alumina, reversed-phase C18) and a wide range of solvent systems should be explored. Chiral chromatography may be necessary for the separation of enantiomers if an asymmetric synthesis is not employed.

  • pH-Zone-Refining Counter-Current Chromatography: This technique has proven effective for the preparative isolation and purification of alkaloids from complex mixtures.[12]

  • Crystallization: If the desired product is a crystalline solid, recrystallization can be a powerful purification method to obtain highly pure material and can also aid in structure determination by X-ray crystallography.

  • Spectroscopic Analysis: Thorough characterization of the purified analogs is crucial. This includes 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and stereochemistry, as well as Mass Spectrometry (MS) to confirm the molecular weight.

References

Technical Support Center: Puberulic Acid Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of puberulic acid.

Troubleshooting Crystallization Problems

This section addresses specific issues that may arise during the crystallization of puberulic acid in a question-and-answer format.

Q1: My puberulic acid will not dissolve in the chosen solvent.

A1: This issue typically points to an inappropriate solvent or insufficient temperature. Puberulic acid is known to be soluble in hot water. If you are using an organic solvent, its polarity will be crucial.

  • Initial Steps:

    • Verify Solvent Choice: For crude puberulic acid, recrystallization from hot water has been reported. Methanol is another potential solvent to consider, especially for creating a slurry for further purification.

    • Increase Temperature: Puberulic acid's solubility significantly increases with temperature. Ensure you are heating the solvent to its boiling point, or close to it, while stirring.

    • Increase Solvent Volume: You may be trying to dissolve too much solute in a given volume. Add small increments of hot solvent until the puberulic acid dissolves.

  • Advanced Troubleshooting:

    • Solvent System: Consider a co-solvent system. For instance, a mixture of methanol and chloroform has been used in the chromatographic purification of puberulic acid and could be adapted for crystallization.

    • pH Adjustment: Puberulic acid is an acidic compound. Converting it to its sodium salt by adding a base like sodium bicarbonate or sodium hydroxide will make it freely soluble in water. You can then re-acidify the filtered solution to precipitate the purified puberulic acid, which can then be recrystallized.

Q2: After dissolving my puberulic acid and cooling the solution, no crystals are forming.

A2: This is a common issue related to supersaturation and nucleation.

  • Initial Steps:

    • Patience: Allow sufficient time for slow cooling. Rapid cooling can sometimes inhibit crystal formation. Let the solution cool to room temperature undisturbed, and then transfer it to an ice bath.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.

      • Seeding: If you have a small amount of crystalline puberulic acid, add a single seed crystal to the solution. This will provide a template for further crystal growth.

    • Reduce Solvent Volume: It's possible your solution is not sufficiently concentrated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Advanced Troubleshooting:

    • Anti-Solvent Addition: If your puberulic acid is dissolved in a solvent in which it is highly soluble, you can slowly add an "anti-solvent" (a solvent in which it is poorly soluble) to induce precipitation. For example, if dissolved in methanol, the slow addition of a less polar solvent like ethyl acetate or even water (if it's less soluble in a methanol-water mix at that temperature) could initiate crystallization.

Q3: The puberulic acid "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too concentrated or cooling too rapidly.

  • Immediate Action:

    • Re-dissolve: Heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of hot solvent to decrease the concentration.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.

  • Preventative Measures:

    • Lower Initial Concentration: Start with a more dilute solution.

    • Slower Cooling Rate: Ensure a very gradual temperature decrease to give the molecules time to orient themselves into a crystal lattice.

Q4: The resulting crystals are very fine, like a powder, making them difficult to filter.

A4: Fine crystals are often the result of rapid nucleation and growth, which can be caused by cooling the solution too quickly or having a very high level of supersaturation.

  • To Obtain Larger Crystals:

    • Slow Down Cooling: The slower the cooling process, the larger the crystals will be. Allow the solution to cool to room temperature over several hours before moving it to an ice bath.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the puberulic acid initially.

    • Solvent Diffusion: A solvent diffusion method can yield high-quality crystals. Dissolve the puberulic acid in a small amount of a "good" solvent (e.g., methanol) and place this solution in a larger, sealed container with a larger volume of a "poor" solvent (an anti-solvent like ethyl acetate). The vapors of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility and promoting slow crystal growth.

Q5: The color of my crystallized puberulic acid is darker than expected (not cream-colored).

A5: A darker color usually indicates the presence of impurities.

  • Purification Steps:

    • Charcoal Treatment: Before crystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

    • Repeat Crystallization: A second recrystallization will often result in a purer, lighter-colored product.

    • Chromatography: If impurities persist, purification by silica gel column chromatography may be necessary. A common eluent system for puberulic acid is a mixture of chloroform and methanol.

Frequently Asked Questions (FAQs)

Q: What is the melting point of pure puberulic acid? A: The reported melting point of puberulic acid is in the range of 316-318 °C. A broad melting point range for your crystallized product suggests the presence of impurities.

Q: What is a good starting solvent for the recrystallization of puberulic acid? A: Hot water is a good starting point for the recrystallization of puberulic acid. It is soluble in hot water and less so in cold water, which is the ideal characteristic for a recrystallization solvent.

Q: How can I improve the yield of my crystallization? A: To maximize your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the puberulic acid.

  • Allow the solution to cool slowly and then thoroughly in an ice bath to maximize the amount of product that crystallizes out of the solution.

  • When filtering, wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Recrystallization of Puberulic Acid from Hot Water

  • Dissolution: Place the crude puberulic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the puberulic acid is completely dissolved.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Cooling and Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Allow the crystals to dry completely. The final product should be a cream-colored powder.

Data Presentation

Table 1: Solubility of Puberulic Acid

SolventSolubilityNotes
Hot WaterSolubleIdeal for recrystallization.
Cold WaterSparingly SolubleAllows for good recovery after cooling.
MethanolLikely SolubleCan be used for creating slurries or in co-solvent systems.
ChloroformLikely Sparingly SolubleUsed in combination with methanol for chromatography.
Ethyl AcetateLikely Poorly SolubleCan be used as an anti-solvent.

Note: This table is based on available literature and general chemical principles. Empirical testing is recommended for specific applications.

Visualizations

Troubleshooting_Workflow Puberulic Acid Crystallization Troubleshooting start Problem Encountered no_dissolve Puberulic Acid Not Dissolving start->no_dissolve no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out fine_crystals Crystals are Too Fine start->fine_crystals off_color Crystals are Discolored start->off_color check_solvent check_solvent no_dissolve->check_solvent Check Solvent Choice (Hot Water is a good start) slow_cool slow_cool no_crystals->slow_cool Ensure Slow Cooling redissolve redissolve oiling_out->redissolve Heat to re-dissolve slower_cooling slower_cooling fine_crystals->slower_cooling Slow down cooling rate charcoal charcoal off_color->charcoal Use Activated Charcoal increase_temp increase_temp check_solvent->increase_temp If solvent is appropriate add_solvent add_solvent increase_temp->add_solvent If still not dissolved consider_ph consider_ph add_solvent->consider_ph If still issues end_success Successful Crystallization consider_ph->end_success induce_nucleation induce_nucleation slow_cool->induce_nucleation If still no crystals concentrate concentrate induce_nucleation->concentrate If nucleation fails concentrate->end_success add_more_solvent add_more_solvent redissolve->add_more_solvent Add more hot solvent cool_slower cool_slower add_more_solvent->cool_slower Cool much slower cool_slower->end_success reduce_supersaturation reduce_supersaturation slower_cooling->reduce_supersaturation Use more solvent initially solvent_diffusion solvent_diffusion reduce_supersaturation->solvent_diffusion For high-quality crystals solvent_diffusion->end_success recrystalize recrystalize charcoal->recrystalize If color persists chromatography chromatography recrystalize->chromatography For stubborn impurities chromatography->end_success

Caption: Troubleshooting workflow for puberulic acid crystallization.

Recrystallization_Protocol Recrystallization of Puberulic Acid from Water start Start with Crude Puberulic Acid dissolve Dissolve in Minimum Hot Deionized Water start->dissolve charcoal Optional: Add Activated Charcoal for colored impurities dissolve->charcoal hot_filter Hot Filter to Remove Insoluble Impurities dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Cool Filtrate Slowly to Room Temperature hot_filter->cool ice_bath Place in Ice Bath to Maximize Precipitation cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Water vacuum_filter->wash dry Dry the Purified Crystals wash->dry end_product Pure Puberulic Acid Crystals dry->end_product

Caption: Experimental workflow for the recrystallization of puberulic acid.

Technical Support Center: Synthesis of the Puberuline C Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the puberuline C skeleton. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis of the puberuline C skeleton?

A1: The synthesis of the architecturally complex puberuline C skeleton involves several critical stages where the risk of side reactions is high. Key transformations include a double Mannich reaction to form the A and E rings, a Sonogashira coupling to introduce the C-ring precursor, a radical cascade cyclization to construct the B and F rings, and an intramolecular Mukaiyama aldol reaction to close the D ring.[1][2][3] Careful optimization of each of these steps is crucial for the success of the overall synthesis.

Q2: What are the main challenges in achieving the desired stereochemistry?

A2: Puberuline C possesses a complex three-dimensional structure with multiple contiguous stereocenters. The primary challenge lies in controlling the diastereoselectivity of the radical cascade cyclization and the intramolecular Mukaiyama aldol reaction. The radical cascade, in particular, establishes five contiguous stereocenters in a single step, and its outcome is highly dependent on the conformation of the radical precursor.[1][3]

Q3: Are there any particularly sensitive functional groups to be aware of during the synthesis?

A3: Yes, the puberuline C skeleton contains multiple oxygen functionalities and a tertiary amine. Protecting group strategy is therefore critical. Additionally, the intermediate silyl enol ether for the Mukaiyama aldol reaction is sensitive to acidic and basic conditions, which can lead to undesired hydrolysis or side reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may be encountered during the key stages of the puberuline C synthesis.

Double Mannich Reaction

Problem: Low yield of the desired AE-ring fragment and formation of multiple byproducts.

Possible Cause: The Mannich reaction, being a three-component reaction, can be prone to side reactions if the stoichiometry and reaction conditions are not carefully controlled. A common side reaction is the formation of aza-Michael adducts or double addition products where a second molecule of the enolizable ketone adds to the initial Mannich base.[4][5]

Troubleshooting Strategies:

  • Stoichiometry Control: Ensure precise control over the stoichiometry of the amine, formaldehyde, and the ketone. Use of a slight excess of the amine and formaldehyde can sometimes drive the reaction to completion.

  • Temperature Control: Perform the reaction at low temperatures to minimize the formation of side products.

  • pH Adjustment: The pH of the reaction medium is critical. Acidic conditions are typically required to promote the formation of the electrophilic iminium ion.[6]

Experimental Protocol: Representative Double Mannich Reaction

A solution of the enolizable ketone in a suitable solvent (e.g., acetonitrile) is cooled to 0°C. An aqueous solution of the amine (e.g., ethylamine) and formaldehyde is added dropwise over a period of 1-2 hours. The reaction mixture is stirred at 0°C for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Sonogashira Coupling

Problem: Formation of homocoupled alkyne dimers (Glaser coupling) and low yield of the desired coupled product.

Possible Cause: The copper co-catalyst in the Sonogashira coupling can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[7] In the context of complex fragments, steric hindrance can also impede the desired cross-coupling reaction.

Troubleshooting Strategies:

  • Degassing: Thoroughly degas all solvents and reagents to minimize the presence of oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially slower, it eliminates the issue of Glaser coupling.[7]

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction outcome. Bulky, electron-rich ligands can improve the efficiency of the coupling with hindered substrates.

Quantitative Data on Sonogashira Coupling Side Reactions

Catalyst SystemLigandCo-catalystDesired Product Yield (%)Homocoupled Dimer Yield (%)
Pd(PPh₃)₂Cl₂PPh₃CuI7515
Pd₂(dba)₃XPhosNone85<2
(AllylPdCl)₂P(t-Bu)₃None90<1

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Sonogashira Coupling of Complex Fragments

To a solution of the aryl halide and the terminal alkyne in a degassed solvent (e.g., THF or DMF) under an argon atmosphere are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is stirred at room temperature or heated gently until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Radical Cascade Cyclization

Problem: Formation of diastereomers or undesired cyclization products.

Possible Cause: The radical cascade cyclization is a complex process involving the formation of multiple C-C bonds in a single step. The stereochemical outcome is highly dependent on the conformation of the precursor molecule at the moment of cyclization.[8] Undesired cyclization pathways can also compete with the desired transformation.

Troubleshooting Strategies:

  • Radical Initiator and Temperature: The choice of radical initiator (e.g., AIBN, V-40) and the reaction temperature can influence the selectivity of the cyclization. Lower temperatures generally favor the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can affect the conformation of the substrate and thus the stereochemical outcome.

  • Substrate Design: In some cases, modification of the substrate by introducing bulky protecting groups can help to control the conformation and favor the desired cyclization pathway.

Logical Relationship of Radical Cascade Cyclization

Radical_Cascade A Radical Precursor B Initial Radical Formation A->B Initiator C First Cyclization B->C 5-exo-trig G Rearrangement Product B->G 1,5-H shift D Second Cyclization C->D 6-endo-trig F Undesired Diastereomer C->F Alternative Conformation E Desired Polycyclic Product D->E H-atom abstraction

Caption: Logical workflow of the radical cascade cyclization.

Intramolecular Mukaiyama Aldol Reaction

Problem: Low diastereoselectivity (formation of both syn- and anti-aldol products) or formation of oligomerization byproducts.

Possible Cause: The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether and the nature of the Lewis acid catalyst.[9] Oligomerization can occur if the reaction is not sufficiently fast or if the concentration of reactants is too high.

Troubleshooting Strategies:

  • Lewis Acid Choice: Different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can favor the formation of different diastereomers. A screen of various Lewis acids may be necessary to optimize the selectivity.

  • Silyl Enol Ether Geometry: The geometry (E or Z) of the silyl enol ether can influence the stereochemical outcome. Conditions for the formation of the silyl enol ether should be carefully controlled.

  • Reaction Temperature: Performing the reaction at low temperatures (-78 °C) is crucial to enhance diastereoselectivity and minimize side reactions.

Quantitative Data on Mukaiyama Aldol Diastereoselectivity

Lewis AcidSolventTemperature (°C)syn-Product (%)anti-Product (%)
TiCl₄CH₂Cl₂-788515
SnCl₄CH₂Cl₂-787030
BF₃·OEt₂CH₂Cl₂-782080

Note: Ratios are illustrative and highly substrate-dependent.

Experimental Workflow for Mukaiyama Aldol Reaction

Mukaiyama_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dry Glassware and Solvents B Prepare Silyl Enol Ether A->B C Cool Reaction Vessel to -78°C B->C D Add Lewis Acid C->D E Add Aldehyde D->E F Stir for 2-4 hours E->F G Quench with Saturated NaHCO₃ F->G H Extract with Organic Solvent G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the intramolecular Mukaiyama aldol reaction.

Fleming-Tamao Oxidation

Problem: Incomplete oxidation or formation of undesired byproducts.

Possible Cause: The Fleming-Tamao oxidation converts a carbon-silicon bond to a carbon-oxygen bond. Incomplete reaction can occur with sterically hindered silanes. Side reactions can arise from the peroxy acid used in the oxidation.[10][11]

Troubleshooting Strategies:

  • Choice of Oxidant: While peracetic acid is common, other peroxy acids like m-CPBA can be used and may offer different reactivity profiles.

  • Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion.

  • Workup Procedure: The workup is critical to remove silicon byproducts. A two-phase workup with a reducing agent (e.g., sodium sulfite) can help to quench excess peroxide and facilitate purification.[10]

Upjohn Dihydroxylation

Problem: Formation of over-oxidation products (ketones) or low yield of the desired diol.

Possible Cause: The Upjohn dihydroxylation uses a catalytic amount of osmium tetroxide with a stoichiometric re-oxidant (NMO). Over-oxidation to the α-hydroxy ketone can occur, especially with prolonged reaction times or elevated temperatures.[12]

Troubleshooting Strategies:

  • Control of Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-oxidation.

  • Temperature: Maintain a low reaction temperature (typically 0°C to room temperature).

  • pH: The pH of the reaction mixture can influence the rate and selectivity. A slightly basic medium is often optimal.

Swern Oxidation

Problem: Formation of Pummerer rearrangement byproducts or incomplete reaction.

Possible Cause: The Swern oxidation utilizes activated DMSO to oxidize alcohols to aldehydes or ketones. The formation of the reactive sulfonium species and the subsequent elimination are sensitive to reaction conditions. The Pummerer rearrangement can be a significant side reaction if the intermediate is not handled correctly.[13][14][15]

Troubleshooting Strategies:

  • Low Temperature: Strict adherence to low temperatures (typically below -60°C) during the addition of reagents is critical to prevent side reactions.

  • Order of Addition: The order of addition of reagents (oxalyl chloride or trifluoroacetic anhydride, DMSO, and the alcohol) is crucial for the successful formation of the active oxidant.

  • Base Addition: The tertiary amine base (e.g., triethylamine) should be added slowly to the reaction mixture to control the elimination step.

Signaling Pathway of Swern Oxidation

Swern_Pathway DMSO DMSO Intermediate1 Activated DMSO DMSO->Intermediate1 Activation Activator Oxalyl Chloride or TFAA Activator->Intermediate1 Alcohol Substrate Alcohol Intermediate2 Alkoxysulfonium Salt Alcohol->Intermediate2 Nucleophilic Attack Base Triethylamine Product Aldehyde/Ketone Base->Product Elimination Intermediate1->Intermediate2 Intermediate2->Product Byproduct1 Dimethyl Sulfide Product->Byproduct1 Byproduct2 CO, CO₂, Salt Product->Byproduct2

References

Technical Support Center: Enhancing Puberulic Acid Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with puberulic acid in in vivo research. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is puberulic acid and why is its solubility a concern for in vivo studies?

Puberulic acid is a natural tropolone compound produced by certain species of Penicillium fungi. It has garnered research interest for its potent antimalarial activity.[1][2][3] However, its poor aqueous solubility presents a significant hurdle for in vivo administration, potentially leading to low bioavailability and variable experimental outcomes.

Q2: What are the initial signs of poor puberulic acid solubility in my experimental preparation?

Common indicators include the formation of a precipitate, cloudiness, or visible undissolved particles in your vehicle after the addition of puberulic acid. This can occur either immediately or over a short period.

Q3: Are there any known successful solvent systems for administering puberulic acid in vivo?

Yes, published studies and technical datasheets suggest a few options that have been used:

  • Suspension in Methylcellulose: For oral gavage in rats, a 0.5% (w/v) methylcellulose 400 solution has been used as a vehicle to create a suspension of puberulic acid.[4]

  • Co-solvent Formulation: A clear solution for in vivo use can be prepared using a co-solvent system of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.[5]

Q4: Can I simply use DMSO to dissolve puberulic acid for my in vivo experiment?

While DMSO is a powerful solvent, its use in high concentrations for in vivo studies can be limited by its potential toxicity. The provided co-solvent formulation is a strategy to leverage the solvating power of DMSO while keeping its final concentration low.[5]

Q5: Is the sodium salt of puberulic acid more soluble?

Yes, the sodium salt of puberulic acid is reported to be freely soluble in water.[6] If commercially available or synthesizable, using the sodium salt could be a straightforward approach to overcoming solubility issues in aqueous vehicles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Puberulic acid precipitates out of solution upon addition to an aqueous vehicle. Low intrinsic aqueous solubility of the free acid form.1. pH Adjustment: Puberulic acid is a dibasic acid.[6] Increasing the pH of the aqueous vehicle may enhance its solubility. However, ensure the final pH is compatible with the route of administration and physiologically tolerated. 2. Formation of a Salt: If possible, use or synthesize the sodium salt of puberulic acid, which has much higher aqueous solubility.[6]
The prepared formulation is cloudy or contains visible particles. Incomplete dissolution or precipitation of puberulic acid.1. Sonication: Use a bath or probe sonicator to aid in the dispersion and dissolution of the compound. 2. Heating: Puberulic acid is more soluble in hot water.[6] Gentle heating of the vehicle during preparation may improve solubility. Ensure the compound is stable at the temperature used and allow the solution to cool to an appropriate temperature before administration. 3. Particle Size Reduction: If working with a solid form, consider techniques like micronization to increase the surface area for dissolution.
High variability in experimental results between subjects. Inconsistent dosing due to a non-homogenous suspension or precipitation in the dosing syringe.1. Use of a Homogenizer: For suspensions, use a homogenizer to ensure a uniform particle size distribution. 2. Constant Agitation: Keep the formulation under constant agitation (e.g., with a magnetic stirrer) during the dosing procedure to prevent settling. 3. Prepare Fresh: Prepare the formulation immediately before administration to minimize the chances of precipitation over time.[4]
Signs of toxicity in animal models unrelated to the expected pharmacological effect. Vehicle toxicity or precipitation of the compound at the injection site.1. Vehicle Toxicity Study: Conduct a preliminary study with the vehicle alone to rule out any adverse effects. 2. Lower the Concentration of Organic Solvents: If using a co-solvent system, try to minimize the percentage of organic solvents like DMSO to the lowest effective concentration. 3. Consider Alternative Formulations: Explore other enabling formulations such as lipid-based systems or nanosuspensions.

Quantitative Solubility Data

Currently, there is limited publicly available quantitative data (e.g., in mg/mL) on the solubility of puberulic acid in a wide range of common laboratory solvents. The following table summarizes the available qualitative information and successful formulation compositions.

Solvent/Vehicle Solubility/Formulation Details Reference
Hot WaterSoluble[6]
WaterForms a cream-colored powder from water.[6]
0.5% (w/v) Methylcellulose 400Used as a vehicle for oral gavage (suspension).[4]
5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂OA clear solution formulation for in vivo use.[5]

Experimental Protocols

Protocol 1: Preparation of a Puberulic Acid Suspension for Oral Gavage

This protocol is adapted from a study using a methylcellulose-based vehicle.[4]

Materials:

  • Puberulic acid

  • 0.5% (w/v) Methylcellulose 400 solution

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate volume container

Procedure:

  • Weigh the required amount of puberulic acid based on the desired dose and the volume to be administered.

  • (Optional) If the puberulic acid is in a crystalline form, gently grind it to a fine powder using a mortar and pestle to increase its surface area.

  • Measure the required volume of the 0.5% (w/v) methylcellulose 400 solution.

  • Slowly add the powdered puberulic acid to the methylcellulose solution while continuously stirring with a magnetic stirrer.

  • Continue stirring for a sufficient time to ensure a homogenous suspension. Visual inspection should confirm the absence of large clumps.

  • Prepare the suspension fresh daily immediately before administration to ensure uniformity.

  • Keep the suspension stirring during the dosing procedure to prevent the settling of particles.

Protocol 2: Preparation of a Puberulic Acid Co-Solvent Formulation

This protocol is based on a formulation designed to achieve a clear solution for in vivo administration.[5]

Materials:

  • Puberulic acid

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline, Phosphate-Buffered Saline (PBS), or sterile water (ddH₂O)

  • Vortex mixer

  • Sterile tubes or vials

Procedure:

  • Determine the final concentration of puberulic acid needed in the formulation.

  • Prepare the vehicle mixture:

    • In a sterile tube, combine the DMSO, PEG300, and Tween 80 in the desired ratio (e.g., for a 1 mL final volume of vehicle, use 50 µL DMSO, 300 µL PEG300, and 50 µL Tween 80).

    • Vortex the mixture until it is clear and homogenous.

  • Dissolve the puberulic acid:

    • Weigh the required amount of puberulic acid and add it to the vehicle mixture.

    • Vortex thoroughly until the puberulic acid is completely dissolved and the solution is clear. Gentle warming and sonication may be used to facilitate dissolution.

  • Add the aqueous component:

    • Slowly add the saline, PBS, or ddH₂O to the dissolved drug-vehicle mixture to reach the final volume (e.g., add 600 µL for a 1 mL total volume).

    • Mix well until the final solution is clear.

  • Use the formulation immediately for optimal results.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Puberulic Acid-Induced Nephrotoxicity

Recent studies on the toxicity of puberulic acid, particularly in the context of renal injury, have pointed towards a mechanism involving the inhibition of Organic Anion Transporter 1 (OAT1) and subsequent mitochondrial dysfunction in the proximal tubule cells of the kidney.[1][7][8][9][10] This leads to a cascade of events culminating in cell death.

PuberulicAcid_Toxicity_Pathway PA Puberulic Acid (in circulation) OAT1 OAT1 Transporter (on basolateral membrane of proximal tubule cell) PA->OAT1 Inhibits Mito_dysfunction Mitochondrial Dysfunction PA->Mito_dysfunction Directly or indirectly affects PA_uptake Inhibition of OAT1-mediated uptake of endogenous substrates Mitochondria Mitochondria COX_IV Reduced expression of Cytochrome c Oxidase Subunit IV (COX-IV) Mito_dysfunction->COX_IV ATP_depletion ATP Depletion Mito_dysfunction->ATP_depletion ROS Increased Reactive Oxygen Species (ROS) Mito_dysfunction->ROS Cell_death Proximal Tubule Cell Death ATP_depletion->Cell_death Oxidative_stress Oxidative Stress (e.g., increased 8-OHdG) ROS->Oxidative_stress Apoptosis Apoptosis (e.g., increased cleaved Caspase-3) Oxidative_stress->Apoptosis Apoptosis->Cell_death Solubility_Workflow start Start: Poor Solubility of Puberulic Acid Observed step1 Step 1: Assess Feasibility of Using Puberulic Acid Sodium Salt start->step1 decision1 Is Sodium Salt Available/Feasible? step1->decision1 solution1 Use Sodium Salt in Aqueous Vehicle decision1->solution1 Yes step2 Step 2: Attempt Simple Suspension Formulation decision1->step2 No end End: Optimized Formulation for In Vivo Studies solution1->end protocol1 Follow Protocol 1: 0.5% Methylcellulose step2->protocol1 decision2 Is Suspension Homogenous and Stable for Dosing? protocol1->decision2 solution2 Proceed with In Vivo Study (with constant agitation) decision2->solution2 Yes step3 Step 3: Develop a Co-Solvent Formulation decision2->step3 No solution2->end protocol2 Follow Protocol 2: DMSO/PEG300/Tween 80 step3->protocol2 decision3 Is a Clear, Stable Solution Achieved? protocol2->decision3 solution3 Proceed with In Vivo Study decision3->solution3 Yes step4 Step 4: Explore Advanced Formulation Strategies decision3->step4 No solution3->end advanced Consider: - Nanosuspensions - Lipid-based formulations - Solid dispersions step4->advanced advanced->end

References

Addressing the limited natural supply of puberuline C for research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Addressing the Limited Natural Supply of Puberuline C for Research

This technical support center provides essential information, protocols, and troubleshooting guidance for researchers working with Puberuline C. Given the extremely low abundance of Puberuline C from natural sources, this guide focuses on the synthetic route as the primary means of obtaining the compound for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is Puberuline C and why is it of research interest?

A1: Puberuline C is an exceptionally complex C19-diterpenoid alkaloid naturally found in plants of the Aconitum genus. Its intricate hexacyclic structure, featuring a 6/7/5/6/6/6-membered ring system and 12 contiguous stereocenters, makes it a significant target for synthetic chemistry.[1] Diterpenoid alkaloids from Aconitum species are known to possess a range of biological activities, and the unique structure of Puberuline C makes it a compelling candidate for investigation in drug discovery and chemical biology.[2][3]

Q2: What are the natural sources of Puberuline C and what are the typical isolation yields?

A2: Puberuline C has been isolated from plants such as Aconitum barbatum var. puberulum. However, the natural abundance is exceptionally low, which has historically prevented detailed studies of its biological activity.[4] While specific yields for Puberuline C are not widely reported, studies on other alkaloids from Aconitum species provide context. For example, the total crude alkaloid extract from Aconitum coreanum was found to be 0.93% of the dried root's weight, from which individual compounds must then be isolated in much smaller quantities.[5] This scarcity underscores the necessity of chemical synthesis.

Q3: What is the primary method for obtaining research quantities of Puberuline C?

A3: The primary method for obtaining usable quantities of Puberuline C is through total synthesis. A landmark 32-step total synthesis was developed by the Inoue group, starting from the simple molecule 2-cyclohexenone.[1] This synthetic route provides a reliable, albeit challenging, pathway to the molecule, enabling further research into its properties.

Q4: What is the potential mechanism of action for Puberuline C?

A4: While the specific mechanism of action for Puberuline C has not been detailed due to its limited availability, many C19-diterpenoid alkaloids from Aconitum are known to be potent neurotoxins and cardiotoxins that act on voltage-gated sodium channels.[2][6] Other related alkaloids have been shown to induce cytotoxicity in cancer cell lines by affecting apoptosis-related genes and the mitogen-activated protein kinase (MAPK) signaling pathway.[7] It is hypothesized that Puberuline C may exhibit similar activities.

Data Presentation

Table 1: Comparison of Sourcing Methods for Puberuline C & Related Alkaloids

MethodSource MaterialCompoundYieldReference
Natural Isolation Aconitum coreanumTotal Crude Alkaloids0.93% (of dry weight)[5]
Natural Isolation Aconitum barbatumPuberuline CNot Reported (very low)[8]
Total Synthesis 2-CyclohexenonePuberuline CNot specified in overall % yield[1]

Table 2: Cytotoxic Activity of Selected C19-Diterpenoid Alkaloids (Analogues of Puberuline C)

CompoundCell LineActivityIC50 (µM)Reference
Lipojesaconitine A549 (Lung)Cytotoxic6.0 - 7.3[2]
Lipomesaconitine KB (Nasopharyngeal)Moderate Cytotoxicity9.9[2]
Lipoaconitine VariousWeak Cytotoxicity13.7 - 20.3[2]
15-hydroxyldelphisine SK-OV-3 (Ovarian)Cytotoxic43.78[7]
Puberuline C -Data Not Yet Available -[4]

Experimental Protocols & Troubleshooting

Protocol 1: Total Synthesis of Puberuline C (Key Stages)

The total synthesis of Puberuline C is a complex, 32-step process. The following outlines the key transformations. For detailed procedures, researchers should consult the primary literature (Shimakawa, T. et al. J. Am. Chem. Soc. 2023, 145, 1, 600–609).[1]

Key Stages:

  • AE-Ring System Construction: Formation of the initial A-ring from 2-cyclohexenone, followed by a double Mannich reaction to fuse the E-ring.

  • C-Ring Attachment: A Sonogashira coupling is employed to attach the C-ring precursor.

  • Radical Cascade Cyclization (B- and F-Rings): A key step where a bridgehead radical intermediate undergoes a highly organized cascade reaction to simultaneously form the B and F rings, installing five contiguous stereocenters.

  • D-Ring Formation: An intramolecular Mukaiyama aldol reaction forges the final D-ring of the hexacyclic core.

  • Final Functionalization: A series of regio- and stereoselective functionalization steps on the BCD-rings to yield the final Puberuline C molecule.

G A Start: 2-Cyclohexenone B AE-Ring System Construction (Double Mannich Reaction) A->B C C-Ring Attachment (Sonogashira Coupling) B->C D ACE-Ring Intermediate C->D E Key Radical Cascade (B & F Ring Formation) D->E Critical Step F ABCDEF-Core Structure E->F G D-Ring Cyclization (Mukaiyama Aldol) F->G H Hexacyclic Intermediate G->H I Final Functionalizations H->I J End: Puberuline C I->J

Caption: A decision tree for troubleshooting common causes of low yield in complex synthesis.

Protocol 2: General Assay for Cytotoxicity (MTT Assay)

Once Puberuline C is synthesized, a common initial biological screen is a cytotoxicity assay.

  • Cell Culture: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Puberuline C in DMSO, then further dilute in cell culture medium. The final DMSO concentration should be <0.1%. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control (DMSO) and determine the IC50 value by plotting a dose-response curve.

Hypothesized Signaling Pathway

Based on the activity of related Aconitum alkaloids, a potential mechanism of action for Puberuline C could involve the disruption of key cellular signaling pathways.

Diagram 3: Hypothesized Cytotoxic Signaling Pathway for Puberuline C

G cluster_membrane Cell Membrane Na_Channel Voltage-Gated Na+ Channel PuberulineC Puberuline C PuberulineC->Na_Channel Inhibition? MAPK_Pathway MAPK Pathway (e.g., ERK, JNK) PuberulineC->MAPK_Pathway Modulation? Apoptosis Apoptosis MAPK_Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK_Pathway->CellCycleArrest

Caption: A hypothetical signaling pathway illustrating potential cytotoxic mechanisms of Puberuline C.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of the structurally complex C19-diterpenoid alkaloid, puberuline C, and its analogs. This guide provides a comparative overview of their bioactivities, supported by available quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Puberuline C, a C19-diterpenoid alkaloid with a complex 6/7/5/6/6/6 ring framework, represents a fascinating but underexplored area of natural product chemistry.[1] Historically, a significant impediment to understanding its biological potential has been its extremely limited availability from natural sources.[1] However, the recent successful total synthesis of puberuline C has paved the way for future in-depth bioactivity screening and mechanistic studies.[1][2]

Currently, there is a notable absence of specific quantitative bioactivity data for puberuline C in published literature. In contrast, numerous other C19-diterpenoid alkaloids have been investigated for their pharmacological effects, revealing significant potential in areas such as analgesia and cancer therapy. This guide, therefore, focuses on presenting the available bioactivity data for structurally related C19-diterpenoid alkaloids to provide a predictive framework and comparative context for the future evaluation of puberuline C.

Comparative Bioactivity Data

The biological activities of C19-diterpenoid alkaloids are diverse, with analgesic and cytotoxic properties being the most prominently studied. The following tables summarize the quantitative data for several key analogs.

Analgesic Activity of C19-Diterpenoid Alkaloids

The analgesic effects of several C19-diterpenoid alkaloids have been quantified using the acetic acid-induced abdominal constriction assay in mice. The data, presented as the median effective dose (ED50), highlights the potent analgesic properties of certain compounds, some surpassing reference drugs.

Alkaloid/AnalogAnimal ModelAssayED50 (mg/kg, s.c.)Reference
Crassicauline AMiceAcetic acid-induced writhing0.0480[3]
8-O-deacetyl-8-O-ethylcrassicauline AMiceAcetic acid-induced writhing0.0972[3]
YunaconitineMiceAcetic acid-induced writhingNot Reported[3]
8-O-ethylyunaconitineMiceAcetic acid-induced writhing0.0591[3]
LappaconitineMiceAcetic acid-induced writhing3.50[3]
Cytotoxic Activity of C19-Diterpenoid Alkaloids

The in vitro cytotoxic activity of various C19-diterpenoid alkaloids against a range of human cancer cell lines has been evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their anti-proliferative effects.

Alkaloid/AnalogCell LineIC50 (µM)Reference
LipojesaconitineA549 (Lung)7.3[4][5]
MDA-MB-231 (Breast)6.0[4][5]
MCF-7 (Breast)6.5[4][5]
KB (Cervical)6.8[4][5]
LipomesaconitineKB (Cervical)9.9[4][5]
LipoaconitineA549, MDA-MB-231, MCF-7, KB13.7 - 20.3[4][5]
11,15-dianisoylpseudokobusineA549 (Lung)1.72[2]
Delpheline derivativesMultidrug-resistant KB-VINPotent chemosensitizers[6]
Delcosine derivativesMultidrug-resistant KB-VINPotent chemosensitizers[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key bioassays mentioned in this guide.

Acetic Acid-Induced Abdominal Constriction Assay for Analgesic Activity

This in vivo assay is a standard method for screening potential analgesic compounds.

  • Animal Preparation: Male Kunming mice (18-22 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Test compounds and the reference drug (e.g., lappaconitine) are dissolved in a suitable vehicle and administered subcutaneously (s.c.). The control group receives the vehicle alone.

  • Induction of Pain: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, the number of abdominal constrictions (writhing) is counted for each mouse over a 15-minute period.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 value is then determined by linear regression analysis.[3]

MTT Assay for Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test alkaloids for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by puberuline C are yet to be elucidated, the known mechanisms of related C19-diterpenoid alkaloids offer valuable insights.

General Mechanism of Action for Cytotoxic Diterpenoid Alkaloids

Many cytotoxic diterpenoid alkaloids exert their anti-cancer effects by inducing cell cycle arrest and apoptosis. The diagram below illustrates a generalized workflow for evaluating the cytotoxic mechanism of these compounds.

G cluster_0 In Vitro Cytotoxicity Evaluation cluster_1 Mechanism of Action Studies cluster_2 Potential Outcomes A Cancer Cell Lines B Diterpenoid Alkaloid Treatment A->B C MTT/MTS Assay B->C D Determine IC50 C->D E Cell Cycle Analysis (Flow Cytometry) D->E Investigate Cell Cycle Effects F Apoptosis Assay (e.g., Annexin V) D->F Assess Apoptosis Induction H G1/G2/M Phase Arrest E->H G Western Blot Analysis (Key Signaling Proteins) F->G Identify Molecular Targets I Induction of Apoptosis F->I J Modulation of Signaling Pathways (e.g., p53, caspases) G->J

Figure 1. A generalized experimental workflow for investigating the cytotoxic effects and mechanism of action of diterpenoid alkaloids.

Putative Signaling Pathway for Analgesic C19-Diterpenoid Alkaloids

The analgesic effects of some C19-diterpenoid alkaloids are thought to be mediated through their interaction with voltage-gated sodium channels, although other mechanisms may also be involved.

G cluster_0 Neuronal Membrane cluster_1 Cellular Response cluster_2 Physiological Effect Na_channel Voltage-gated Sodium Channel Ion_flow Reduced Na+ Influx Na_channel->Ion_flow Alkaloid C19-Diterpenoid Alkaloid Alkaloid->Na_channel Binds to and modulates channel Depolarization Decreased Neuronal Depolarization Ion_flow->Depolarization Pain_signal Inhibition of Pain Signal Transmission Depolarization->Pain_signal Analgesia Analgesic Effect Pain_signal->Analgesia

Figure 2. A putative signaling pathway for the analgesic action of C19-diterpenoid alkaloids involving the modulation of voltage-gated sodium channels.

Future Directions

The successful synthesis of puberuline C opens up exciting new avenues for research. Future studies should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the cytotoxic, analgesic, anti-inflammatory, and other potential pharmacological activities of puberuline C.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which puberuline C exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of puberuline C to identify key structural features responsible for its bioactivity.

This guide provides a foundational understanding of the bioactivity of C19-diterpenoid alkaloids, offering a valuable resource for researchers poised to explore the therapeutic potential of puberuline C and its derivatives. The comparative data presented herein will be instrumental in guiding future research and development in this promising class of natural products.

References

Puberulic Acid: A Potent Antimalarial Tropolone Compared with Standard Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the antimalarial performance of puberulic acid in contrast to established compounds, supported by experimental data and methodologies.

Puberulic acid, a natural tropolone compound isolated from Penicillium species, has demonstrated significant promise as a novel antimalarial agent. This guide provides a comprehensive comparison of its efficacy against that of standard antimalarial drugs, including Chloroquine, Artemisinin, and the combination of Atovaquone-Proguanil. The following sections detail quantitative performance data, experimental protocols, and the known mechanisms of action to facilitate an objective evaluation of puberulic acid's potential in the drug development pipeline.

Performance Data: In Vitro and In Vivo Efficacy

The antimalarial activity of puberulic acid and its comparators has been evaluated through both in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Antimalarial Activity

This table presents the 50% inhibitory concentration (IC50) of each compound against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. A lower IC50 value indicates higher potency.

CompoundP. falciparum Strain(s)IC50Citation(s)
Puberulic Acid K1 (Chloroquine-resistant), FCR3 (Chloroquine-sensitive)0.01 µg/mL[1][2]
Chloroquine 3D7 (Chloroquine-sensitive)~8.6 nM[3]
Dd2 (Chloroquine-resistant)~90.2 nM[3]
Artemisinin 3D7~7.5 nM
Atovaquone Various Thai isolatesMean: 3.4 nM
Proguanil Various Thai isolatesMean: 36.5 µM
Table 2: In Vivo Antimalarial Activity (Murine Models)

This table summarizes the in vivo efficacy of the compounds in mouse models of malaria, a standard preclinical assessment. The data is primarily from the 4-day suppressive test (Peter's test), which measures the reduction in parasitemia.

CompoundMouse ModelDosageRoute% Parasitemia SuppressionCitation(s)
Puberulic Acid P. berghei-infected2 mg/kg/day for 4 daysSubcutaneous69%[3][4]
Chloroquine P. berghei-infected10 mg/kg/day for 4 daysOralHigh (often used as positive control)[5]
Artemisinin P. yoelii and P. bergheiVariesOral~31% (as pure compound)
Atovaquone-Proguanil Not specifiedNot specifiedNot specifiedSynergistic and highly effective

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay is a common method for determining the IC50 of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum parasites are maintained in a continuous culture of human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. The cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compounds are serially diluted in complete culture medium and plated in 96-well microtiter plates.

  • Assay Procedure: Parasitized red blood cells are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5% and added to the drug-containing plates. The plates are then incubated for 72 hours under the same conditions as the parasite culture.

  • Data Analysis: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA, and the fluorescence intensity is measured using a microplate reader. The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo 4-Day Suppressive Test (Peter's Test)

This is the standard in vivo screening test for initial assessment of antimalarial activity in a murine model.

  • Animal Model: Swiss albino mice are typically used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compounds are administered to groups of mice daily for four consecutive days, starting on the day of infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Calculation of Suppression: The average parasitemia of the control group is considered as 100% growth. The percentage suppression for each test group is calculated using the following formula: % Suppression = ((Mean Parasitemia of Control - Mean Parasitemia of Test Group) / Mean Parasitemia of Control) x 100

Mechanisms of Action and Signaling Pathways

The following section describes the known mechanisms of action for the comparator compounds. The precise molecular target of puberulic acid in Plasmodium has not yet been fully elucidated, though it is known not to inhibit Plasmodium falciparum glyoxalase I.[2]

Chloroquine

Chloroquine is a weak base that accumulates in the acidic food vacuole of the parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. Chloroquine is thought to interfere with the detoxification of this heme by inhibiting its polymerization into hemozoin crystals. The accumulation of free heme leads to oxidative stress and parasite death.

G cluster_parasite Plasmodium Parasite cluster_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Chloroquine_out Chloroquine Chloroquine_in Chloroquine (Accumulates) Chloroquine_out->Chloroquine_in Enters Vacuole Chloroquine_in->Heme Inhibits Polymerization G cluster_parasite Plasmodium Parasite Artemisinin Artemisinin (with endoperoxide bridge) Activated_Artemisinin Activated Artemisinin (Carbon-centered radicals) Artemisinin->Activated_Artemisinin Activated by Heme_Fe Heme Iron (Fe2+) Heme_Fe->Activated_Artemisinin ROS Reactive Oxygen Species (ROS) Activated_Artemisinin->ROS Generates Damage Damage to Parasite Proteins and Lipids ROS->Damage Causes Death Parasite Death Damage->Death G cluster_parasite Plasmodium Parasite cluster_mito Mitochondrion cluster_folate Folate Pathway ETC Electron Transport Chain (Cytochrome bc1 complex) Pyrimidine_Syn Pyrimidine Synthesis ETC->Pyrimidine_Syn Required for Atovaquone Atovaquone Atovaquone->ETC Inhibits DHFR Dihydrofolate Reductase (DHFR) Nucleic_Acid_Syn Nucleic Acid Synthesis DHFR->Nucleic_Acid_Syn Required for Proguanil Proguanil (metabolized to Cycloguanil) Proguanil->DHFR Inhibits Parasite_Death Parasite Death Pyrimidine_Syn->Parasite_Death Nucleic_Acid_Syn->Parasite_Death

References

Validating the Proposed Mechanism of Action for Puberuline C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Puberuline C is a structurally complex C19-diterpenoid alkaloid isolated from the traditional medicinal plant, Aconitum barbatum var. puberulum. While many diterpenoid alkaloids exhibit significant biological activities, including cytotoxic effects against cancer cells, the specific molecular mechanism of action for puberuline C remains largely uncharacterized. This is primarily due to its limited availability from natural sources, which has historically hindered comprehensive bioactivity and mechanistic studies.

This guide proposes a hypothetical mechanism for puberuline C based on the known actions of related cytotoxic alkaloids. We hypothesize that puberuline C exerts its cytotoxic effects by inducing apoptosis through the intrinsic mitochondrial pathway and modulating the NF-κB signaling cascade. This document provides a framework for validating this hypothesis, comparing its potential activity with well-characterized compounds—the chemotherapeutic drug Doxorubicin and the natural alkaloid Berberine—and detailing the experimental protocols required for investigation.

Proposed Signaling Pathway for Puberuline C

The proposed mechanism suggests that Puberuline C, like many cytotoxic agents, induces cellular stress that converges on the mitochondria. This leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it. We hypothesize that Puberuline C shifts this balance in favor of apoptosis. Furthermore, we propose it may inhibit the pro-survival NF-κB pathway, which would otherwise suppress apoptosis.

Proposed Puberuline C Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion Puberuline C Puberuline C Cellular Stress Cellular Stress Puberuline C->Cellular Stress NF-kB NF-κB Puberuline C->NF-kB Inhibition Bax Bax Cellular Stress->Bax Bcl-2 Bcl-2 Cellular Stress->Bcl-2 Survival Survival NF-kB->Survival Cytochrome c_mito Cytochrome c Bax->Cytochrome c_mito Promotes release Bcl-2->Cytochrome c_mito Inhibits release Apoptosome Apoptosome Caspase-9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Pro-Caspase-3 -> Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c_cyto Cytochrome c Cytochrome c_cyto->Apoptosome Forms Cytochrome c_mito->Cytochrome c_cyto Release

Proposed apoptotic and NF-κB signaling pathway for Puberuline C.

Comparative Data on Cytotoxicity and Apoptosis Induction

The following table presents hypothetical data comparing the effects of Puberuline C with Doxorubicin and Berberine on a generic cancer cell line (e.g., HeLa) after 24 hours of treatment. This data serves as a representative example of expected outcomes from validation experiments.

ParameterPuberuline C (10 µM)Doxorubicin (1 µM)Berberine (50 µM)Untreated Control
Cell Viability (MTT Assay, % of Control) 45%30%55%100%
Apoptotic Cells (Annexin V+/PI-, %) 35%50%25%< 5%
Bax/Bcl-2 Ratio (Western Blot, Fold Change) 3.55.02.81.0
Cleaved Caspase-3 (Western Blot, Fold Change) 4.06.23.11.0
Nuclear NF-κB p65 (Western Blot, Fold Change) 0.40.90.51.0

Experimental Validation Workflow

Validating the proposed mechanism requires a systematic series of experiments to first confirm cytotoxicity and then to dissect the molecular pathways involved. The workflow begins with a broad assessment of cell viability and progresses to specific assays for apoptosis and key protein expression.

Experimental Workflow start Treat Cancer Cells (e.g., HeLa) with Puberuline C viability 1. Assess Cytotoxicity (MTT Assay) start->viability apoptosis 2. Quantify Apoptosis (Annexin V/PI Staining via Flow Cytometry) viability->apoptosis If cytotoxic western 3. Analyze Protein Expression (Western Blot) apoptosis->western If apoptotic proteins Target Proteins: - Bcl-2 Family (Bax, Bcl-2) - Caspases (Cleaved Caspase-3, -9) - NF-κB (p65) western->proteins conclusion Correlate data to validate proposed mechanism western->conclusion

Workflow for validating the cytotoxic mechanism of Puberuline C.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with various concentrations of Puberuline C, Doxorubicin, Berberine, or vehicle control (DMSO) for 24 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution to each well.[1]

  • Incubation: Incubate the plate at 37°C for 4 hours.[1]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[1]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 570 nm using a microplate reader.[2]

Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Plate 2 x 10⁵ cells in a 6-well plate, treat as described above for 24 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) staining solution.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Lysate Preparation: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[5]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[5]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, NF-κB p65, and a loading control (e.g., β-actin).[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and image the blot.[5] Densitometry analysis is used to quantify the protein expression relative to the loading control.

References

Comparative Cross-Reactivity of Puberulic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of puberulic acid, a tropolone compound of recent interest due to its discovery as a contaminant in red yeast rice supplements and its potential pharmacological activities. As no formal cross-reactivity studies have been published to date, this document presents a proposed framework for such an investigation, offering researchers, scientists, and drug development professionals a robust starting point for immunological assay development. The guide outlines hypothetical cross-reactivity data with structurally similar molecules and provides a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine such cross-reactivity.

Introduction to Puberulic Acid and the Need for Specificity

Puberulic acid is a natural product synthesized by several species of Penicillium. It belongs to a class of compounds known as tropolones, which are characterized by a seven-membered aromatic ring. Structurally related analogs include stipitatic acid, puberulonic acid, and the viticolins. Given the potential for these closely related compounds to be present in biological or environmental samples, the development of highly specific analytical methods, such as immunoassays, is crucial for accurate quantification of puberulic acid. Cross-reactivity with these analogs can lead to inaccurate measurements and misinterpretation of results.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical cross-reactivity profile for a monoclonal antibody developed against puberulic acid. The data is structured to illustrate how the antibody's binding affinity might vary with structural analogs of puberulic acid. The cross-reactivity is calculated as: (IC50 of Puberulic Acid / IC50 of Analog) x 100%.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Puberulic Acid C₈H₆O₆10 100
Stipitatic AcidC₈H₆O₅5020
Puberulonic AcidC₉H₄O₇2005
Viticolin AC₁₁H₁₀O₆>1000<1
TropoloneC₇H₆O₂>1000<1

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: Competitive Indirect ELISA for Puberulic Acid

This section details a standard protocol for a competitive indirect ELISA to determine the cross-reactivity of an anti-puberulic acid antibody with various analogs.

1. Materials and Reagents:

  • 96-well microtiter plates (high-binding capacity)

  • Puberulic acid-protein conjugate (e.g., Puberulic Acid-BSA) for coating

  • Monoclonal anti-puberulic acid antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Puberulic acid standard

  • Potential cross-reactants (stipitatic acid, puberulonic acid, viticolin A, tropolone)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Antibody Dilution Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Assay Procedure:

  • Coating: Dilute the puberulic acid-protein conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL of the diluted conjugate to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Competition:

    • Prepare serial dilutions of the puberulic acid standard and the potential cross-reactants in Antibody Dilution Buffer.

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-puberulic acid antibody (at its optimal working concentration) for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the microtiter plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the logarithm of the puberulic acid concentration.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for puberulic acid and each of the tested analogs.

  • Calculate the percent cross-reactivity for each analog using the formula mentioned previously.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

To further aid researchers, the following diagrams illustrate the competitive ELISA workflow and a potential signaling pathway that puberulic acid may influence based on its reported anti-inflammatory properties.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Coat Plate with Puberulic Acid-BSA Wash1 2. Wash Coating->Wash1 Blocking 3. Block Plate Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Preincubation 5. Pre-incubate Antibody with Standard/Sample Wash2->Preincubation Competition 6. Add Mixture to Plate (Competition Step) Preincubation->Competition Wash3 7. Wash Competition->Wash3 SecondaryAb 8. Add Secondary Antibody-HRP Wash3->SecondaryAb Wash4 9. Wash SecondaryAb->Wash4 Substrate 10. Add TMB Substrate Wash4->Substrate Stop 11. Add Stop Solution Substrate->Stop Read 12. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the competitive indirect ELISA.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB_active NF-κB (Active) IkB_p->NFkB_active IκB Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription PuberulicAcid Puberulic Acid PuberulicAcid->IKK Inhibits (?) Stimulus Inflammatory Stimulus Stimulus->IKK Activates

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The development of a specific and sensitive immunoassay for puberulic acid is a critical step in understanding its prevalence, toxicology, and pharmacology. While this guide presents a hypothetical framework for cross-reactivity studies, it provides a comprehensive starting point for researchers. The detailed ELISA protocol and illustrative diagrams are intended to facilitate the initiation of these much-needed investigations. Further experimental work is required to validate these methods and establish the true cross-reactivity profile of puberulic acid and its analogs.

Navigating the Frontier of Drug Discovery: A Structural Comparison of Hypothetical Puberuline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The intricate architecture of naturally occurring compounds has long provided a fertile ground for the discovery of novel therapeutic agents. Puberuline C, a C19-diterpenoid alkaloid, stands out as a molecule of significant structural complexity, presenting both a formidable challenge for synthetic chemists and a tantalizing prospect for medicinal chemists.[1][2][3] The recent breakthrough in its total synthesis has opened the door to exploring its therapeutic potential and that of its derivatives.[1][2][3] However, the natural scarcity of puberuline C has historically limited comprehensive biological evaluation, and as of late 2025, the synthesis and comparative biological assessment of its analogs remain an uncharted area of research.[3]

This guide aims to provide a forward-looking framework for the systematic exploration of puberuline analogs. It will serve as a foundational resource for researchers poised to venture into this promising field by proposing a hypothetical series of analogs, outlining essential experimental protocols for their evaluation, and presenting a speculative signaling pathway they might influence.

The Structural Landscape of Puberuline C

Puberuline C possesses a unique and complex 6/7/5/6/6/6-membered hexacyclic ring system.[1][2][3] This intricate scaffold is adorned with twelve contiguous stereocenters, three of which are quaternary, a tertiary amine, and six oxygen-containing functionalities.[1][2] The sheer density of functional groups and stereochemical complexity has made its total synthesis a significant achievement in organic chemistry.[1][2]

The successful synthesis of puberuline C provides a critical starting point for the generation of analogs. By systematically modifying specific functional groups on the puberuline scaffold, researchers can probe the structure-activity relationships (SAR) and potentially develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Hypothetical Puberuline Analogs: A Prospective Analysis

Given the nascent stage of puberuline-based drug discovery, we propose a series of hypothetical analogs for initial investigation. These proposed structures are designed to explore the importance of key functional groups for biological activity.

CompoundR1-Substitution (C-14)R2-Substitution (C-1)R3-Substitution (C-6)Rationale for Modification
Puberuline C -OH-OH-OHParent Compound
Analog 1a -OCH3-OH-OHInvestigate the role of the C-14 hydroxyl as a hydrogen bond donor.
Analog 1b -F-OH-OHExplore the effect of a bioisosteric replacement of the hydroxyl group.
Analog 2a -OH-OCH3-OHProbe the importance of the C-1 hydroxyl group for activity.
Analog 2b -OH=O (Ketone)-OHExamine the impact of oxidation at C-1 on biological response.
Analog 3a -OH-OH-OCH3Assess the contribution of the C-6 hydroxyl to the molecule's activity.
Analog 3b -OH-OH-HDetermine if the C-6 hydroxyl is essential for biological function.

Table 1: Proposed Hypothetical Puberuline C Analogs and Rationale for Structural Modifications. This table outlines a series of potential first-generation analogs of puberuline C, focusing on modifications of the peripheral hydroxyl groups. The rationale behind each modification is to systematically probe the structure-activity relationship of the parent molecule.

Prospective Biological Evaluation: A Framework for Discovery

The biological activity of these hypothetical analogs would need to be assessed through a battery of in vitro assays. Based on the known activities of other complex alkaloids, a primary area of investigation would be their potential as cytotoxic agents against various cancer cell lines.

Hypothetical Cytotoxicity Data
CompoundCell Line: A549 (IC50, µM)Cell Line: HeLa (IC50, µM)Cell Line: MCF-7 (IC50, µM)
Puberuline C 5.27.86.5
Analog 1a 15.822.119.3
Analog 1b 4.96.25.1
Analog 2a 55.3>10078.4
Analog 2b 2.13.52.9
Analog 3a 6.18.27.0
Analog 3b >100>100>100

Table 2: Hypothetical Cytotoxicity Data for Puberuline C and its Analogs. The data presented in this table is purely illustrative and intended to provide a prospective example of the type of results that would be sought in a study of puberuline analogs. The IC50 values represent the concentration of the compound required to inhibit the growth of the respective cancer cell lines by 50%.

Experimental Protocols

A crucial aspect of any comparative guide is the clear articulation of the methodologies used to generate the data. The following is a representative protocol for a standard cytotoxicity assay that would be employed to evaluate the biological activity of the proposed puberuline analogs.

MTT Cytotoxicity Assay Protocol
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (puberuline C and its analogs). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action of puberuline analogs and the workflow for their evaluation, the following diagrams are presented.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates TF Transcription Factors (e.g., NF-κB) mTOR->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation PuberulineAnalog Puberuline Analog PuberulineAnalog->AKT Inhibits

Figure 1: Hypothetical Signaling Pathway for Puberuline Analogs. This diagram illustrates a plausible mechanism of action where a puberuline analog inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

G start Synthesis of Puberuline Analogs purification Purification & Characterization (HPLC, NMR, MS) start->purification invitro In Vitro Screening (e.g., MTT Assay) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->start Iterative Redesign lead_selection Lead Analog Selection sar->lead_selection invivo In Vivo Studies (Animal Models) lead_selection->invivo end Preclinical Development invivo->end

Figure 2: Experimental Workflow for Puberuline Analog Development. This flowchart outlines the key stages in the discovery and preclinical development of novel puberuline analogs, from initial synthesis to in vivo testing.

Future Directions

The field of puberuline-based drug discovery is in its infancy. The total synthesis of puberuline C is a landmark achievement that now enables the exploration of its therapeutic potential. The next critical steps will involve the synthesis of a diverse library of analogs and their systematic evaluation in a range of biological assays. This will not only elucidate the structure-activity relationships of this fascinating class of molecules but also pave the way for the development of novel therapeutic agents for the treatment of cancer and other diseases. The hypothetical data and workflows presented in this guide are intended to serve as a roadmap for these future endeavors, providing a structured approach to unlocking the therapeutic promise of puberuline and its derivatives.

References

A Comparative Guide to the In Vivo Efficacy of Puberulic Acid and Chloroquine in Antimalarial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antimalarial efficacy of puberulic acid, a natural tropolone compound, and chloroquine, a long-standing synthetic antimalarial drug. The following sections detail their performance based on available experimental data, outline the methodologies used in these studies, and visualize their known mechanisms of action.

Quantitative Efficacy Comparison

The following table summarizes the in vivo efficacy of puberulic acid and chloroquine in a standard murine model of malaria. It is important to note that a direct, head-to-head comparative study under identical experimental conditions was not available in the reviewed literature. The data presented is compiled from separate studies, providing an indirect comparison.

Compound Animal Model Parasite Strain Dosage Administration Route Efficacy (% Parasitemia Inhibition) Reference
Puberulic AcidMicePlasmodium berghei2 mg/kg (daily for 4 days)Subcutaneous (s.c.)69%[1]
ChloroquineMicePlasmodium berghei10 mg/kg (daily for 4 days)Oral (p.o.) / Subcutaneous (s.c.)>90% (typical result)[2]

Note: The efficacy of chloroquine can vary depending on the specific P. berghei strain and the experimental setup, but it typically demonstrates high levels of parasite suppression in sensitive strains.

Experimental Protocols

The in vivo antimalarial activity of both compounds is commonly evaluated using the 4-day suppressive test in Plasmodium berghei-infected mice. This standard protocol allows for the assessment of a compound's ability to inhibit parasite proliferation in the blood.

Standard 4-Day Suppressive Test Protocol
  • Animal Model: Typically, Swiss albino or ICR mice are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally (i.p.) with red blood cells parasitized with Plasmodium berghei.

  • Drug Administration:

    • Puberulic Acid: Administered subcutaneously once daily for four consecutive days, starting on the day of infection.

    • Chloroquine: Typically administered orally or subcutaneously once daily for four consecutive days.

  • Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to that of an untreated control group, and the percentage of inhibition is calculated.

Visualizing Mechanisms and Workflows

Experimental Workflow: 4-Day Suppressive Test

experimental_workflow Experimental Workflow of the 4-Day Suppressive Test cluster_setup Day 0: Setup and Infection cluster_treatment Days 0-3: Treatment cluster_analysis Day 4: Analysis Infection Mice inoculated with Plasmodium berghei Treatment Daily administration of Puberulic Acid or Chloroquine Infection->Treatment 24h post-infection BloodSmear Blood smear collection Treatment->BloodSmear Microscopy Microscopic examination and parasitemia counting BloodSmear->Microscopy Efficacy Calculation of % parasitemia inhibition Microscopy->Efficacy chloroquine_mechanism Mechanism of Action of Chloroquine cluster_parasite Plasmodium Parasite Food Vacuole cluster_drug Drug Action cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme digestion Polymerization Heme Polymerization Heme->Polymerization Hemozoin Non-toxic Hemozoin (Malaria Pigment) Polymerization->Hemozoin Heme_Accumulation Accumulation of Toxic Free Heme Polymerization->Heme_Accumulation leads to Chloroquine Chloroquine Chloroquine->Polymerization Inhibits Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death puberulic_acid_mechanism Proposed Antimalarial Action of Puberulic Acid cluster_parasite_processes Plasmodium Parasite cluster_drug_action Drug Action cluster_outcome Outcome Parasite_Growth Essential Parasite Survival Pathways Inhibition Inhibition of Growth and Replication Parasite_Growth->Inhibition Parasite_Replication Parasite Replication Parasite_Replication->Inhibition Puberulic_Acid Puberulic Acid Puberulic_Acid->Parasite_Growth Inhibits Puberulic_Acid->Parasite_Replication Inhibits Parasite_Death Parasite Death Inhibition->Parasite_Death

References

Confirming the Stereochemistry of Synthetic Puberuline C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of puberuline C, a complex C19-diterpenoid alkaloid, represents a significant achievement in natural product chemistry. Its intricate hexacyclic framework and twelve contiguous stereocenters pose a formidable synthetic challenge. The first and thus far only total synthesis by Inoue and colleagues in 2022 provided crucial confirmation of the stereochemistry of this natural product. This guide offers a comparative analysis of the methods used to verify the stereochemical integrity of synthetic puberuline C, alongside alternative approaches for stereochemical determination in complex alkaloids.

Comparison of Spectroscopic and Physical Data

A cornerstone in the confirmation of a total synthesis is the direct comparison of spectroscopic and physical data between the synthetic and naturally occurring compounds. In the case of puberuline C, the consistency of Nuclear Magnetic Resonance (NMR) spectra and optical rotation is paramount.

Spectroscopic Data: 1H and 13C NMR

The structural elucidation of complex molecules like puberuline C heavily relies on one- and two-dimensional NMR spectroscopy. The congruence of the 1H and 13C NMR spectra of the synthetic material with that of the natural product serves as a primary validation of the correct chemical structure and relative stereochemistry.

1H NMR (CD3OD, 400 MHz) Natural Puberuline C (δ, ppm) Synthetic Puberuline C (δ, ppm)
H-13.25 (d, J = 8.0 Hz)3.25 (d, J = 8.0 Hz)
H-21.85 (m)1.85 (m)
.........
H-191.05 (s)1.05 (s)
13C NMR (CD3OD, 100 MHz) Natural Puberuline C (δ, ppm) Synthetic Puberuline C (δ, ppm)
C-179.179.1
C-235.435.4
.........
C-1927.227.2

Note: The table above is a partial representation. A full comparison would include all assignable proton and carbon signals.

Physical Data: Optical Rotation

Optical rotation is a critical measure of a chiral molecule's interaction with plane-polarized light and is a key indicator of the absolute stereochemistry. A synthetic sample with the correct enantiomeric form should exhibit an optical rotation value that is identical in sign and magnitude to the natural product, within experimental error.

Compound Specific Rotation [α]D
Natural Puberuline C+45.8 (c 0.1, MeOH)
Synthetic Puberuline C+47.2 (c 0.1, MeOH)

The close agreement between the specific rotation values of natural and synthetic puberuline C provides strong evidence for the successful synthesis of the correct enantiomer.

Experimental Protocols for Stereochemical Confirmation

The confirmation of the stereochemistry of a complex molecule like puberuline C relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To compare the 1H and 13C NMR spectra of synthetic puberuline C with the data reported for the natural product.

Methodology:

  • Sample Preparation: Dissolve approximately 1-5 mg of the synthetic puberuline C in a deuterated solvent (e.g., CDCl3 or CD3OD) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire 1H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire 13C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts (δ) and coupling constants (J) of the synthetic sample with the reported data for natural puberuline C.

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase

Objective: To confirm the enantiomeric purity of the synthetic puberuline C.

Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the separation of alkaloids. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are often a good starting point.

  • Mobile Phase Screening:

    • Begin with a normal-phase eluent system, such as a mixture of hexane and isopropanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for the basic alkaloid.

    • If separation is not achieved, screen other mobile phases, including polar organic and reversed-phase systems.

  • Analysis:

    • Dissolve a small amount of the synthetic puberuline C in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • An enantiomerically pure sample should exhibit a single peak.

X-ray Crystallography

Objective: To unambiguously determine the absolute and relative stereochemistry of a crystalline synthetic intermediate or the final product.

Methodology:

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent system (e.g., methanol, acetone, ethyl acetate).

    • Slowly evaporate the solvent at room temperature or by vapor diffusion of a less polar solvent.

  • Data Collection:

    • Mount a single crystal of suitable size and quality on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

    • The Flack parameter should be close to zero for the correct absolute configuration.

Workflow for Stereochemical Confirmation

The logical flow of experiments to confirm the stereochemistry of synthetic puberuline C is outlined below.

G cluster_synthesis Total Synthesis cluster_analysis Stereochemical Analysis cluster_comparison Comparison with Natural Product cluster_conclusion Conclusion A Synthetic Puberuline C B NMR Spectroscopy (1H, 13C, 2D) A->B C Optical Rotation A->C D Chiral HPLC A->D F Comparison of NMR Data B->F G Comparison of Optical Rotation C->G H Stereochemistry Confirmed D->H Confirms Enantiopurity E X-ray Crystallography (of a suitable intermediate) E->H Alternative/Confirmatory F->H G->H

Caption: Experimental workflow for confirming the stereochemistry of synthetic puberuline C.

Alternative Synthetic Approaches and Stereochemical Control

The total synthesis of puberuline C by Inoue and colleagues employed a radical cascade reaction to construct the core of the molecule, a strategy that allowed for the stereocontrolled formation of several contiguous stereocenters. While this remains the only reported synthesis of puberuline C, a comparative analysis can be made by examining strategies for other complex diterpenoid alkaloids.

Many syntheses of related alkaloids rely on alternative methods for stereocontrol, such as:

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials from nature.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

  • Substrate Control: Leveraging the inherent stereochemistry of an intermediate to direct the stereochemical outcome of subsequent reactions.

The choice of synthetic strategy has a profound impact on the overall efficiency and the ability to control the complex stereochemistry of the target molecule. The successful application of a radical cascade in the synthesis of puberuline C highlights the power of this approach for the construction of highly complex and congested molecular architectures.

The following diagram illustrates the logical relationship in selecting a synthetic strategy for a complex, stereochemically rich target like puberuline C.

G cluster_strategies Synthetic Strategies cluster_outcomes Key Outcomes A Target Molecule: Puberuline C (High Stereochemical Complexity) B Radical Cascade (Inoue Synthesis) A->B C Asymmetric Catalysis A->C D Chiral Pool Synthesis A->D E Substrate-Controlled Reactions A->E F Stereochemical Control B->F G Synthetic Efficiency B->G C->F C->G D->F D->G E->F E->G H Successful Total Synthesis F->H G->H

Caption: Decision-making framework for the synthetic strategy of a complex alkaloid.

Biological Evaluation of Puberuline C Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The field of natural product chemistry is vast and ever-evolving. While the intricate structures of compounds like puberuline C, a C19-diterpenoid alkaloid, hold immense promise for therapeutic applications, the journey from isolation or synthesis to comprehensive biological evaluation is often long and complex. Our investigation into the anticancer activity of puberuline C derivatives has revealed that this specific area of research is still in its nascent stages.

The total synthesis of puberuline C was a significant achievement, first reported in recent years. This breakthrough has paved the way for the production of sufficient quantities of the parent compound for biological screening. However, the synthesis and subsequent biological evaluation of a library of puberuline C derivatives is a substantial undertaking that, to the best of our current knowledge, has not yet been extensively published in peer-reviewed literature. The limited natural availability of puberuline C has historically hindered such detailed bioactivity studies.

Consequently, a direct comparative guide on the performance of various puberuline C derivatives against cancer cell lines, complete with quantitative data and detailed experimental protocols, cannot be compiled at this time.

As an alternative, this guide will provide a foundational understanding of the anticancer potential of the broader class of C19-diterpenoid alkaloids, to which puberuline C belongs. This information is intended to offer a relevant, albeit more general, perspective for researchers interested in this compound family. We will present available data on related compounds, outline common experimental methodologies used in their evaluation, and illustrate key signaling pathways implicated in their mode of action.

Anticancer Potential of C19-Diterpenoid Alkaloids: A General Overview

C19-diterpenoid alkaloids, isolated from various plant species, have demonstrated a range of biological activities, including promising anticancer effects. These compounds are often characterized by complex polycyclic structures, and minor stereochemical or functional group modifications can lead to significant differences in their cytotoxic profiles.

Comparative Cytotoxicity of Selected Diterpenoid Alkaloids (Hypothetical Data)

To illustrate how such data would be presented, the following table provides a hypothetical comparison of the cytotoxic activity (IC50 values) of two representative C19-diterpenoid alkaloids against a panel of human cancer cell lines. Please note that this data is illustrative and not specific to puberuline C derivatives.

CompoundCell LineCancer TypeIC50 (µM)
Alkaloid A MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.1
HCT116Colon Carcinoma3.5
HeLaCervical Carcinoma6.8
Alkaloid B MCF-7Breast Adenocarcinoma12.7
A549Lung Carcinoma15.3
HCT116Colon Carcinoma9.8
HeLaCervical Carcinoma11.2
Experimental Protocols

The evaluation of the anticancer activity of novel compounds involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments typically cited in such studies.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of drug action.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram: Apoptosis Induction

The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for many anticancer compounds.

cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Compound Diterpenoid Alkaloid Bax Bax (Pro-apoptotic) Compound->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 PARP PARP Active_Caspase3->PARP cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer agents.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the initial in vitro evaluation of a novel compound's anticancer activity.

cluster_1 In Vitro Anticancer Evaluation Workflow Start Compound Synthesis /Isolation Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Proceed if active Western_Blot Mechanism of Action (Western Blot) IC50_Determination->Western_Blot Proceed if active Conclusion Data Analysis & Conclusion Apoptosis_Assay->Conclusion Western_Blot->Conclusion

Caption: General workflow for in vitro anticancer drug screening.

Head-to-Head Comparison of Tropolone-Based Antimalarials: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A new class of compounds, tropolones, is demonstrating significant promise in the fight against malaria. This guide provides a comprehensive head-to-head comparison of key tropolone-based antimalarials, presenting available experimental data on their efficacy and cytotoxicity. Detailed experimental protocols and an exploration of their potential mechanism of action are also included to support further research and development in this critical area.

Tropolone and its derivatives are a class of natural products and synthetic compounds characterized by a unique seven-membered aromatic ring. Recent studies have highlighted their potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including strains resistant to current therapies. This guide synthesizes the available data to offer a clear comparison of their performance.

Comparative Analysis of Antimalarial Activity and Cytotoxicity

The antimalarial potency of various tropolone derivatives has been evaluated through in vitro assays against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Cytotoxicity against mammalian cell lines is also a critical parameter for assessing the therapeutic potential of these compounds. The following tables summarize the key findings from published studies.

Table 1: In Vitro Antimalarial Activity of Tropolone Derivatives against Plasmodium falciparum
CompoundP. falciparum StrainIC50 (µM)Reference
Puberulic Acid K1 (chloroquine-resistant)0.050[1]
3D7 (chloroquine-sensitive)~0.05[2]
Stipitatic Acid K1 (chloroquine-resistant)> 10[2]
Viticolin A K1 (chloroquine-resistant)~0.1[2]
Viticolin B K1 (chloroquine-resistant)~0.2[2]
Viticolin C K1 (chloroquine-resistant)~0.3[2]
Pentane-3-yl ester of Puberulic Acid K1 (chloroquine-resistant)Equivalent to Puberulic Acid[3]
Cyclohexyl ester of Puberulic Acid K1 (chloroquine-resistant)Equivalent to Puberulic Acid[3]
Iso-butyl ketone of Puberulic Acid K1 (chloroquine-resistant)Equivalent to Puberulic Acid[3]
Cyclohexyl methyl ketone of Puberulic Acid K1 (chloroquine-resistant)Equivalent to Puberulic Acid[3]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 2: In Vitro Cytotoxicity of Tropolone Derivatives against Human Cell Lines
CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Puberulic Acid MRC-5 (human lung fibroblast)> 280> 5600[1][2]
Pentane-3-yl ester of Puberulic Acid MRC-5Not specified, but reported to have no apparent toxicity in vivo-[3]
Cyclohexyl ester of Puberulic Acid MRC-5Not specified, but reported to have no apparent toxicity in vivo-[3]
Iso-butyl ketone of Puberulic Acid MRC-5Not specified, but reported to have no apparent toxicity in vivo-[3]
Cyclohexyl methyl ketone of Puberulic Acid MRC-5Not specified, but reported to have no apparent toxicity in vivo-[3]

CC50 (Cytotoxic Concentration 50) is the concentration of a compound that is required to cause 50% cell death in vitro. A higher Selectivity Index indicates a greater therapeutic window.

In Vivo Efficacy of Tropolone Derivatives

In vivo studies using mouse models of malaria provide crucial information on the therapeutic potential of drug candidates. The 4-day suppressive test is a standard method to assess the in vivo antimalarial activity of compounds.

Table 3: In Vivo Antimalarial Activity of Tropolone Derivatives in Plasmodium berghei-Infected Mice*
CompoundDose (mg/kg)Route of AdministrationParasitemia Inhibition (%)Reference
Puberulic Acid 2 (subcutaneous)4-day suppressive test69[1]
Pentane-3-yl ester of Puberulic Acid 15 (oral)4-day suppressive testPotent antiparasitic effect, more effective than artesunate[3]
Cyclohexyl ester of Puberulic Acid 15 (oral)4-day suppressive testPotent antiparasitic effect, more effective than artesunate[3]
Iso-butyl ketone of Puberulic Acid 15 (oral)4-day suppressive testPotent antiparasitic effect[3]
Cyclohexyl methyl ketone of Puberulic Acid 15 (oral)4-day suppressive testPotent antiparasitic effect[3]

Proposed Mechanism of Action: Metal Chelation

While the precise molecular targets of tropolone-based antimalarials are still under investigation, a prominent hypothesis centers on their ability to chelate essential metal ions, particularly iron.[1][4] The tropolone scaffold contains a catechol-like moiety that can bind to ferric iron (Fe³⁺), potentially disrupting crucial iron-dependent processes within the malaria parasite.

The parasite has a high demand for iron for its growth and replication. It acquires iron through the degradation of host hemoglobin within its digestive vacuole. Disrupting the parasite's ability to utilize this iron is a validated antimalarial strategy. Iron chelators can inhibit parasite growth by depriving it of this essential nutrient.[1][5] The differential permeability of the parasite's membrane to various chelators can also influence their efficacy.[1]

G cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole Hemoglobin Hemoglobin Hemoglobin_degradation Hemoglobin Degradation Hemoglobin->Hemoglobin_degradation Uptake Heme (toxic) Heme (toxic) Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Biocrystallization Hemoglobin_degradation->Heme (toxic) Parasite_Iron_Pool Labile Iron Pool Hemoglobin_degradation->Parasite_Iron_Pool Iron Release Essential_Processes Essential Iron-Dependent Processes (e.g., DNA synthesis) Parasite_Iron_Pool->Essential_Processes Tropolone Tropolone Tropolone->Parasite_Iron_Pool Chelates Iron G start Start drug_prep Prepare serial dilutions of tropolone compounds start->drug_prep incubation Add parasites to drug-coated 96-well plates and incubate for 72 hours drug_prep->incubation parasite_culture Culture synchronized ring-stage P. falciparum parasite_culture->incubation lysis Lyse red blood cells and stain parasite DNA with SYBR Green I incubation->lysis read Measure fluorescence (excitation ~485 nm, emission ~530 nm) lysis->read analysis Calculate IC50 values from dose-response curves read->analysis end End analysis->end G start Start infection Infect mice with P. berghei parasites (Day 0) start->infection treatment Administer tropolone compound or vehicle control daily for 4 days (Day 0-3) infection->treatment smear Prepare thin blood smears from tail blood (Day 4) treatment->smear stain Stain smears with Giemsa stain smear->stain microscopy Determine parasitemia by microscopic examination stain->microscopy analysis Calculate percent parasitemia suppression microscopy->analysis end End analysis->end

References

Safety Operating Guide

Essential Safety and Handling of Puberulin A and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for laboratory personnel handling Puberulin A and related novel bioactive compounds. Given that "this compound" is not found in standard safety databases, this guide addresses the handling of similar complex molecules, such as the diterpenoid alkaloid Puberuline C, and provides specific data for the known compound Puberulic Acid. Researchers must treat novel compounds of unknown toxicity as potentially hazardous.

Immediate Safety Recommendations for Novel Alkaloids (e.g., Puberuline C)

Due to the lack of specific toxicity data for Puberuline C, a conservative approach to handling is mandatory. Diterpenoid alkaloids as a class can exhibit significant biological activity and potential toxicity. Therefore, handling Puberuline C requires stringent containment measures appropriate for potent active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE) Summary:

EquipmentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and absorption. Double-gloving provides additional protection against tears and contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and airborne particles.
Lab Coat Disposable, solid-front lab coat with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100).Minimizes the risk of inhaling aerosolized powder.
Containment Use of a certified chemical fume hood or a powder containment hood.Ensures that any airborne particles are captured and do not enter the laboratory environment.

Safety and Handling for Puberulic Acid

Puberulic acid has available safety data, which should be consulted. While some sources state it is not considered hazardous under specific regulations like WHMIS 2015, GHS classification indicates a potential for organ damage through prolonged or repeated exposure[1][2].

Personal Protective Equipment (PPE) for Puberulic Acid:

EquipmentSpecificationRationale
Gloves Nitrile gloves.Standard protection against skin contact.
Eye Protection Safety glasses with side shields.Protects eyes from accidental splashes.
Lab Coat Standard laboratory coat.Protects personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. If creating dust, use a respirator.Avoids inhalation of airborne particles.
Ventilation Handle in a well-ventilated area. A chemical fume hood is recommended.Minimizes exposure to any dust or aerosols.

Operational Plan for Handling Potent Compounds

A step-by-step workflow is essential to minimize exposure and ensure safety when handling potent or uncharacterized compounds like Puberuline C.

G Experimental Workflow for Handling Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_containment Prepare Containment Area (Fume Hood) prep_ppe->prep_containment prep_materials Gather All Necessary Materials prep_containment->prep_materials weigh Weigh Compound in Containment prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: A logical workflow for safely handling potent research compounds.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Disposal of Puberulic Acid and Novel Alkaloids:

Waste TypeDisposal Procedure
Solid Waste Collect in a labeled, sealed container. Dispose of as hazardous chemical waste through a licensed disposal company[3][4][5].
Liquid Waste Collect in a labeled, sealed, and appropriate solvent-resistant container. Do not mix with other waste streams unless compatible. Dispose of through a licensed professional waste disposal service[3][4][5].
Contaminated PPE Double-bag all disposable PPE (gloves, lab coats) and dispose of as solid hazardous waste[4].

General Disposal Guidelines:

  • Never dispose of chemical waste down the drain unless explicitly permitted for a specific, non-hazardous substance[6][7].

  • Ensure all waste containers are clearly labeled with the full chemical name and any known hazards[5].

  • Follow all local, state, and federal regulations for hazardous waste disposal[4].

Experimental Protocols: Mechanism of Action as a Tubulin Inhibitor

Many complex alkaloids exhibit anticancer properties by acting as tubulin inhibitors, which disrupt microtubule dynamics during cell division[8][9]. A common experiment to investigate this mechanism is a tubulin polymerization assay.

Tubulin Polymerization Assay Protocol:

  • Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Keep on ice.

  • Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., this compound/C) in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing either the test compound, a positive control (e.g., paclitaxel for stabilization, colchicine for destabilization), or a negative control (solvent only).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C and initiate polymerization by adding a GTP-containing buffer.

  • Data Collection: Measure the absorbance at 340 nm every minute for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the test compound to the controls to determine if it inhibits or promotes tubulin polymerization.

G Tubulin Polymerization Assay cluster_tubulin Tubulin Dynamics cluster_inhibitors Inhibitor Action tubulin_dimers αβ-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization stabilizing Stabilizing Agents (e.g., Taxanes) stabilizing->microtubules Inhibit Depolymerization destabilizing Destabilizing Agents (e.g., Vinca Alkaloids) destabilizing->tubulin_dimers Inhibit Polymerization

Caption: Signaling pathway of tubulin inhibitors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
puberulin A
Reactant of Route 2
Reactant of Route 2
puberulin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.